OptoDArG
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-3-hydroxypropyl] 4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N4O5/c1-3-5-9-33-15-23-37(24-16-33)44-46-39-27-19-35(20-28-39)11-7-13-42(49)51-32-41(31-48)52-43(50)14-8-12-36-21-29-40(30-22-36)47-45-38-25-17-34(18-26-38)10-6-4-2/h15-30,41,48H,3-14,31-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHLPDZJFKXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(CO)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OptoDArG: A Technical Guide to an Optically Controlled Diacylglycerol Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog that provides researchers with precise spatiotemporal control over DAG-sensitive signaling pathways.[1] This optically controlled probe has emerged as a powerful tool for investigating the intricacies of lipid-gating in ion channels, particularly the Transient Receptor Potential Canonical (TRPC) family of cation channels.[2][3] By employing light to modulate the conformation of this compound, scientists can dissect the kinetics and molecular determinants of channel activation and sensitization with unprecedented resolution. This technical guide delves into the core principles of this compound, its mechanism of action, experimental protocols for its application, and a summary of key quantitative data.
Core Principle and Mechanism of Action
This compound's functionality is rooted in the photoisomerization of two azobenzene moieties integrated into its fatty acid chains.[4][5] These azobenzene groups can exist in two distinct conformations: a thermally stable trans isomer and a metastable cis isomer.
-
trans-OptoDArG (Inactive State): In its ground state or when exposed to blue light (approximately 430-488 nm), this compound adopts the trans conformation. In this form, it is largely inactive and does not significantly affect basal conductances in cells expressing TRPC channels.
-
cis-OptoDArG (Active State): Upon illumination with ultraviolet (UV) light (approximately 365-375 nm), this compound rapidly isomerizes to the cis conformation. This structural change renders the molecule biologically active, enabling it to function as a potent activator of DAG-sensitive proteins like TRPC3, TRPC6, and TRPC7 channels. The cis isomer effectively mimics the endogenous lipid messenger DAG, leading to the opening of these ion channels.
This reversible photoswitching allows for an "optical lipid clamp," where the concentration of the active lipid mediator in the cell membrane can be precisely controlled in real-time.
Signaling Pathway of this compound-mediated TRPC Channel Activation
The primary application of this compound has been to elucidate the lipid-gating mechanism of TRPC channels. The binding of cis-OptoDArG to these channels induces a conformational change that leads to channel opening and cation influx. The process can be visualized as follows:
Figure 1: this compound-mediated TRPC channel activation pathway.
Recent studies have also revealed a sensitization mechanism where low levels of cis-OptoDArG can bind to TRPC3 and induce a "sensitized" but still closed state. Subsequent activation of these sensitized channels leads to significantly faster opening kinetics.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing this compound.
| Parameter | Value | Cell Type | Target | Reference |
| Concentration | 20 µM | HEK293 | TRPC3 | |
| 30 µM | HEK293 | TRPC3 | ||
| 60 µM | HEK293 | NaV1.3 | ||
| Activation Wavelength | 365 nm | HEK293 | TRPC3, TRPC6 | |
| 375 nm | Planar Bilayers | KvAP | ||
| Deactivation Wavelength | 430 nm | HEK293 | TRPC3, TRPC6 | |
| 488 nm | Planar Bilayers | KvAP | ||
| Holding Potential | -40 mV | HEK293 | TRPC3 | |
| -60 mV | HEK293 | TRPC6 |
Table 1: Experimental Parameters for this compound Usage.
| Channel | Condition | Time Constant (τ) | Reference |
| TRPC3 WT | 1st Activation (100% UV) | Varies | |
| 2nd Activation (after sensitization) | Faster than 1st | ||
| TRPC6 WT | Activation (this compound) | ~1-2 s | |
| Deactivation (this compound) | ~1-2 s | ||
| TRPC3 G652A | Activation (100% UV) | Faster than WT |
Table 2: Kinetic Data of TRPC Channel Gating by this compound.
Experimental Protocols
Cell Culture and Transfection
-
Cell Maintenance: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 10 mM/L HEPES, 2 mM/L L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression of target ion channels (e.g., TRPC3), HEK293 cells are transfected using a suitable transfection reagent like PolyJet, following the manufacturer's protocol. Cells are typically seeded on glass coverslips for subsequent electrophysiology experiments.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol describes a typical experiment to measure this compound-induced currents.
Figure 2: General experimental workflow for this compound-based electrophysiology.
-
Preparation: Transfected HEK293 cells on coverslips are mounted in a perfusion chamber on an inverted microscope.
-
Recording: Whole-cell patch-clamp recordings are established. The extracellular solution contains the desired concentration of this compound (e.g., 20 µM).
-
Pre-illumination (Optional but Recommended): Before the first activation, a period of blue light illumination (e.g., 430 nm for 20 seconds) can be applied to ensure that all this compound molecules are in the inactive trans state.
-
Activation: A pulse of UV light (e.g., 365 nm for 10 seconds) is delivered to the cell to convert this compound to its cis isomer, thereby activating the TRPC channels. Inward currents are recorded at a negative holding potential (e.g., -40 mV).
-
Deactivation: A subsequent pulse of blue light (e.g., 430 nm for 10 seconds) is used to switch this compound back to the trans form, leading to channel closure.
-
Repetitive Cycling: This cycle of UV and blue light exposure can be repeated to study channel sensitization and desensitization.
-
Data Analysis: The recorded currents are typically normalized to the cell capacitance to obtain current densities. The activation and deactivation phases of the current traces can be fitted with exponential functions to determine the time constants (τ) of these processes.
Broader Applications and Future Directions
While the primary use of this compound has been in the study of TRPC channels, its application is expanding. It has been used to modulate the activity of voltage-gated potassium (Kv) channels by altering the physical properties of the lipid bilayer, such as membrane thickness. This demonstrates that this compound can act not only as a specific ligand but also as a modulator of the membrane environment itself.
The ability to optically control a key lipid second messenger opens up numerous avenues for research in areas such as:
-
Drug Discovery: Screening for compounds that modulate DAG-sensitive pathways.
-
Neuroscience: Investigating the role of TRPC channels in neuronal excitability and synaptic plasticity.
-
Cardiovascular Physiology: Exploring the function of DAG-sensitive channels in smooth muscle and cardiac cells.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. epub.jku.at [epub.jku.at]
Controlling Cell Signaling with Light: A Technical Guide to the Photoisomerization of OptoDArG
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of OptoDArG, a photoswitchable diacylglycerol (DAG) analog, for the precise optical control of cellular signaling pathways. By leveraging the principles of photopharmacology, this compound offers a powerful tool to investigate and manipulate cellular functions with high spatiotemporal resolution, opening new avenues for research and therapeutic development. This document provides a comprehensive overview of this compound's mechanism, quantitative performance data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism: Light-Induced Isomerization and Channel Gating
This compound is a synthetic diacylglycerol molecule incorporating two azobenzene moieties within its fatty acid chains.[1] This design allows for rapid and reversible photoisomerization, which forms the basis of its function. In its thermally stable trans conformation, this compound is inactive. However, upon illumination with ultraviolet (UV) light, it converts to the cis isomer.[1][2] This cis form is biologically active and mimics the endogenous second messenger DAG, enabling it to directly interact with and modulate the activity of specific cellular targets, most notably the Transient Receptor Potential Canonical (TRPC) family of ion channels.[2][3]
The activation of TRPC channels, particularly TRPC3, TRPC6, and TRPC7, by cis-OptoDArG leads to cation influx and subsequent changes in membrane potential, initiating a cascade of downstream signaling events. This activation can be rapidly reversed by exposing the system to blue light, which efficiently isomerizes this compound back to its inactive trans state, thus terminating the signal. This precise on/off switching capability provides unparalleled temporal control over cellular signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of this compound for cell signaling control, compiled from various studies.
| Parameter | Value | Cell Type | Target | Reference |
| Activation Wavelength | 365 nm (UV) | HEK293 | TRPC3 | |
| 375 nm (UV) | N/A | KvAP Channels | ||
| Deactivation Wavelength | 430 nm (Blue) | HEK293 | TRPC3 | |
| 488 nm (Blue) | N/A | KvAP Channels | ||
| Concentration Used | 20 µM | HEK293 | TRPC3, TRPC6, TRPC7 | |
| 30 µM | HEK293 | TRPC3 | ||
| 60 µM | HEK293 | NaV1.3 | ||
| Light Pulse Duration (Activation) | 2 s | HEK293 | TRPC3 | |
| 10 s | HEK293 | TRPC3 | ||
| Light Pulse Duration (Deactivation) | 10 s | HEK293 | TRPC3 |
Table 1: Optical Control Parameters for this compound
| Target Channel | Mutant | Effect of this compound | Key Findings | Reference |
| TRPC3 | Wild-Type | Reversible activation of conductance | This compound is a highly efficient photoswitch for TRPC3. | |
| TRPC3 | G652A | Enhanced activity compared to WT | The G652 residue is critical for DAG recognition and channel gating. | |
| TRPC6 | Wild-Type | Light-induced activation of currents | Demonstrates the utility of this compound for studying TRPC6. | |
| TRPC7 | Wild-Type | Isoform-dependent exponential decay of current in the dark | Binding of cis-OptoDArG to TRPC channels can promote its thermal relaxation to the trans form. | |
| KvAP | Wild-Type | Modulation of channel activity through changes in membrane mechanics | Photoisomerization of this compound alters bilayer properties, affecting voltage-gated channels. |
Table 2: Effects of this compound on Various Ion Channels
Signaling Pathways and Experimental Workflows
The ability of this compound to mimic DAG allows for the specific interrogation of signaling pathways downstream of Phospholipase C (PLC). The primary pathway involves the direct activation of DAG-sensitive TRPC channels.
Caption: this compound signaling pathway for TRPC channel activation.
The general workflow for utilizing this compound in a cell-based assay involves several key steps, from cell preparation to data acquisition.
Caption: General experimental workflow for this compound-mediated cell signaling control.
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/ml streptomycin, and 100 U/ml penicillin.
-
Transfection: For experiments involving overexpression of a target channel, transfect cells with the appropriate plasmid DNA (e.g., hTRPC3-peYFP-C1) using a suitable transfection reagent according to the manufacturer's instructions.
-
Post-Transfection: Allow cells to express the protein for 24-48 hours before proceeding with experiments. Transfected cells can often be identified by a fluorescent protein tag.
Electrophysiological Recordings (Whole-Cell Patch Clamp)
-
Solutions:
-
Extracellular Solution (ECS): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂, pH adjusted to 7.4 with NaOH.
-
Pipette Solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA, pH adjusted to 7.3 with CsOH.
-
-
This compound Loading: Transfer coverslips with adherent cells to a perfusion chamber containing the extracellular solution supplemented with 20-30 µM this compound.
-
Patch Clamp Setup:
-
Perform whole-cell patch-clamp recordings using an appropriate amplifier and digitizer.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the pipette solution.
-
-
Recording Protocol:
-
Hold the cell at a membrane potential of -40 mV or apply voltage-ramp protocols (e.g., -130 to +80 mV).
-
Record baseline currents before optical stimulation.
-
Optical Stimulation and Data Acquisition
-
Light Source: Use a monochromator or LED light source capable of delivering light at approximately 365 nm (UV) and 430 nm (blue).
-
Stimulation Protocol:
-
To activate this compound, apply a pulse of UV light (e.g., 365 nm for 2-10 seconds).
-
To deactivate, apply a pulse of blue light (e.g., 430 nm for 3-10 seconds).
-
For experiments investigating thermal relaxation, monitor currents in the dark after UV activation.
-
A pre-illumination step with blue light can be used to ensure all this compound is in the inactive trans state before starting the experiment.
-
-
Data Acquisition:
-
Continuously record membrane currents throughout the experiment.
-
Low-pass filter signals at 2 kHz and digitize at 8 kHz.
-
Normalize current densities to cell capacitance.
-
Calcium Imaging
-
Calcium Indicator: Transfect cells with a genetically encoded calcium indicator such as R-GECO1.2.
-
Imaging Setup: Use an inverted microscope with an appropriate objective (e.g., 40x oil-immersion).
-
Solutions and this compound Loading: Use the same extracellular solution and this compound loading protocol as for electrophysiology.
-
Stimulation and Imaging:
-
Illuminate cells with the appropriate wavelength for the calcium indicator (e.g., 570 nm for R-GECO).
-
Apply UV and blue light pulses to photoisomerize this compound as described above.
-
Acquire fluorescence images to monitor changes in intracellular calcium concentration.
-
Applications in Drug Development and Research
The precise control offered by this compound makes it a valuable tool for:
-
Target Validation: Deciphering the specific roles of DAG-sensitive channels in cellular processes and disease models.
-
Compound Screening: Developing high-throughput screening assays where channel activation is controlled by light, potentially identifying novel modulators of TRPC channels.
-
Mechanistic Studies: Investigating the kinetics of channel gating and the structural determinants of ligand binding with high temporal resolution. The differential thermal relaxation of this compound when bound to different TRPC isoforms can provide insights into the structure of the DAG-binding pocket.
-
Neuroscience: Modulating neuronal excitability by controlling the activity of ion channels that influence membrane potential.
By providing a reversible and spatiotemporally precise method for manipulating a key signaling pathway, this compound and similar photopharmacological tools are poised to significantly advance our understanding of cell signaling and accelerate the development of novel therapeutics.
References
- 1. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Principle of OptoDArG in Photopharmacology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of OptoDArG, a photoswitchable diacylglycerol (DAG) analog, in the field of photopharmacology. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this innovative tool for the optical control of Transient Receptor Potential Canonical (TRPC) channels.
Core Principle of this compound
This compound is a synthetic, light-sensitive molecule designed to mimic the endogenous second messenger diacylglycerol (DAG). The core principle of its use in photopharmacology lies in its ability to undergo reversible isomerization when exposed to specific wavelengths of light. This photo-isomerization allows for the precise temporal and spatial control of TRPC channels, which are physiologically activated by DAG.
The molecule contains an azobenzene moiety, a chemical group that can exist in two distinct conformations: a thermally stable trans isomer and a metastable cis isomer. In its inactive, elongated trans state, this compound does not effectively bind to and activate TRPC channels. However, upon illumination with ultraviolet (UV) light, the azobenzene group isomerizes to the bent cis conformation. This change in shape mimics the structure of endogenous DAG, enabling it to bind to the DAG-binding site on TRPC channels and induce their opening. The process is reversible; exposure to blue light converts the cis isomer back to the inactive trans form, leading to channel closure. This rapid and reversible optical control makes this compound a powerful tool for studying the kinetics and physiological roles of TRPC channels with high precision.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for the use of this compound in photopharmacological experiments, primarily focusing on its application with TRPC3 and TRPC6 channels expressed in HEK293 cells.
| Parameter | Value | Target Channel(s) | Reference(s) |
| Activation Wavelength | ~365 nm (UV) | TRPC3, TRPC6, TRPC7 | [1][2][3] |
| Deactivation Wavelength | ~430 - 450 nm (Blue Light) | TRPC3, TRPC6, TRPC7 | [1][2] |
| Effective Concentration | 20 - 30 µM | TRPC3, TRPC6, TRPC7 | |
| Solvent | DMSO | Not applicable |
Table 1: Physicochemical and Application Properties of this compound. This table outlines the essential properties of this compound for experimental design.
| Parameter | Value | Experimental Conditions | Target Channel | Reference(s) |
| Activation Time Constant (τ_on) | Varies with light intensity; can be in the order of seconds | Whole-cell patch clamp, -40 mV holding potential, 100% UV light intensity | TRPC3 | |
| Deactivation Time Constant (τ_off) with Blue Light | Varies by isoform; e.g., faster for TRPC3 than TRPC6/7 | Whole-cell patch clamp, -40 mV holding potential | TRPC3, TRPC6, TRPC7 | |
| Thermal Relaxation (cis to trans in dark) | Slower than light-induced deactivation, isoform-dependent | Whole-cell patch clamp, following UV activation | TRPC3, TRPC6, TRPC7 | |
| Light Pulse Duration (Activation) | 1 - 10 seconds | 100% UV light intensity | TRPC3 | |
| Light Pulse Duration (Deactivation) | 3 - 10 seconds | Blue light | TRPC3 |
Table 2: Kinetic Parameters of this compound-mediated TRPC Channel Gating. This table provides key kinetic data for understanding the temporal dynamics of this compound action.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices in the field and are intended to serve as a starting point for experimental design.
Cell Culture and Transient Transfection of HEK293 Cells with TRPC3
This protocol describes the preparation of HEK293 cells for subsequent electrophysiological recordings.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid DNA encoding for human TRPC3
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
24-well plates or 35 mm dishes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate or 35 mm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Preparation of DNA-Transfection Reagent Complex:
-
For each well of a 24-well plate, dilute 0.5 µg of TRPC3 plasmid DNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the HEK293 cells and wash once with PBS.
-
Add 400 µL of fresh, serum-free DMEM to each well.
-
Add the 100 µL of the DNA-transfection reagent complex dropwise to each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with 500 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the cells for 24-48 hours before proceeding with electrophysiological recordings to allow for sufficient expression of the TRPC3 channels.
-
Whole-Cell Patch-Clamp Recording of this compound-Activated TRPC3 Currents
This protocol details the electrophysiological recording of TRPC3 currents activated by this compound.
Materials:
-
Transfected HEK293 cells expressing TRPC3
-
Patch-clamp rig with an inverted microscope, amplifier, digitizer, and data acquisition software
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular solution (in mM): 140 Cs-Gluconate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Light source capable of delivering UV (~365 nm) and blue (~430 nm) light
Procedure:
-
Preparation:
-
Prepare fresh extracellular and intracellular solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Prepare the final concentration of this compound (e.g., 30 µM) in the extracellular solution. Protect the solution from light.
-
-
Cell Plating and Mounting:
-
Plate the transfected HEK293 cells on glass coverslips suitable for microscopy and recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution containing this compound.
-
-
Patching and Whole-Cell Configuration:
-
Using the micromanipulator, approach a transfected cell with a patch pipette filled with intracellular solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential of -40 mV or -60 mV.
-
Record baseline current in the dark (or under blue light to ensure this compound is in the trans state).
-
To activate TRPC3 channels, apply a pulse of UV light (~365 nm) for a defined duration (e.g., 2-10 seconds).
-
To deactivate the channels, apply a pulse of blue light (~430 nm) for a similar duration.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Analyze the amplitude, activation kinetics (τ_on), and deactivation kinetics (τ_off) of the light-evoked currents using appropriate software.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of this compound.
Caption: Principle of this compound-mediated TRPC3 channel activation.
Caption: Physiological activation pathway of TRPC3 channels by DAG.
References
OptoDArG: A Technical Guide to a Photoswitchable Probe for Investigating Lipid-Gating of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of OptoDArG, a powerful photopharmacological tool for the precise control and study of lipid-gated ion channels. This document details the mechanism of action, experimental protocols, and key findings related to the use of this compound, with a primary focus on its application in elucidating the lipid-sensing machinery of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3.
Introduction to this compound and Lipid-Gating
Lipid-gating is a fundamental mechanism of ion channel regulation where the channel's activity is directly controlled by lipids within the cell membrane.[1] Diacylglycerol (DAG) is a critical lipid second messenger that gates a variety of ion channels, including members of the TRPC family (TRPC3, TRPC6, and TRPC7).[2][3][4] Understanding the precise molecular interactions between DAG and these channels is crucial for deciphering their physiological roles and for the development of targeted therapeutics.
This compound is a chemically synthesized, photoswitchable analog of DAG.[2] This innovative tool incorporates an azobenzene moiety into its structure, allowing for reversible isomerization between a trans and a cis conformation upon illumination with specific wavelengths of light. The trans isomer is inactive, while the cis isomer mimics the action of endogenous DAG, potently activating TRPC3 channels. This optical control provides unprecedented spatiotemporal precision in studying channel gating, free from the complications of traditional agonist application.
Mechanism of Action of this compound
This compound's functionality is based on the principles of photopharmacology. The core mechanism involves the light-induced conformational change of the azobenzene group, which alters the molecule's shape and its ability to interact with the ion channel.
-
Inactive State (trans isomer): In the dark or under blue light (approximately 430 nm), this compound exists predominantly in its stable trans conformation. In this state, it does not effectively bind to or activate TRPC3 channels.
-
Active State (cis isomer): Upon illumination with UV or violet light (approximately 340-365 nm), this compound rapidly isomerizes to the cis conformation. This isomer is structurally analogous to DAG and potently activates TRPC3 channels, leading to cation influx.
-
Reversibility: The process is fully reversible. Exposure to blue light switches the molecule back to the inactive trans form, allowing for the deactivation of the channel on a rapid timescale.
This reversible control allows for what is termed an "optical lipid clamp," enabling researchers to precisely control the concentration of the active lipid agonist at the plasma membrane.
Figure 1. This compound photoswitching and TRPC3 channel activation.
Data Presentation: Quantitative Analysis of this compound-mediated TRPC3 Activation
The use of this compound in combination with electrophysiological techniques has yielded valuable quantitative data on TRPC3 channel function. The tables below summarize key findings from studies utilizing this compound.
| Parameter | PhoDAG-1 | This compound | Notes |
| Concentration Used | 400 µM | 30 µM | This compound is significantly more potent than the earlier generation photoswitchable DAG, PhoDAG-1. |
| Mean Current Density at +70 mV | ~10 pA/pF | ~40 pA/pF | This compound induces a much larger current response in TRPC3-expressing HEK293 cells. |
| Table 1: Comparison of PhoDAG-1 and this compound Efficacy on TRPC3 Channels. |
| Channel | Condition | Time Constant of Activation (τ) | Notes |
| TRPC3-WT | 100% UV Intensity | ~1.5 s | Wild-type TRPC3 activation kinetics. |
| TRPC3-G652A | 100% UV Intensity | ~0.5 s | The G652A mutation in the pore domain results in a significantly faster activation by cis-OptoDArG. |
| TRPC3-G652A | 50% UV Intensity | ~1.0 s | Reduced light intensity slows the activation of the mutant channel. |
| Table 2: Activation Kinetics of Wild-Type and Mutant TRPC3 Channels by this compound. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in using this compound to study lipid-gating of ion channels.
Cell Culture and Transfection
Objective: To prepare HEK293 cells expressing the ion channel of interest for subsequent electrophysiological or imaging experiments.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin
-
Plasmid DNA encoding the ion channel of interest (e.g., TRPC3)
-
Transfection reagent (e.g., Lipofectamine 2000 or PolyJet)
-
Glass coverslips
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the cells onto glass coverslips in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a single well of a 6-well plate, typically 1-2 µg of plasmid DNA is used.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, pre-warmed complete culture medium.
-
Allow the cells to express the protein for 24-48 hours before proceeding with experiments.
Figure 2. Workflow for cell culture and transfection.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record the ion channel currents in response to photo-activation of this compound.
Materials:
-
Transfected HEK293 cells on coverslips
-
Patch-clamp rig with an amplifier, micromanipulator, and perfusion system
-
Inverted microscope
-
Light source for photostimulation (e.g., LED or laser) with appropriate filters for UV (~365 nm) and blue (~430 nm) light
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 Cs-methanesulfonate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO) and final working solution (e.g., 30 µM in extracellular solution)
Protocol:
-
Prepare patch pipettes from borosilicate glass capillaries using a puller to have a resistance of 3-5 MΩ when filled with intracellular solution.
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Identify a transfected cell (often co-transfected with a fluorescent marker like GFP).
-
Approach the cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the this compound-containing extracellular solution.
-
To activate the channel, illuminate the cell with UV light (~365 nm) for a defined duration (e.g., 10 seconds). Record the resulting inward current.
-
To deactivate the channel, illuminate the cell with blue light (~430 nm) for a defined duration (e.g., 10 seconds). Record the deactivation of the current.
-
Repeat the activation/deactivation cycles as needed for the experiment.
Figure 3. Workflow for whole-cell patch-clamp experiments with this compound.
Calcium Imaging
Objective: To visualize the influx of calcium resulting from the activation of TRPC3 channels by this compound.
Materials:
-
Transfected HEK293 cells on coverslips (co-transfected with a genetically encoded calcium indicator such as R-GECO)
-
Fluorescence microscope with a camera and appropriate filter sets for the calcium indicator
-
Light source for photostimulation (as in 4.2)
-
Extracellular solution containing CaCl2 (as in 4.2)
-
This compound working solution
Protocol:
-
Culture and transfect HEK293 cells with both the ion channel plasmid and the calcium indicator plasmid.
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Perfuse with this compound-containing extracellular solution.
-
Acquire a baseline fluorescence image of the cells.
-
Illuminate the cells with UV light (~365 nm) to activate this compound and open the TRPC3 channels.
-
Acquire a time-lapse series of fluorescence images to monitor the increase in intracellular calcium.
-
Illuminate with blue light (~430 nm) to deactivate this compound and observe the return of fluorescence to baseline.
-
Analyze the change in fluorescence intensity over time to quantify the calcium influx.
Key Findings and Applications
The application of this compound has led to significant insights into the mechanism of lipid-gating of TRPC3 channels.
-
Identification of a Lipid-Gating Fenestration: Through a combination of this compound-mediated "optical lipid clamp" and structure-guided mutagenesis, a single glycine residue (G652) in the pore domain of TRPC3 was identified as a critical component of the lipid-sensing machinery. This residue is located in a fenestration that is exposed to the lipid bilayer.
-
A Novel Concept of Lipid Sensing: These findings support a novel model of lipid sensing where DAG molecules access a binding site within the channel's pore domain through lateral fenestrations, directly influencing channel gating.
-
Probing Channel Sensitization: Repetitive photoactivation of this compound has revealed a sensitization process in TRPC3 channels, where prior exposure to the active cis isomer leads to faster activation upon subsequent stimulation. This suggests that DAG binding can induce a long-lived, pre-activated state of the channel.
Conclusion
This compound has proven to be an invaluable tool for the study of lipid-gated ion channels, offering unparalleled temporal and spatial control over channel activation. This technical guide provides a framework for researchers to employ this compound in their own investigations into the complex interplay between lipids and ion channels. The detailed protocols and summarized data serve as a starting point for further exploration of this exciting area of research, with potential applications in understanding fundamental physiological processes and in the development of novel therapeutics targeting lipid-gated channels.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Video: Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
- 3. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture and transfection for ion channel studies [bio-protocol.org]
OptoDArG: A Photoswitchable Probe for Investigating Lipid Signaling in Foundational Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog that provides researchers with unprecedented spatiotemporal control over cellular signaling pathways regulated by DAG.[1][2] This optical tool undergoes reversible isomerization when exposed to specific wavelengths of light, allowing for the precise activation and deactivation of DAG-sensitive proteins.[1][3] In its inactive trans state, this compound has minimal biological effect. Upon illumination with UV light (typically around 365 nm), it converts to the active cis isomer, mimicking the function of endogenous DAG. Reversion to the inactive trans state is achieved by illumination with blue light (around 430-450 nm) or through thermal relaxation.[1] This technical guide explores the foundational research applications of this compound, detailing its use in elucidating the function of Transient Receptor Potential Canonical (TRPC) channels and other lipid-gated ion channels.
Core Mechanism and Signaling Pathways
This compound's primary application has been in the study of TRPC channels, a family of non-selective cation channels that play crucial roles in calcium signaling. Specifically, TRPC3, TRPC6, and TRPC7 are known to be directly gated by DAG. This compound allows for the precise investigation of this lipid-gating mechanism by acting as an "optical clamp," enabling researchers to control the concentration of active DAG in the plasma membrane with high temporal and spatial resolution.
The binding of cis-OptoDArG to a lipid-coordination site, designated L2, within the pore domain of TRPC channels is a critical step in channel activation. This interaction induces a conformational change in the channel, leading to its opening and subsequent cation influx, primarily Ca2+ and Na+. Foundational research has utilized this compound to demonstrate that initial exposure to DAG can sensitize TRPC3 channels, leading to faster activation kinetics upon subsequent stimulation. This sensitization is promoted by specific mutations within the L2 binding site, such as G652A.
Beyond TRPC channels, this compound has been employed to investigate the role of membrane mechanics in regulating the activity of voltage-gated potassium (Kv) channels. The photoisomerization of this compound embedded in the lipid bilayer alters the physical properties of the membrane, such as its thickness. This light-induced change in membrane mechanics can, in turn, modulate the gating of mechanosensitive ion channels like KvAP, providing a novel approach to studying the interplay between the lipid environment and channel function.
Quantitative Data Summary
The following tables summarize quantitative data from foundational studies utilizing this compound to probe ion channel function.
Table 1: this compound Concentration and Light Parameters for TRPC Channel Modulation
| Cell Type | Target Channel | This compound Concentration | UV Light Wavelength (nm) | Blue Light Wavelength (nm) | Reference |
| HEK293 | TRPC3-WT | 30 µM | 365 | 430 | |
| HEK293 | TRPC3-G652A | 30 µM | 365 | 430 | |
| HEK293 | TRPC3-WT, M586A, G652A | 20 µM | 365 | 430 | |
| HEK293T | hTRPC6 | 30 µM | 360 | 450 |
Table 2: Electrophysiological Effects of this compound on TRPC3 Channels
| Channel | Condition | Parameter | Value | Reference |
| TRPC3-WT | Repetitive this compound (20 µM) photoactivation | Inward current at -40 mV | Variable, shows sensitization | |
| TRPC3-G652A | Repetitive this compound (20 µM) photoactivation | Inward current at -40 mV | Enhanced sensitization vs. WT | |
| TRPC3-WT | This compound (30 µM) vs. PhoDAG-1 (400 µM) | Current Density at +70 mV | This compound induces larger currents | |
| TRPC3-G652A | This compound (30 µM) vs. PhoDAG-1 (400 µM) | Current Density at +70 mV | This compound induces significantly larger currents |
Table 3: Kinetic Parameters of this compound-Induced TRPC3 Activation
| Channel | Condition | Parameter (Tau ON) | Fold Change (2nd vs 1st activation) | Reference |
| TRPC3-WT | Reduced initial photoactivation | Time constant of current activation | ~1.5 | |
| TRPC3-G652A | Reduced initial photoactivation | Time constant of current activation | ~2.5 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for TRPC Channel Activation
This protocol details the methodology for measuring this compound-induced currents in HEK293 cells expressing TRPC channels.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in standard media.
-
Cells are transiently transfected with plasmids encoding the TRPC channel of interest (e.g., TRPC3-WT or mutants).
b. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a perfusion chamber on an inverted microscope.
-
The chamber is filled with an extracellular solution (ECS) containing (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 MgCl₂, 2 CaCl₂, adjusted to pH 7.4.
-
The pipette solution contains (in mM): 150 cesium methanesulfonate, 20 CsCl, 15 HEPES, 5 MgCl₂, 3 EGTA, titrated to pH 7.3 with CsOH.
-
Whole-cell patch-clamp recordings are performed at a holding potential of -40 mV or using voltage ramps (e.g., -130 to +80 mV).
c. Photostimulation:
-
This compound is added to the bath solution at the desired concentration (e.g., 20-30 µM).
-
To ensure all this compound is in the inactive trans state, a pre-illumination step with blue light (430 nm) for 20 seconds can be performed.
-
UV light (365 nm) is applied for a defined duration (e.g., 1-10 seconds) to photo-isomerize this compound to its cis form and activate TRPC channels.
-
Blue light (430 nm) is applied for a defined duration (e.g., 3-10 seconds) to revert this compound to its trans form and deactivate the channels.
-
Currents are recorded continuously during the photostimulation protocol.
Calcium Imaging
This protocol outlines the methodology for measuring intracellular calcium changes in response to this compound-mediated TRPC channel activation.
a. Cell Preparation:
-
HEK293 cells are co-transfected with the TRPC channel of interest and a genetically encoded calcium indicator (e.g., R-GECO).
-
Cells are seeded on coverslips for imaging.
b. Imaging Setup:
-
Coverslips are placed in a bath containing ECS with 20 µM this compound on an inverted microscope.
-
The calcium indicator is excited at its specific wavelength (e.g., 570 nm for R-GECO).
c. Photostimulation and Imaging:
-
A baseline fluorescence is recorded.
-
UV light (365 nm) is applied for a short duration (e.g., 5 seconds) to activate the channels.
-
Fluorescence intensity is monitored to detect changes in intracellular calcium.
-
Blue light (430 nm) is applied (e.g., for 3 seconds) to deactivate the channels and observe the return to baseline calcium levels.
-
Repetitive cycles of UV and blue light can be used to study phenomena like channel sensitization.
Conclusion
This compound has emerged as a powerful tool in foundational cell biology and pharmacology research. Its ability to optically control the concentration of a key lipid second messenger provides a level of precision that is unattainable with traditional pharmacological methods. The applications detailed in this guide, primarily focusing on the elucidation of TRPC and Kv channel gating mechanisms, highlight the utility of this compound in dissecting complex signaling pathways. As research into lipid-protein interactions continues to expand, the use of this compound and other photoswitchable lipids is poised to yield further critical insights into the fundamental processes that govern cellular function.
References
An In-depth Technical Guide to OptoDArG Photoswitching: Core Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and experimental applications of OptoDArG, a photoswitchable diacylglycerol (DAG) analog. This compound allows for precise optical control over cellular signaling pathways mediated by DAG, offering a powerful tool for research and drug development. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Principles of this compound Photoswitching
This compound is a synthetic, photochromic lipid that mimics the structure and function of the endogenous second messenger diacylglycerol (DAG).[1][2] Its molecular structure incorporates two azobenzene moieties within its acyl chains.[1][3] This design enables rapid and reversible isomerization between two distinct conformations—trans and cis—upon illumination with light of specific wavelengths.[1]
In its thermally stable trans state, which is adopted in the dark, this compound is biologically inactive. Exposure to ultraviolet (UV) light (typically around 365 nm) triggers a rapid conversion to the cis conformation. The cis-OptoDArG isomer is the biologically active form, capable of binding to and activating DAG-sensitive proteins, such as Transient Receptor Potential Canonical (TRPC) channels and Protein Kinase C (PKC). Subsequent illumination with blue light (around 430 nm) efficiently reverts the molecule back to its inactive trans state, effectively terminating the biological signal. This ability to optically toggle the activity of a key signaling lipid provides unparalleled spatiotemporal control over cellular processes.
The primary application of this compound has been in the study of TRPC channels, which are non-selective cation channels involved in a multitude of physiological and pathological processes. By using this compound, researchers can precisely control the activation and deactivation of these channels, a technique referred to as an "optical lipid clamp". This has allowed for detailed kinetic studies of channel gating and the identification of lipid-binding sites within the channel structure.
Quantitative Data Summary
The following tables summarize key quantitative data from electrophysiological experiments utilizing this compound to modulate TRPC channel activity. These experiments are typically performed in HEK293 cells heterologously expressing the TRPC channel of interest.
| Compound | Concentration | Target Channel | Current Density at -90 mV (pA/pF) | Current Density at +70 mV (pA/pF) | Reference |
| This compound | 30 µM | TRPC3-WT | -25.8 ± 6.3 | 24.3 ± 5.9 | |
| PhoDAG-1 | 400 µM | TRPC3-WT | -3.9 ± 1.3 | 4.1 ± 1.4 | |
| This compound | 30 µM | G652A mutant | -118.7 ± 22.4 | 105.3 ± 20.1 | |
| PhoDAG-1 | 400 µM | G652A mutant | -10.3 ± 2.9 | 10.1 ± 2.8 |
| Experimental Condition | Time Constant of Activation (Tau_on) | Fold Change in Tau_on (2nd vs 1st pulse) | Reference |
| TRPC3-WT (1st UV pulse) | ~1.5 s | N/A | |
| TRPC3-WT (2nd UV pulse) | ~0.5 s | ~3-fold decrease | |
| G652A mutant (1st UV pulse) | ~2.5 s | N/A | |
| G652A mutant (2nd UV pulse) | ~0.25 s | ~10-fold decrease |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their high transfection efficiency and low endogenous TRPC channel expression.
-
Culture Medium: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For heterologous expression of TRPC channels, cells are transiently transfected with plasmid DNA encoding the desired channel construct using a suitable transfection reagent like PolyJet, following the manufacturer's protocol. Cells are typically seeded on glass coverslips 24 hours prior to electrophysiological recordings.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Mounting: Coverslips with transfected cells are transferred to a perfusion chamber on the stage of an inverted microscope.
-
External Solution (ECS): The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution: The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, 1 EGTA, and 0.1 Na-GTP, with the pH adjusted to 7.2 with CsOH.
-
This compound Application: this compound is added to the external solution at the desired concentration (e.g., 20-30 µM). To ensure all this compound is in the inactive trans state before the experiment, the setup can be pre-illuminated with blue light (430 nm) for approximately 20 seconds.
-
Recording: Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system. Cells are typically held at a holding potential of -40 mV or as specified in the experimental design.
-
Photoswitching:
-
Activation (trans to cis): Illuminate the cell with UV light (e.g., 365 nm) for a defined duration (e.g., 1-10 seconds) to activate this compound.
-
Deactivation (cis to trans): Illuminate the cell with blue light (e.g., 430 nm) for a defined duration (e.g., 3-10 seconds) to deactivate this compound.
-
-
Data Analysis: The resulting ionic currents are recorded and analyzed to determine parameters such as current density (pA/pF) and activation/deactivation kinetics (time constants).
Visualizations
Signaling Pathway of this compound Action
Caption: Light-induced isomerization of this compound and subsequent TRPC channel activation.
Experimental Workflow for this compound Photoswitching
Caption: Step-by-step workflow for a typical this compound photoswitching experiment.
References
Probing Diacylglycerol Signaling Pathways with OptoDArG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol (DAG) is a critical second messenger lipid that modulates a wide array of cellular processes through the activation of specific effector proteins. The transient and localized nature of DAG signaling has historically presented challenges to its study. OptoDArG, a photoswitchable diacylglycerol analog, offers an unprecedented level of spatiotemporal control, enabling precise investigation of DAG-dependent signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in cellular research. We present quantitative data from key experiments in structured tables and include diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this powerful research tool.
Introduction to this compound
This compound is a synthetic, azobenzene-containing diacylglycerol that allows for the optical control of DAG signaling.[1][2] This "photolipid" exists in two isomeric states: a biologically inactive trans conformation in the dark or under blue light, and an active cis conformation upon exposure to UV light.[1][3] This rapid and reversible photoisomerization enables researchers to precisely initiate and terminate DAG signaling cascades with high spatiotemporal resolution, mimicking the endogenous production of DAG.[1]
The active cis-OptoDArG mimics the function of endogenous DAG by binding to and activating DAG-sensitive proteins, such as protein kinase C (PKC) isoforms and Transient Receptor Potential Canonical (TRPC) channels. This optical control allows for the detailed study of the kinetics and downstream effects of DAG signaling in various cellular contexts.
Mechanism of Action
The core of this compound's functionality lies in the photoisomerization of its azobenzene moiety. In its thermally stable trans state, the molecule is linear and does not effectively bind to the C1 domains of DAG effector proteins. Upon illumination with UV-A light (typically around 365 nm), the azobenzene group undergoes a conformational change to the bent cis isomer. This cis form is structurally analogous to endogenous DAG, allowing it to interact with and activate downstream targets. The signaling can be rapidly terminated by exposing the system to blue light (around 430-488 nm), which reverts this compound to its inactive trans state, or through slower thermal relaxation in the dark.
Key Signaling Pathways Modulated by this compound
This compound has been instrumental in dissecting signaling pathways downstream of DAG production. A primary example is the activation of TRPC channels, which are non-selective cation channels involved in calcium signaling.
Upon photoactivation to its cis form, this compound binds to DAG-sensing domains on TRPC3, TRPC6, and TRPC7 channels, inducing a conformational change that opens the channel pore. This leads to an influx of cations, including Ca²⁺, which then propagates downstream signaling events. Studies have shown that this compound can induce TRPC3 channel sensitization, where an initial exposure to the active compound leads to faster and more robust activation upon subsequent stimulation.
Another well-characterized pathway involves the recruitment and activation of Protein Kinase C (PKC). The C1 domain of PKC directly binds to DAG, leading to the translocation of PKC from the cytosol to the plasma membrane, a key step in its activation. Photoactivation of this compound rapidly triggers this translocation, allowing for precise control over PKC-mediated phosphorylation events.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies utilizing this compound.
Table 1: this compound Photoconversion and Application Parameters
| Parameter | Value | Cell Type / System | Reference |
| Concentration | 20 µM | HEK293 cells | |
| 30 µM | HEK293 cells | ||
| 60 µM | HEK293 cells | ||
| Activation Wavelength (UV) | 365 nm | HEK293 cells | |
| 340 nm | Not specified | ||
| 375 nm | Planar Lipid Bilayers | ||
| Deactivation Wavelength (Blue Light) | 430 nm | HEK293 cells | |
| 488 nm | Planar Lipid Bilayers | ||
| UV Illumination Duration | 10 seconds | HEK293 cells | |
| Blue Light Illumination Duration | 3 - 10 seconds | HEK293 cells |
Table 2: Electrophysiological Effects of this compound on TRPC Channels in HEK293 Cells
| Parameter | Channel | Condition | Value | Reference |
| Holding Potential | TRPC3 | Whole-cell patch-clamp | -40 mV | |
| TRPC6 | Whole-cell patch-clamp | -60 mV | ||
| Current Activation (τ_on) | TRPC3-WT | 1st UV pulse | ~450 ms | |
| TRPC3-WT | 2nd UV pulse (sensitized) | Significantly faster | ||
| TRPC3-G652A | 1st UV pulse | Facilitated vs. WT | ||
| Current Deactivation (Blue Light) | TRPC3 | Exponential decay | Isoform-dependent | |
| TRPC6 | Exponential decay | Isoform-dependent | ||
| TRPC7 | Exponential decay | Isoform-dependent | ||
| Current Density (TRPC3) | PhoDAG-1 | UV activation | Minute | |
| This compound | UV activation | Significantly higher than PhoDAG-1 |
Experimental Protocols
Cell Culture and Transfection
This protocol is adapted for Human Embryonic Kidney 293 (HEK293) cells, a common system for studying ion channel function.
-
Cell Culture : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Transfection :
-
One day before the experiment, detach cells using a suitable reagent (e.g., Accutase).
-
Centrifuge the cell suspension and resuspend the pellet in a serum-free medium.
-
Transiently transfect the cells with the plasmid DNA encoding the protein of interest (e.g., TRPC3) using a transfection reagent like PolyJet, following the manufacturer's protocol.
-
Seed the transfected cells onto glass coverslips suitable for microscopy and electrophysiology.
-
After approximately 6 hours, replace the medium with a complete culture medium and incubate for 24 hours before the experiment.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the measurement of ion channel currents in response to this compound photoactivation.
-
Preparation :
-
Mount a coverslip with transfected cells in a perfusion chamber on an inverted microscope.
-
Prepare the appropriate extracellular and intracellular solutions. The intracellular solution in the patch pipette should contain the inactive trans-OptoDArG.
-
-
Recording :
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Allow at least 10 minutes in the dark for the inactive this compound to diffuse from the pipette into the cell membrane.
-
Set the holding potential (e.g., -40 mV for TRPC3 studies).
-
-
Photoactivation :
-
To ensure all this compound is in the inactive state, a pre-illumination step with blue light (e.g., 430 nm for 20 seconds) can be performed.
-
Record baseline current in the dark.
-
Apply a pulse of UV light (e.g., 365 nm for 10 seconds) to photoisomerize this compound to its active cis form and record the induced current.
-
To deactivate the channels, apply a pulse of blue light (e.g., 430 nm for 10 seconds) to revert this compound to the trans state.
-
Multiple cycles of activation and deactivation can be performed on the same cell.
-
Calcium Imaging
This protocol is for monitoring intracellular calcium changes in response to this compound-mediated channel activation.
-
Cell Preparation :
-
Transfect cells with the channel of interest (e.g., TRPC3) and a genetically encoded calcium indicator (e.g., R-GECO).
-
Alternatively, load cells with a calcium-sensitive dye.
-
-
Imaging :
-
Mount the coverslip on a fluorescence microscope equipped for live-cell imaging and wavelength-specific illumination.
-
Incubate the cells with this compound in the dark.
-
-
Experiment :
-
Acquire a baseline fluorescence signal of the calcium indicator.
-
Illuminate the cells with UV light (e.g., 365 nm for 5 seconds) to activate this compound.
-
Record the change in fluorescence of the calcium indicator over time.
-
Illuminate with blue light (e.g., 430 nm for 3 seconds) to deactivate this compound and observe the return to baseline fluorescence.
-
Normalize the fluorescence signal (F/F₀) to quantify the change in intracellular calcium concentration.
-
Conclusion
This compound has emerged as a powerful tool for the precise optical control of diacylglycerol signaling pathways. Its ability to be rapidly and reversibly switched between an inactive and active state provides researchers with unparalleled spatiotemporal resolution for activating DAG effectors like TRPC channels and PKC. The detailed protocols and compiled quantitative data in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to explore the intricate roles of DAG in cellular physiology and pathophysiology. The continued application of this compound and similar photopharmacological tools promises to further unravel the complexities of lipid signaling.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Activates the Drosophila Light Sensitive Channel TRPL Expressed in HEK Cells - PMC [pmc.ncbi.nlm.nih.gov]
OptoDArG: A Photoswitchable Probe for Precision Control of Diacylglycerol Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog that provides researchers with unprecedented spatiotemporal control over DAG-sensitive signaling pathways.[1][2] This molecule incorporates azobenzene moieties into its fatty acid chains, allowing for rapid and reversible isomerization between a biologically active cis conformation and an inactive trans conformation upon exposure to specific wavelengths of light.[3][4] This optical control makes this compound a powerful tool for the precise investigation of cellular processes regulated by DAG, particularly the activation of Transient Receptor Potential Canonical (TRPC) channels.[1] This technical guide details the key features, properties, and experimental applications of this compound.
Core Features and Mechanism of Action
This compound's functionality is rooted in the photoisomerization of its azobenzene groups. In its thermally stable trans state, the molecule is inactive. Upon irradiation with ultraviolet (UV) light (typically ~365 nm), it converts to the cis isomer, which mimics the structure of endogenous DAG and activates DAG-sensitive proteins. Subsequent exposure to blue light (~430-460 nm) rapidly reverts the molecule to its inactive trans form, effectively terminating the signal. This rapid on/off switching capability allows for precise temporal control of signaling pathways.
Key Properties:
-
Photoswitchable Activity: Activation by UV light and deactivation by blue light enables repeatable and temporally precise control of cellular signaling.
-
High Efficiency: this compound has been shown to be a highly efficient activator of TRPC3 channels, inducing robust currents upon photoactivation.
-
TRPC Channel Modulation: It is extensively used to study the lipid-gating mechanisms of TRPC3, TRPC6, and TRPC7 channels.
-
PKC Translocation: Photoactivation of this compound can induce the translocation of Protein Kinase C alpha (PKCα) from the cytosol to the plasma membrane, a key event in DAG signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of this compound in cellular assays, primarily focusing on its effects on TRPC channels.
| Parameter | Value | Cell Type | Channel | Reference(s) |
| Concentration | 20 µM | HEK293 | TRPC3 | |
| 30 µM | HEK293T | hTRPC6 | ||
| Activation Wavelength | 365 nm (UV) | HEK293, HEK293T | TRPC3, hTRPC6 | |
| Deactivation Wavelength | 430 nm / 450 nm (Blue) | HEK293, HEK293T | TRPC3, hTRPC6 | |
| Holding Potential | -40 mV | HEK293 | TRPC3 | |
| -60 mV | HEK293T | hTRPC6 |
| Channel Mutant | Activation Characteristic | Observation | Reference(s) |
| TRPC3-WT | Sigmoidal activation kinetics | Maximum activation reached after ~30 seconds of repetitive stimulation. | |
| TRPC3-G652A | Significantly reduced activation delay compared to WT | Indicates decreased cooperativity in channel gating. Altered discrimination between different DAG molecules. |
Signaling Pathway and Experimental Workflow
This compound-Mediated TRPC Channel Activation
The primary application of this compound is the optical control of DAG-sensitive ion channels like TRPC3. The signaling pathway is direct: upon photoisomerization to its cis form, this compound binds to the TRPC3 channel, inducing a conformational change that opens the channel pore and allows cation influx.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
OptoDArG: A Photoswitchable Probe for Unraveling Lipid Gating of TRPC Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and application of OptoDArG, a powerful photoswitchable diacylglycerol (DAG) analog. This compound has emerged as a crucial tool for the precise spatiotemporal control of Transient Receptor Potential Canonical (TRPC) channels, offering unprecedented insights into their lipid-gating mechanisms. This document details the core principles of this compound, its mechanism of action, experimental protocols for its use, and quantitative data derived from key studies.
Discovery and Development
This compound was engineered to overcome the limitations of traditional methods for studying DAG-sensitive ion channels.[1] The challenge lay in the transient and localized nature of endogenous DAG signaling. To address this, researchers developed a synthetic DAG molecule incorporating two arachidonyl-mimetic photoswitchable azobenzene chains.[1] This design allows for rapid and reversible control of the molecule's shape, and therefore its biological activity, using light.
The core innovation of this compound lies in its ability to be switched between an inactive trans conformation in the dark or under blue light (around 430 nm) and an active cis conformation upon exposure to UV light (around 365 nm).[1][2] This optical control enables researchers to mimic the rapid production and removal of DAG at the plasma membrane with high precision, a technique referred to as an "optical lipid clamp".[1]
Mechanism of Action
This compound's primary targets are the DAG-sensitive TRPC channels, specifically TRPC3, TRPC6, and TRPC7. These channels are non-selective cation channels that play vital roles in various physiological processes by translating lipid signals into changes in cation permeability and membrane potential.
In its inactive trans state, this compound does not significantly affect the basal activity of TRPC channels. Upon photoisomerization to the cis form by UV light, this compound activates TRPC channels, leading to cation influx and membrane depolarization. This activation is rapid and reversible; subsequent illumination with blue light reverts this compound to its inactive trans state, causing the channels to close.
Studies have revealed that this compound interacts with a specific lipid-binding site within the pore domain of TRPC channels, known as the L2 lipidation site. The binding of cis-OptoDArG to this site is thought to induce a conformational change in the channel, leading to its opening. Interestingly, initial exposure to cis-OptoDArG can induce a "sensitized" state in TRPC3 channels, where subsequent activations occur more rapidly.
Quantitative Data
The following tables summarize key quantitative data from electrophysiological studies of this compound's effects on TRPC channels.
Table 1: this compound Concentration and Light Wavelengths for TRPC Channel Modulation
| Parameter | Value | Reference |
| This compound Concentration | 20-30 µM | |
| Activation Wavelength (trans to cis) | 360-365 nm (UV light) | |
| Deactivation Wavelength (cis to trans) | 430-450 nm (Blue light) |
Table 2: Kinetic Parameters of this compound-Induced TRPC Channel Activity
| Channel | Parameter | Value | Conditions | Reference |
| TRPC3-WT | Activation Delay | Significantly longer than G652A mutant | 30 µM this compound, 100% UV intensity | |
| TRPC3-G652A | Activation Delay | Significantly reduced compared to WT | 30 µM this compound, 100% UV intensity | |
| TRPC3 | Sensitization (Tau ON) | Fold change between 1st and 2nd activation | Repetitive photoactivation with 20 µM this compound | |
| TRPC6 | Deactivation Time Constant (Blue Light) | Varies between isoforms | 20 µM this compound | |
| TRPC7 | Deactivation Time Constant (Blue Light) | Varies between isoforms | 20 µM this compound | |
| TRPC3 | Deactivation Time Constant (Dark) | Varies between isoforms | 30 µM this compound | |
| TRPC6 | Deactivation Time Constant (Dark) | Varies between isoforms | 30 µM this compound | |
| TRPC7 | Deactivation Time Constant (Dark) | Varies between isoforms | 30 µM this compound |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of this compound-induced currents in HEK293 cells overexpressing TRPC channels.
Materials:
-
HEK293 cells expressing the TRPC channel of interest
-
This compound (20-30 µM)
-
Extracellular solution (ECS): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4
-
Pipette solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA, pH 7.3
-
Patch-clamp rig with an inverted microscope
-
Light source capable of delivering UV (e.g., 365 nm) and blue (e.g., 430 nm) light
Procedure:
-
Seed HEK293 cells expressing the target TRPC channel on coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS containing this compound.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a holding potential of -40 mV or -60 mV.
-
To activate the TRPC channels, illuminate the cell with UV light (e.g., 365 nm for 5-10 seconds).
-
Record the resulting inward current.
-
To deactivate the channels, illuminate the cell with blue light (e.g., 430 nm for 3-10 seconds).
-
Voltage ramps (e.g., from -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship of the light-activated currents.
-
For sensitization experiments, apply repetitive cycles of UV and blue light illumination.
Calcium Imaging
This protocol outlines the measurement of intracellular calcium changes in response to this compound-mediated TRPC channel activation.
Materials:
-
HEK293 cells expressing the TRPC channel of interest
-
This compound (20 µM)
-
Calcium indicator dye (e.g., R-GECO)
-
Extracellular solution (ECS) as described above
-
Fluorescence microscope with appropriate filter sets and a light source for photo-switching this compound.
Procedure:
-
Transfect cells with the TRPC channel and a genetically encoded calcium indicator like R-GECO.
-
Seed the cells on coverslips.
-
Transfer a coverslip to the imaging chamber and incubate with ECS containing 20 µM this compound.
-
Illuminate the cells with the excitation wavelength for the calcium indicator (e.g., 570 nm for R-GECO).
-
Acquire a baseline fluorescence signal.
-
To activate TRPC channels, illuminate the cells with UV light (e.g., 365 nm for 5 seconds).
-
Record the increase in fluorescence intensity, which corresponds to an influx of Ca²⁺.
-
To deactivate the channels, illuminate with blue light (e.g., 430 nm for 3 seconds).
-
Monitor the return of the fluorescence signal to baseline.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated TRPC channel activation.
Experimental Workflow for Electrophysiology
Caption: Experimental workflow for whole-cell patch-clamp recordings with this compound.
Logical Relationship of this compound Isomerization and Channel State
Caption: Logical relationship between light, this compound state, and channel activity.
References
OptoDArG and its Interaction with TRPC Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, making them significant targets for therapeutic intervention. A key activator of a subset of these channels (TRPC3, TRPC6, and TRPC7) is the lipid second messenger diacylglycerol (DAG). The study of DAG-mediated TRPC channel gating has been significantly advanced by the development of photoswitchable DAG analogs, most notably OptoDArG. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in elucidating the intricate interactions with TRPC channels. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to this compound: A Photoswitchable Diacylglycerol Analog
This compound is a synthetic, photochromic ligand designed to mimic the endogenous TRPC channel activator, diacylglycerol.[1][2] Its structure incorporates two azobenzene moieties within its fatty acid chains, which confer its photoswitchable properties.[3] This allows for precise spatiotemporal control over its activity using light, a technique often referred to as an "optical lipid clamp".[4][5]
In its inactive, thermally stable trans conformation (in the dark or under blue light), this compound does not significantly activate TRPC channels. Upon irradiation with ultraviolet (UV) light, it rapidly isomerizes to the cis conformation, which is the active form that gates TRPC channels. This process is reversible; exposure to blue light efficiently reverts this compound back to its inactive trans state. This rapid and reversible control makes this compound a powerful tool to study the kinetics and molecular determinants of TRPC channel activation by DAG.
Mechanism of Action: this compound and TRPC Channel Gating
This compound activates TRPC channels, particularly TRPC3 and TRPC6, by directly binding to a lipid-binding pocket within the channel protein. Cryo-electron microscopy and structure-guided mutagenesis studies have identified a crucial lipid interaction site, designated L2, located in the pore domain of the channel. This site is a lateral fenestration exposed to the lipid bilayer, and specific residues within this pocket are critical for DAG recognition and channel gating.
The binding of cis-OptoDArG to the L2 site induces a conformational change in the TRPC channel, leading to the opening of the ion permeation pathway and subsequent cation influx. The activation kinetics are sigmoidal, suggesting that multiple cooperative conformational transitions within the tetrameric channel complex are required for opening.
A key finding from studies using this compound is the phenomenon of channel sensitization. Initial exposure to cis-OptoDArG can induce a sensitized state in TRPC3 channels, where subsequent activations occur with significantly faster kinetics and potentiated current amplitudes. This suggests that partial lipidation of the L2 sites can lower the energetic barrier for subsequent channel opening.
Quantitative Data: this compound-TRPC Channel Interaction
The following tables summarize key quantitative parameters from published studies on the interaction between this compound and TRPC channels.
| Parameter | Value | TRPC Subtype(s) | Reference |
| Concentration for Channel Activation | 20 µM - 30 µM | TRPC3, TRPC6 | |
| UV Light for Activation (trans to cis) | 365 nm | TRPC3, TRPC6 | |
| Blue Light for Deactivation (cis to trans) | 430 nm | TRPC3, TRPC6 |
Table 1: General Parameters for this compound Use
| Parameter | Value | Condition | TRPC Subtype | Reference |
| Activation Time Constant (τ_on) | ~1-2 s | First UV pulse | TRPC3-WT | |
| Activation Time Constant (τ_on) | Significantly faster | Second UV pulse | TRPC3-WT | |
| Deactivation Time Constant (τ_off) | Varies by isoform | In dark | TRPC3, TRPC6, TRPC7 |
Table 2: Kinetic Parameters of this compound-Mediated TRPC Channel Gating
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their high transfection efficiency and low endogenous TRP channel expression.
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Transiently transfect cells with plasmids encoding the desired human TRPC channel subtype (e.g., hTRPC3 or hTRPC6) using a suitable transfection reagent (e.g., lipofection-based). A co-transfection with a fluorescent marker (e.g., GFP) can be used to identify successfully transfected cells. Perform experiments 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology (Optical Lipid Clamp)
This is the primary technique used to measure the activity of TRPC channels in response to this compound photoisomerization.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-Aspartate, 10 EGTA, 2 MgCl₂, 10 HEPES. Adjust pH to 7.2 with CsOH. The high concentration of EGTA is used to buffer intracellular calcium.
-
-
This compound Loading: Incubate the transfected cells with 20-30 µM this compound in the external solution for 10-15 minutes in the dark prior to recording.
-
Patch-Clamp Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Establish the whole-cell configuration by applying gentle suction to rupture the patch membrane.
-
Clamp the cell at a holding potential of -60 mV.
-
Record membrane currents using a patch-clamp amplifier and acquisition software.
-
-
Photostimulation:
-
Use a light source (e.g., a xenon lamp or high-power LED) coupled to the microscope.
-
To activate TRPC channels, apply UV light (e.g., 365 nm) for a defined duration (e.g., 1-10 seconds).
-
To deactivate the channels, apply blue light (e.g., 430 nm) for a similar duration.
-
Control the timing and duration of light application using the data acquisition software.
-
-
Data Analysis:
-
Measure the amplitude of the inward and outward currents in response to photoactivation.
-
Analyze the activation (τ_on) and deactivation (τ_off) kinetics by fitting the current traces to exponential functions.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of TRPC Channel Activation by this compound
Caption: Signaling pathway of this compound-mediated TRPC channel activation.
Experimental Workflow for Optical Lipid Clamp
Caption: Experimental workflow for studying this compound-TRPC interaction.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's effect on TRPC channels.
Conclusion
This compound has emerged as an indispensable tool in the study of TRPC channels. Its ability to be optically controlled with high spatiotemporal precision has provided unprecedented insights into the lipid-gating mechanisms of these important ion channels. The "optical lipid clamp" technique, enabled by this compound, allows for detailed kinetic analysis of channel activation and deactivation, and has been instrumental in identifying and characterizing the diacylglycerol-binding site. This technical guide serves as a foundational resource for researchers aiming to utilize this compound in their investigations of TRPC channel function and modulation, ultimately contributing to a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Photolipid excitation triggers depolarizing optocapacitive currents and action potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC7 is a receptor-operated DAG-activated channel in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
The Chemical Landscape of OptoDArG: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of OptoDArG, a photoswitchable diacylglycerol (DAG) analog, for researchers, scientists, and drug development professionals. The document details its chemical structure, synthesis, mechanism of action, and experimental applications, with a focus on its role in modulating Transient Receptor Potential Canonical (TRPC) channels.
Chemical Structure and Physicochemical Properties
This compound is a synthetic diacylglycerol analog designed for photopharmacological applications. It incorporates two azobenzene moieties within its acyl chains, which allows for reversible control of its biological activity using light. The trans isomer is biologically inactive, while the cis isomer mimics the endogenous second messenger diacylglycerol (DAG), leading to the activation of DAG-sensitive proteins.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C43H52N4O5 | [1][2] |
| Molecular Weight | 704.91 g/mol | [1][2] |
| CAS Number | 2230617-93-1 | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term use |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, its synthesis is based on the established chemistry of photoswitchable lipids, particularly its precursor, PhoDAG-1. The synthesis involves the esterification of a glycerol backbone with two custom-synthesized fatty acid analogs containing azobenzene photoswitches.
The general synthetic approach for related photoswitchable diacylglycerols involves:
-
Synthesis of the Azobenzene-Containing Fatty Acid: This is the core of the photoswitch. The synthesis typically involves a diazo coupling reaction to create the N=N double bond characteristic of azobenzenes.
-
Protection of the Glycerol Backbone: To ensure selective esterification, the hydroxyl groups of the glycerol backbone are protected.
-
Esterification: The protected glycerol is then reacted with the azobenzene-containing fatty acid to form the diacylglycerol structure.
-
Deprotection: The protecting groups are removed from the glycerol backbone to yield the final photoswitchable diacylglycerol.
This compound is a modification of PhoDAG-1, featuring two arachidonic acid mimetic azobenzene side chains, which enhances its efficacy in activating TRPC3 channels compared to its predecessor.
Mechanism of Action: Optical Control of TRPC Channels
This compound's mechanism of action revolves around its ability to undergo reversible photoisomerization. This process allows for precise temporal and spatial control over the activation of DAG-sensitive signaling pathways, most notably those involving TRPC channels.
-
Trans Isomer (Inactive State): In its thermodynamically stable trans configuration, this compound does not effectively bind to or activate DAG-sensitive proteins like TRPC channels. This is the "off" state.
-
Cis Isomer (Active State): Upon irradiation with ultraviolet (UV) light (typically around 365 nm), the azobenzene moieties in this compound undergo a conformational change to the cis isomer. This bent conformation mimics the structure of endogenous DAG, allowing it to bind to and activate TRPC channels, leading to cation influx and subsequent cellular responses. This is the "on" state.
-
Reversion to the Trans State: The active cis isomer can be reverted to the inactive trans form by irradiation with blue light (typically around 450 nm) or through thermal relaxation in the dark. This deactivates the channels, providing a mechanism to terminate the signal.
The following diagram illustrates the signaling pathway of this compound in activating TRPC3 channels.
Experimental Protocols and Quantitative Data
This compound is a powerful tool for studying cellular signaling with high spatiotemporal resolution. Below are typical experimental conditions and quantitative data derived from its use in cell-based assays.
Typical Experimental Conditions
| Parameter | Value |
| Cell Line | HEK293 cells expressing TRPC3 |
| This compound Concentration | 20-30 µM |
| Activation Wavelength | 365 nm (UV light) |
| Deactivation Wavelength | 430-450 nm (Blue light) |
| Illumination Duration | 10 seconds for activation/deactivation cycles |
| Recording Technique | Whole-cell patch-clamp electrophysiology, Calcium imaging |
Electrophysiological Data on TRPC3 Activation
The following table summarizes representative electrophysiological data for TRPC3 channel activation by this compound in HEK293 cells.
| Parameter | TRPC3-WT | G652A Mutant | Reference |
| This compound Concentration | 30 µM | 30 µM | |
| Inward Current Density at -90 mV (pA/pF) | ~ -25 | ~ -100 | |
| Outward Current Density at +70 mV (pA/pF) | ~ 20 | ~ 75 |
Note: The G652A mutation in TRPC3 has been shown to increase the channel's sensitivity to this compound.
Photophysical Properties of Azobenzene-Containing Lipids
| Property | Typical Value Range |
| Molar Extinction Coefficient (trans, π-π)* | 45,000 - 60,000 M⁻¹cm⁻¹ |
| Quantum Yield (trans to cis) | 0.1 - 0.25 |
| Thermal Relaxation Half-life (cis to trans) | Minutes to hours (highly dependent on environment) |
Experimental Workflow
A typical experimental workflow for using this compound to study TRPC channel activity is outlined below.
Conclusion
This compound is a valuable photopharmacological tool that offers precise optical control over DAG-sensitive signaling pathways. Its robust and reversible activation of TRPC channels makes it an ideal probe for dissecting the kinetics and molecular determinants of lipid-gated ion channel function. This guide provides a foundational understanding of this compound's chemical properties and its application in cellular research. Further investigations into its detailed synthesis and specific photophysical parameters will undoubtedly enhance its utility in the field of drug discovery and development.
References
The Optical Control of Cellular Functions with OptoDArG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoDArG is a powerful photoswitchable diacylglycerol (DAG) analog that provides precise spatiotemporal control over cellular functions. Contrary to any association with direct modulation of dopamine receptor G-protein signaling, the established mechanism of this compound revolves around its action as a synthetic lipid that, upon light activation, modulates the activity of specific ion channels and alters the physical properties of the cell membrane. This technical guide provides an in-depth overview of the core principles of this compound's light-activated mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
This compound's utility lies in its ability to be reversibly switched between two isomeric states using light of different wavelengths. In its inactive trans state, it has minimal effect on cellular systems. However, upon illumination with ultraviolet (UV) light, it converts to the active cis isomer, which then acts as a potent activator of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6, which are sensitive to diacylglycerol.[1][2] This activation leads to cation influx and subsequent changes in membrane potential and intracellular calcium levels. Furthermore, the isomerization of this compound embedded in the plasma membrane induces changes in membrane capacitance, providing another avenue for controlling cellular excitability.[3] Deactivation is achieved by illumination with blue light, which rapidly converts this compound back to its inactive trans state, thus terminating the signaling cascade.[1] This reversible control makes this compound a valuable tool for dissecting complex cellular processes.
Core Mechanism of this compound Activation
The fundamental principle behind this compound's activity is photoisomerization. The molecule contains two azobenzene moieties within its acyl chains, which undergo a conformational change when exposed to specific wavelengths of light.
-
Activation (trans-to-cis): Illumination with UV light (typically around 365 nm) causes the azobenzene groups to switch from the thermodynamically stable, linear trans isomer to the bent, less stable cis isomer.[1] In this cis conformation, this compound mimics the structure of endogenous diacylglycerol, allowing it to bind to and activate DAG-sensitive proteins like TRPC channels.
-
Deactivation (cis-to-trans): The active cis state can be rapidly reverted to the inactive trans state by illumination with blue light (around 430-460 nm). This provides a precise "off-switch" for the cellular effects. In the absence of light, the cis isomer will also thermally relax back to the more stable trans form, although this process is slower.
The primary cellular targets of the active cis-OptoDArG are the diacylglycerol-sensitive TRPC3 and TRPC6 channels. Activation of these non-selective cation channels leads to an influx of Na+ and Ca2+, resulting in membrane depolarization and an increase in intracellular calcium concentration. These events can trigger a wide range of downstream cellular responses, including changes in gene expression, enzyme activity, and neurotransmitter release.
A secondary, but significant, mechanism of action is the light-induced change in membrane capacitance. The conversion of this compound from the trans to the cis isomer increases the surface area of the lipid bilayer, leading to a change in membrane capacitance that can generate depolarizing or hyperpolarizing currents. This "optocapacitive" effect can be sufficient to trigger action potentials in excitable cells.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Light-activation of this compound and subsequent cellular signaling cascade.
Typical Experimental Workflow
Caption: A generalized workflow for studying this compound's effects on cellular function.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on this compound.
| Parameter | Value | Cell Type | Target | Reference |
| Concentration for TRPC3 Activation | 30 µM | HEK293 cells expressing TRPC3 | TRPC3 | |
| Concentration for TRPC6 Activation | 30 µM | HEK293T cells expressing hTRPC6 | TRPC6 | |
| UV Wavelength for Activation | 365 nm | HEK293 cells | This compound | |
| Blue Light Wavelength for Deactivation | 430 nm | HEK293 cells | This compound | |
| Activation Time Constant (τ_on) | Varies with light intensity and expression levels | HEK293 cells expressing TRPC3 | TRPC3 | |
| Deactivation Time Constant (τ_off) | Varies with light intensity and expression levels | HEK293 cells expressing TRPC3 | TRPC3 |
| Experimental Condition | Measured Parameter | Value | Reference |
| HEK293 cells expressing TRPC3, -40 mV holding potential | Inward current density (30 µM this compound, 365 nm light) | Normalized to capacitance | |
| HEK293 cells expressing NaV1.3, -70 mV holding potential | UV-induced depolarizing current (60 µM this compound) | 60 mW light power | |
| HEK293 cells expressing NaV1.3, -70 mV holding potential | Blue light-induced hyperpolarizing current (60 µM this compound) | 60 mW light power |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in HEK293 Cells
This protocol is adapted from studies investigating the effect of this compound on TRPC channels expressed in HEK293 cells.
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the ion channel of interest (e.g., TRPC3 or TRPC6).
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. This compound Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the extracellular recording solution to a final concentration of 30 µM.
-
Incubate the cells with the this compound solution for a specified period (e.g., 30-60 minutes) at room temperature in the dark.
3. Electrophysiological Recording:
-
Transfer the coverslip to a recording chamber on an inverted microscope equipped for fluorescence microscopy and electrophysiology.
-
Use a standard whole-cell patch-clamp setup.
-
The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4.
-
The intracellular (pipette) solution should contain (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, 0.1 BAPTA, adjusted to pH 7.2 with CsOH.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a constant potential (e.g., -40 mV or -60 mV).
4. Light Stimulation:
-
Use a light source capable of delivering specific wavelengths (e.g., a monochromator or LED system).
-
To activate this compound, apply UV light (e.g., 365 nm) for a defined duration (e.g., 10 seconds).
-
To deactivate this compound, apply blue light (e.g., 430 nm) for a defined duration (e.g., 10 seconds).
-
Record the resulting currents during and after light application.
5. Data Analysis:
-
Measure the amplitude and kinetics of the light-induced currents.
-
Normalize current amplitudes to cell capacitance to obtain current densities.
-
Fit activation and deactivation phases with exponential functions to determine time constants.
Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration upon this compound activation.
1. Cell Preparation and this compound Loading:
-
Follow the same cell preparation and this compound loading steps as for electrophysiology.
2. Calcium Indicator Loading:
-
After this compound loading, incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or R-GECO) according to the manufacturer's instructions.
3. Imaging:
-
Mount the coverslip on an imaging setup equipped with a fluorescence microscope and a camera.
-
Excite the calcium indicator at its appropriate wavelength(s) and record the emission.
-
Establish a baseline fluorescence reading in the dark or under blue light.
4. Light Stimulation and Data Acquisition:
-
Apply UV light (365 nm) to activate this compound.
-
Continuously record the fluorescence intensity from individual cells or regions of interest.
-
Apply blue light (430 nm) to deactivate this compound and observe the return to baseline.
5. Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of intensities (for ratiometric dyes) over time.
-
Correlate the changes in calcium signal with the application of UV and blue light.
Conclusion
This compound is a versatile and powerful tool for the optical control of cellular function. Its mechanism of action, centered on the light-dependent modulation of TRPC channels and membrane capacitance, offers researchers a high degree of spatiotemporal precision in manipulating cellular signaling. While its application does not extend to the direct control of dopamine receptor G-protein signaling, its utility in dissecting DAG- and calcium-dependent pathways, as well as membrane excitability, is well-established. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to employ this compound in their research endeavors.
References
Methodological & Application
Application Notes and Protocols for OptoDArG in Patch-Clamp Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
OptoDArG is a photoswitchable diacylglycerol (DAG) analog that allows for precise spatiotemporal control of DAG-sensitive signaling pathways. This optical tool is particularly valuable in patch-clamp electrophysiology for studying the kinetics and mechanisms of ion channels gated by DAG, such as members of the Transient Receptor Potential Canonical (TRPC) family. This compound exists in two isomeric states: a biologically inactive trans form and an active cis form. Illumination with ultraviolet (UV) light converts this compound from its inactive trans state to the active cis state, mimicking the presence of endogenous DAG and activating target proteins. Subsequent illumination with blue light rapidly reverts the molecule to its inactive trans form, allowing for the deactivation of the target protein to be studied with high temporal resolution. This "optical lipid clamp" provides a powerful method to investigate the lipid sensitivity of ion channels and other signaling proteins.[1][2][3][4]
Mechanism of Action:
The core of this compound's functionality lies in its azobenzene moiety, which undergoes reversible photoisomerization. In the dark or under blue light, this compound predominantly exists in the stable, linear trans configuration, which is biologically inactive.[3] Upon exposure to UV light (typically around 365 nm), the azobenzene group isomerizes to the bent cis configuration. This conformational change renders this compound capable of binding to and activating DAG-sensitive proteins, such as TRPC3, TRPC6, and TRPC7 channels. The process is reversible; blue light (around 430-450 nm) promotes the back-isomerization to the inactive trans state, effectively terminating the signal. This rapid and reversible control allows for repeated activation and deactivation cycles within a single experiment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound in patch-clamp experiments, compiled from various studies.
Table 1: this compound Application and Photostimulation Parameters
| Parameter | Value | Reference |
| This compound Concentration | 20 µM - 30 µM | |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | |
| Activation Wavelength (trans to cis) | 360 - 375 nm (UV light) | |
| Deactivation Wavelength (cis to trans) | 430 - 488 nm (Blue light) | |
| Activation Light Pulse Duration | 1 s - 10 s | |
| Deactivation Light Pulse Duration | 3 s - 10 s |
Table 2: Standard Electrophysiology Solutions for this compound Experiments
| Solution Type | Component | Concentration (mM) | Reference |
| Extracellular Solution (ECS) | NaCl | 140 | |
| HEPES | 10 | ||
| Glucose | 10 | ||
| MgCl₂ | 2 | ||
| CaCl₂ | 2 | ||
| pH adjusted with NaOH | 7.4 | ||
| Pipette Solution (Intracellular) | Cesium Methanesulfonate | 150 | |
| CsCl | 20 | ||
| HEPES | 15 | ||
| MgCl₂ | 5 | ||
| EGTA | 3 | ||
| pH adjusted with CsOH | 7.3 |
Experimental Protocols
Cell Preparation
-
Cell Culture: Culture cells (e.g., HEK293T) expressing the ion channel of interest (e.g., TRPC3 or TRPC6) on glass coverslips.
-
Transfection: Transiently transfect cells with the plasmid DNA encoding the target ion channel using a suitable transfection reagent. It is advisable to co-transfect with a fluorescent protein (e.g., GFP) to easily identify transfected cells for patch-clamp recording.
-
Incubation: Allow cells to express the protein for 24-48 hours post-transfection before the experiment.
Patch-Clamp Electrophysiology
-
Solution Preparation: Prepare the extracellular and intracellular solutions as detailed in Table 2. Filter sterilize the solutions before use.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the extracellular solution to the final working concentration (e.g., 20-30 µM). Protect the solution from light to prevent premature isomerization.
-
Experimental Setup:
-
Mount the coverslip with the cultured cells in a perfusion chamber on the stage of an inverted microscope equipped for patch-clamp recording and fluorescence microscopy.
-
Use an appropriate light source (e.g., LED, xenon lamp) coupled to the microscope for photostimulation, with filters for the required UV and blue light wavelengths.
-
-
Recording Procedure:
-
Identify transfected cells using fluorescence.
-
Obtain a whole-cell patch-clamp recording configuration using standard techniques. A gigaohm seal is crucial for stable recordings.
-
Hold the cell at a constant membrane potential (e.g., -40 mV or -60 mV) in voltage-clamp mode.
-
Continuously perfuse the cell with the this compound-containing extracellular solution.
-
-
Photostimulation and Data Acquisition:
-
Record baseline current in the dark or under blue light (inactive state).
-
Apply a pulse of UV light (e.g., 365 nm for 10 seconds) to photo-isomerize this compound to its cis form and activate the ion channels. Record the resulting current.
-
To deactivate the channels, apply a pulse of blue light (e.g., 430 nm for 10 seconds) to revert this compound to its trans form.
-
Repeat the light-stimulation cycles as needed to assess the kinetics of activation, deactivation, and potential sensitization of the channels.
-
Acquire data using an appropriate amplifier and digitizer, filtering the signal at 2 kHz and digitizing at 8 kHz.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound photo-isomerization and activation of a TRPC channel.
Experimental Workflow for this compound Patch-Clamp Studies
Caption: Workflow for a typical this compound patch-clamp experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Diacylglycerols interact with the L2 lipidation site in TRPC3 to induce a sensitized channel state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing OptoDArG for Optical Control of Signaling in Cultured HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of OptoDArG, a photoswitchable diacylglycerol (DAG) analog, in cultured Human Embryonic Kidney 293 (HEK293) cells. This compound enables precise spatiotemporal control over cellular signaling pathways regulated by DAG, primarily through the activation of Transient Receptor Potential Canonical (TRPC) channels. These application notes include the mechanism of action, detailed experimental protocols for cell culture, transfection, this compound loading, and optical stimulation, as well as data presentation in tabular format for easy interpretation of results. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the methodology.
Introduction to this compound
This compound is a synthetic, photo-sensitive molecule designed to mimic the function of the endogenous second messenger diacylglycerol (DAG).[1][2] It incorporates azobenzene moieties into its structure, which allows for reversible isomerization between a trans and a cis conformation upon exposure to specific wavelengths of light.[3]
-
Inactive State (trans): In its thermally stable trans form, this compound is inactive and does not significantly affect cellular signaling.[1]
-
Active State (cis): Upon illumination with ultraviolet (UV) light (approximately 365 nm), this compound rapidly converts to its cis isomer. This conformation is biologically active and mimics DAG, leading to the activation of downstream effectors such as TRPC channels.[3]
-
Deactivation: The active cis form can be reverted to the inactive trans form by illumination with blue light (approximately 430-460 nm), allowing for the precise termination of the signal.
This optical control offers researchers a powerful tool to investigate the kinetics and spatial dynamics of DAG-mediated signaling pathways with high precision.
Mechanism of Action and Signaling Pathway
In HEK293 cells, particularly those engineered to express specific TRPC isoforms like TRPC3 or TRPC6, this compound provides a robust method for optically controlling cation influx and subsequent downstream signaling events.
The primary signaling pathway initiated by the photoactivation of this compound in this context is:
-
UV Light Activation: UV light converts membrane-incorporated this compound from its inactive trans form to the active cis form.
-
TRPC Channel Gating: The cis-OptoDArG directly interacts with and activates DAG-sensitive TRPC channels embedded in the plasma membrane.
-
Cation Influx: Activation of TRPC channels leads to the influx of cations, including Ca²⁺ and Na⁺, into the cell.
-
Downstream Signaling: The resulting increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events, which can be monitored using various cellular assays.
-
Blue Light Deactivation: Illumination with blue light rapidly isomerizes cis-OptoDArG back to its inactive trans form, leading to the closure of TRPC channels and termination of the signal.
Figure 1: this compound signaling pathway in HEK293 cells.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in cultured HEK293 cells.
HEK293 Cell Culture and Transfection
A standard protocol for maintaining and transfecting HEK293 cells should be followed.
-
Cell Culture:
-
Culture HEK293 or HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For imaging or electrophysiology experiments, seed cells onto appropriate glass coverslips or dishes 24 hours prior to the experiment.
-
-
Transfection (for expressing specific TRPC channels):
-
Transiently transfect HEK293 cells with a plasmid encoding the TRPC channel of interest (e.g., hTRPC3 or hTRPC6) using a suitable transfection reagent like PolyJet, according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before proceeding with the experiment.
-
This compound Loading Protocol
Proper loading of this compound into the cell membrane is critical for successful experiments.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 60 mM stock solution.
-
Prior to use, gently warm the stock solution to 37°C for 5 minutes to ensure it is fully dissolved.
-
-
Loading Procedure:
-
Prepare a loading solution by diluting the this compound stock solution in the desired extracellular buffer (e.g., Extracellular Solution - ECS, see table below) to the final working concentration. Common working concentrations range from 20 µM to 30 µM.
-
Remove the culture medium from the cells and wash once with the extracellular buffer.
-
Incubate the cells with the this compound loading solution in the dark at room temperature (20-24°C) for 45-60 minutes.
-
Optical Stimulation and Data Acquisition
An inverted microscope equipped for fluorescence imaging and electrophysiology is typically used for these experiments.
-
Experimental Setup:
-
Mount the coverslip with the this compound-loaded cells in a perfusion chamber on the microscope stage.
-
Use a light source capable of delivering specific wavelengths, such as a monochromator (e.g., Polychrome V) or LED light sources for UV (365 nm) and blue (430-460 nm) light.
-
-
Stimulation Protocol:
-
To activate this compound and induce a cellular response, illuminate the cells with UV light (365 nm). A typical duration is 5-10 seconds.
-
To deactivate this compound and terminate the signal, illuminate the cells with blue light (430-460 nm) for 3-10 seconds.
-
Repetitive cycles of UV and blue light can be used to study the kinetics of channel activation and deactivation.
-
-
Data Acquisition:
-
Electrophysiology: For whole-cell patch-clamp recordings, monitor inward currents at a holding potential of -40 mV.
-
Calcium Imaging: For monitoring changes in intracellular calcium, co-transfect cells with a genetically encoded calcium indicator (e.g., R-GECO) or load them with a calcium-sensitive dye. Illuminate the cells with the appropriate excitation wavelength for the indicator (e.g., 570 nm for R-GECO) and record the fluorescence emission.
-
Figure 2: General experimental workflow for using this compound.
Data Presentation and Expected Results
The quantitative data obtained from experiments using this compound can be effectively summarized in tables for clear comparison.
Summary of Experimental Parameters
| Parameter | Value | Reference |
| Cell Line | HEK293, HEK293T | |
| Transfected Plasmid | TRPC3-WT, TRPC6 | |
| This compound Concentration | 20 - 30 µM | |
| Loading Time | 45 - 60 min (in the dark) | |
| Activation Wavelength | 365 nm (UV) | |
| Activation Duration | 5 - 10 s | |
| Deactivation Wavelength | 430 - 460 nm (Blue) | |
| Deactivation Duration | 3 - 10 s | |
| Electrophysiology Holding Potential | -40 mV |
Example Electrophysiological Data
The following table illustrates the kind of data that can be generated from whole-cell patch-clamp experiments on HEK293 cells expressing TRPC3.
| Condition | Peak Inward Current Density (pA/pF) | Activation Time Constant (τ_on) | Deactivation Time Constant (τ_off) |
| TRPC3-WT + 30 µM this compound | |||
| 1st UV Pulse | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2nd UV Pulse | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Control (No this compound) | |||
| UV Pulse | Negligible | N/A | N/A |
Note: Actual values will vary depending on the specific experimental conditions and expression levels. It has been observed that repetitive activation can lead to a sensitization of the channels, resulting in faster activation kinetics in subsequent stimulations.
Troubleshooting and Considerations
-
Low Signal: If the response to UV light is weak, consider increasing the this compound concentration or the incubation time. Ensure that the light source intensity is adequate.
-
Cell Viability: High concentrations of this compound or prolonged exposure to UV light can be cytotoxic. It is important to perform control experiments to assess cell health.
-
Specificity: To confirm that the observed effects are due to the activation of the target channel, perform experiments on non-transfected cells. In untransfected HEK293 cells, this compound should not elicit significant changes in membrane conductance.
-
Dark Conditions: It is crucial to handle this compound and the loaded cells in the dark or under dim red light to prevent premature isomerization.
Conclusion
This compound is a powerful photopharmaceutical tool for the precise optical control of DAG-sensitive signaling pathways in HEK293 cells. By following the detailed protocols outlined in these application notes, researchers can effectively investigate the temporal and spatial dynamics of TRPC channel function and downstream calcium signaling, contributing to a deeper understanding of cellular physiology and providing a valuable platform for drug screening and development.
References
Application Notes and Protocols for TRPC3 Channel Activation using OptoDArG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a crucial role in various physiological processes, including calcium signaling. These channels are activated by the lipid second messenger diacylglycerol (DAG). OptoDArG is a photoswitchable DAG analogue that allows for precise spatial and temporal control of TRPC3 channel activity using light. In its inactive trans state, this compound has minimal effect on TRPC3 channels. Upon illumination with ultraviolet (UV) light, it isomerizes to the active cis state, leading to channel activation. This activation is reversible, as exposure to blue light reverts this compound to its inactive trans form.[1][2] This optical control makes this compound a powerful tool for studying TRPC3 channel function and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide to utilizing this compound for the activation of TRPC3 channels, including optimal concentrations, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound to activate TRPC3 channels, based on published literature.
| Parameter | Value | Cell Type | Notes | Reference |
| This compound Concentration | 20 µM | HEK293 cells expressing TRPC3 | Used for repetitive photoactivation and studying channel sensitization. | [3][4][5] |
| 30 µM | HEK293 cells expressing TRPC3 | Shown to be a potent concentration for efficient control of TRPC3 conductance, outperforming PhoDAG-1. | ||
| Activation Wavelength (UV Light) | 365 nm | HEK293 cells | Triggers the trans to cis isomerization of this compound, leading to TRPC3 activation. | |
| Deactivation Wavelength (Blue Light) | 430 nm | HEK293 cells | Reverts this compound from the active cis form back to the inactive trans form. | |
| Activation Pulse Duration (UV) | 2 - 10 seconds | HEK293 cells | The duration of the UV pulse can be varied to control the level and kinetics of channel activation. | |
| Deactivation Pulse Duration (Blue) | 3 - 10 seconds | HEK293 cells | Sufficient to rapidly deactivate the channels by promoting the cis to trans isomerization. |
Signaling Pathway and Experimental Workflow
This compound-Mediated TRPC3 Channel Activation
The activation of TRPC3 channels by this compound is a direct mechanism. The photoswitchable diacylglycerol analogue, this compound, interacts with a lipid-gating fenestration within the TRPC3 channel protein. This interaction is believed to occur primarily at the L2 lipidation site located in the pore-forming region of the channel. The binding of the cis isomer of this compound to this site induces a conformational change in the channel, leading to its opening and subsequent cation influx.
Caption: this compound signaling pathway for TRPC3 activation.
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the key steps for determining the optimal concentration of this compound for TRPC3 channel activation in a specific experimental setup. This typically involves electrophysiological recordings, such as whole-cell patch-clamp, to measure ion channel activity.
Caption: Workflow for TRPC3 activation using this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound for TRPC3 channel activation, primarily based on electrophysiological methods.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable cell line for expressing TRPC3 channels.
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Transfection:
-
One day prior to the experiment, seed the HEK293 cells onto glass coverslips.
-
Transfect the cells with a plasmid encoding for human TRPC3 using a suitable transfection reagent (e.g., PolyJet) according to the manufacturer's instructions. A co-transfection with a fluorescent protein (e.g., GFP) can be used to identify successfully transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.
-
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Setup:
-
Mount the coverslip with transfected cells in a perfusion chamber on the stage of an inverted microscope equipped with an appropriate light source for photo-stimulation (e.g., a xenon arc lamp with filters for 365 nm and 430 nm).
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a successfully transfected cell.
-
Clamp the cell at a holding potential of -40 mV to -60 mV.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 20-30 µM). To ensure all this compound is in the inactive trans state, a pre-illumination with blue light (430 nm) for 20 seconds can be performed.
-
To activate the TRPC3 channels, apply a pulse of UV light (365 nm) for a defined duration (e.g., 2-10 seconds).
-
Record the resulting inward currents.
-
To deactivate the channels, apply a pulse of blue light (430 nm) for a defined duration (e.g., 3-10 seconds).
-
Repeat the photo-stimulation cycles as needed to assess the reproducibility and kinetics of channel activation and deactivation.
-
Data Analysis
-
Current Density: Normalize the recorded current amplitude to the cell capacitance (pA/pF) to account for variations in cell size.
-
Kinetics: Analyze the time course of current activation and deactivation by fitting the traces to exponential functions to determine the time constants (τ).
-
Dose-Response: To determine the optimal concentration of this compound, perform the experiment with a range of concentrations and plot the current density as a function of the this compound concentration.
Concluding Remarks
This compound provides an invaluable tool for the precise optical control of TRPC3 channels. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate roles of TRPC3 in cellular physiology and pathophysiology. The ability to control channel activity with high spatiotemporal resolution opens up new avenues for investigating signaling pathways and for the potential development of photopharmacological therapies.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Diacylglycerols interact with the L2 lipidation site in TRPC3 to induce a sensitized channel state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Light activation parameters for OptoDArG experiments (wavelength and duration)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the light activation parameters for OptoDArG, a photoswitchable diacylglycerol (DAG) analog. This compound allows for precise spatiotemporal control over DAG-sensitive signaling pathways, making it a valuable tool in cell biology and drug discovery.
Introduction to this compound
This compound is a synthetic, photo-isomerizable molecule that mimics the function of endogenous diacylglycerol. It contains one or two azobenzene moieties within its fatty acid chains, which allows for its activity to be controlled by light. In its thermally stable trans configuration, this compound is inactive. Upon illumination with ultraviolet (UV) light, it converts to the cis isomer, which is biologically active and can modulate the function of DAG-binding proteins, such as Transient Receptor Potential Canonical (TRPC) channels.[1][2][3] Subsequent exposure to blue light rapidly reverts it to the inactive trans form, providing a reversible optical control mechanism.[1][2]
Light Activation and Deactivation Parameters
The precise control of this compound's activity is dependent on the wavelength and duration of light exposure. The following table summarizes the key light activation parameters derived from published experimental data.
| Parameter | Wavelength | Duration | Purpose | Target Concentration | Cell Type | Reference |
| Activation | 365 nm (UV) | 2 - 10 s | Isomerization to active cis state | 20 - 30 µM | HEK293 | |
| Deactivation | 430 - 460 nm (Blue) | 3 - 10 s | Isomerization to inactive trans state | 20 - 30 µM | HEK293 | |
| Repetitive Cycling | 365 nm followed by 430 nm | 1 - 10 s pulses | Repeated activation and deactivation | 20 µM | HEK293 | |
| Pre-illumination | 430 nm | 20 s | Ensure all this compound is in the inactive trans state before the experiment | 20 µM | HEK293 |
Signaling Pathway of this compound
This compound, in its light-activated cis form, acts as a surrogate for endogenous DAG. A primary target of DAG are the TRPC3, TRPC6, and TRPC7 channels. The binding of cis-OptoDArG to these channels induces a conformational change that opens the channel pore, leading to an influx of cations, including Ca²⁺. This increase in intracellular calcium can then trigger a variety of downstream cellular processes.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound-Activated TRPC Channels
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure ion channel currents activated by this compound.
Materials:
-
HEK293 cells transiently transfected with the TRPC channel of interest.
-
This compound (20-30 µM final concentration).
-
Standard extracellular and intracellular recording solutions.
-
Patch-clamp rig equipped with a fluorescence light source (e.g., Xenon lamp or LED) capable of delivering 365 nm and 430 nm light.
Procedure:
-
Cell Preparation: Culture and transfect HEK293 cells with the desired TRPC channel plasmid DNA 24 hours prior to the experiment.
-
Loading this compound: Incubate the cells with 20-30 µM this compound in the extracellular solution for a sufficient time to allow partitioning into the cell membrane.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -40 mV to -90 mV.
-
Record baseline current in the dark.
-
-
Photoactivation:
-
To ensure all this compound is in the inactive state, pre-illuminate with blue light (430 nm) for 20 seconds.
-
To activate the TRPC channels, illuminate the cell with UV light (365 nm) for 2-10 seconds and record the resulting inward current.
-
-
Photodeactivation:
-
To deactivate the channels, illuminate the cell with blue light (430 nm) for 3-10 seconds. The current should return to baseline.
-
-
Data Analysis: Analyze the amplitude, activation kinetics, and deactivation kinetics of the light-induced currents.
Protocol 2: Calcium Imaging of this compound-Mediated Ca²⁺ Entry
This protocol outlines how to measure changes in intracellular calcium concentration in response to this compound activation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the DAG-sensitive channel of interest.
-
This compound (20 µM final concentration).
-
A fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like R-GECO).
-
Imaging setup with a light source for both this compound photoactivation and calcium indicator excitation/emission.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips.
-
Load the cells with the chosen calcium indicator according to the manufacturer's instructions.
-
Incubate the cells with 20 µM this compound.
-
-
Imaging:
-
Mount the coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
-
Photoactivation and Imaging:
-
Illuminate the cells with a brief pulse of UV light (365 nm, e.g., 5 seconds) to activate this compound.
-
Simultaneously, or immediately after, acquire fluorescence images to monitor the change in intracellular calcium.
-
-
Photodeactivation:
-
Following the rise in calcium, illuminate with blue light (430 nm, e.g., 3 seconds) to deactivate this compound and observe the return of the calcium signal to baseline.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an this compound experiment.
Caption: A typical experimental workflow for this compound.
References
Application Notes and Protocols: A Step-by-Step Guide for Using OptoDArG in Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
OptoDArG is a photoswitchable diacylglycerol (DAG) analog that provides precise spatial and temporal control over the activation of DAG-sensitive signaling pathways.[1][2] This synthetic organic molecule is a powerful tool for studying the role of DAG in cellular processes, particularly in the context of calcium imaging.[3][4] this compound exists in two isomeric states: a biologically inactive trans conformation and a biologically active cis conformation.[1] Illumination with ultraviolet (UV) light (around 365 nm) converts the inactive trans-OptoDArG to the active cis form, leading to the activation of DAG-sensitive proteins such as Transient Receptor Potential Canonical (TRPC) channels. Subsequent illumination with blue light (around 430 nm) rapidly reverts the molecule to its inactive trans state, allowing for the precise termination of the signal. This rapid and reversible control makes this compound an ideal tool for investigating the kinetics and downstream effects of DAG signaling, including calcium influx.
This guide provides a detailed step-by-step protocol for the application of this compound in calcium imaging experiments, summarizing key quantitative data and providing visual workflows and signaling pathway diagrams.
Mechanism of Action
This compound acts as a photopharmacological tool to mimic the endogenous signaling molecule diacylglycerol (DAG). In its light-activated cis state, this compound binds to and activates DAG-sensitive effector proteins, such as TRPC3, TRPC6, and TRPC7 channels. The activation of these non-selective cation channels leads to an influx of cations, including Ca2+, into the cell. This increase in intracellular calcium concentration can then be visualized and quantified using fluorescent calcium indicators. The ability to switch this compound off with blue light provides a powerful means to study the deactivation kinetics of these channels and the subsequent cellular responses.
Caption: Signaling pathway of this compound-mediated calcium influx.
Data Presentation
The following tables summarize key quantitative parameters for the use of this compound in calcium imaging experiments, compiled from various studies.
Table 1: this compound Working Parameters
| Parameter | Value | Notes |
| Concentration | 10 - 30 µM | The optimal concentration may vary depending on the cell type and expression level of the target protein. |
| Solvent | DMSO | Prepare a stock solution in DMSO and dilute to the final concentration in the extracellular solution. |
| Incubation Time | 30 minutes | For dissociated cells, co-incubation with a calcium indicator dye is often sufficient. |
Table 2: Light Stimulation Parameters for this compound Photoswitching
| Light Source | Wavelength | Duration | Purpose |
| UV Light | 365 nm | 5 - 10 seconds | To activate this compound (trans to cis). |
| Blue Light | 430 nm | 3 - 10 seconds | To deactivate this compound (cis to trans). |
| Excitation (Ca2+ Imaging) | Varies | Varies | For excitation of the chosen calcium indicator (e.g., ~577 nm for R-GECO). |
Experimental Protocols
This section provides a detailed protocol for a typical calcium imaging experiment using this compound in cultured cells.
Materials
-
HEK293 cells (or other suitable cell line) expressing the target of interest (e.g., TRPC3)
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded indicator like R-GECO)
-
Pluronic F-127 (for Fluo-4 AM loading)
-
Extracellular solution (ECS): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl2, 2 mM CaCl2; pH adjusted to 7.4 with NaOH.
-
DMSO
-
Microscope equipped for fluorescence imaging with appropriate filter sets for the calcium indicator and light sources for this compound activation/deactivation.
Protocol
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy 24-48 hours before the experiment to achieve 50-70% confluency.
-
If using a genetically encoded calcium indicator, ensure cells have been successfully transfected or transduced.
-
-
Loading with this compound and Calcium Indicator:
-
For chemical dyes (e.g., Fluo-4 AM):
-
Prepare a loading solution containing 10 µM this compound and the appropriate concentration of Fluo-4 AM (e.g., 2-5 µM) with 0.02% Pluronic F-127 in ECS.
-
Remove the culture medium from the cells and wash once with ECS.
-
Incubate the cells in the loading solution for 30 minutes at room temperature in the dark.
-
-
For genetically encoded indicators (e.g., R-GECO):
-
Prepare a solution of 20 µM this compound in ECS.
-
Remove the culture medium, wash once with ECS, and then add the this compound solution to the cells.
-
-
-
Calcium Imaging:
-
Transfer the coverslip to a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with ECS to remove excess dye and this compound.
-
Allow the cells to equilibrate for 5-10 minutes before starting the experiment.
-
-
Image Acquisition and this compound Photoswitching:
-
Begin acquiring baseline fluorescence images of the calcium indicator.
-
To activate this compound, illuminate the cells with UV light (365 nm) for 5-10 seconds.
-
Continue acquiring fluorescence images to record the calcium influx.
-
To deactivate this compound, illuminate the cells with blue light (430 nm) for 3-10 seconds.
-
Record the decay of the calcium signal.
-
Repeat the activation/deactivation cycles as required for the experimental design.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame.
-
Correct for background fluorescence.
-
Normalize the fluorescence signal (F/F₀) to the baseline fluorescence (F₀) before stimulation.
-
Caption: Experimental workflow for this compound-based calcium imaging.
Concluding Remarks
This compound provides an invaluable method for the precise optical control of DAG signaling pathways, enabling detailed investigations into their role in cellular calcium dynamics. By following the protocols and considering the parameters outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the mechanisms of DAG-mediated signal transduction. As with any experimental system, optimization of parameters such as this compound concentration and light stimulation protocols may be necessary for specific cell types and experimental questions.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerols interact with the L2 lipidation site in TRPC3 to induce a sensitized channel state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Applications of OptoDArG for Modulating Neuronal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog that serves as a powerful tool for the optical control of neuronal activity.[1][2] As a photopharmacological or optochemical genetic tool, it does not require genetic modification of the target cells.[2][3] this compound is cell-permeable and upon application, it incorporates into the plasma membrane. Its activity is controlled by light: UV light (~365 nm) isomerizes it to the cis conformation, which is the active state, while blue light (~430 nm) reverts it to the inactive trans form.[1] This allows for high spatiotemporal control over its effects.
The primary molecular targets of this compound are the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6, which are non-selective cation channels. These channels are endogenously activated by DAG downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling. By mimicking DAG, this compound provides a way to directly and reversibly activate these channels with light. TRPC3 and TRPC6 channels are expressed in various neurons and are implicated in the regulation of neuronal excitability, pacemaking, and calcium homeostasis. Therefore, this compound is a valuable tool for investigating the role of these channels in neuronal function and for exploring their potential as therapeutic targets.
Mechanism of Action
This compound modulates neuronal activity by directly gating TRPC3 and TRPC6 channels. In its inactive trans state (in the dark or under blue light), this compound has a minimal effect on these channels. Upon illumination with UV light, it rapidly converts to the cis isomer, which binds to and activates TRPC channels, leading to an influx of cations, including Na⁺ and Ca²⁺. This cation influx depolarizes the neuronal membrane, which can lead to the opening of voltage-gated ion channels and the generation of action potentials. The increased intracellular Ca²⁺ can also trigger a variety of downstream signaling cascades. The process is reversible; subsequent illumination with blue light rapidly converts this compound back to its inactive trans form, closing the TRPC channels and terminating the signal.
Applications in Modulating Neuronal Activity
This compound can be used in a variety of neuronal preparations to study the role of TRPC3 and TRPC6 channels in neuronal function.
-
Studying Neuronal Excitability and Firing: By activating TRPC channels, this compound can be used to depolarize neurons and modulate their firing rate. This is useful for investigating how the activity of specific TRPC-expressing neurons contributes to neural circuit function.
-
Investigating Pacemaking Activity: Some neurons, such as substantia nigra dopaminergic neurons, exhibit spontaneous pacemaking activity that is in part driven by TRPC3 channels. This compound can be used to optically control this pacemaking, allowing for precise investigation of its underlying mechanisms and its role in neurotransmission.
-
Modulating Calcium Signaling: this compound-mediated activation of TRPC channels leads to calcium influx. This can be used to study the role of TRPC-dependent calcium signaling in various neuronal processes, such as neurotransmitter release, synaptic plasticity, and gene expression.
-
Drug Discovery and Target Validation: this compound can be used in screening assays to identify and characterize novel modulators of TRPC channels. By providing a reliable and reversible method for channel activation, it can facilitate the development of new therapeutics targeting these channels for the treatment of neurological and psychiatric disorders.
Quantitative Data
The following tables summarize quantitative data from studies using this compound to modulate TRPC channel activity.
Table 1: Electrophysiological Effects of this compound on TRPC Channels in HEK293T Cells
| Parameter | Value | Cell Type | Channel | Light Condition | Reference |
| Concentration | 30 µM | HEK293T | TRPC6 | - | |
| Activation (τH) | 5.8 ± 1.6 ms | HEK293T | TRPC6 | UV LED | |
| Deactivation (τH) | 8.4 ± 1.5 ms | HEK293T | TRPC6 | Blue LED | |
| Fast Inactivation (τH) | 0.3 ± 0.2 s | HEK293T | TRPC6 | UV LED | |
| Slow Inactivation (τH) | 11.0 ± 5.0 s | HEK293T | TRPC6 | UV LED | |
| Concentration | 20 µM | HEK293 | TRPC3 | - | |
| Activation Time | ~seconds | HEK293 | TRPC3 | 365 nm UV | |
| Deactivation Time | ~seconds | HEK293 | TRPC3 | 430 nm Blue |
Table 2: Light Stimulation Parameters for this compound
| Parameter | Wavelength | Duration | Intensity | Application | Reference |
| Activation | 365 nm | 10 s | 100% | TRPC3/6 activation | |
| Deactivation | 430 nm | 10 s | 100% | TRPC3/6 deactivation | |
| Activation | 367 nm (peak) | Varies | Varies | TRPC6 kinetics | |
| Deactivation | 442 nm (peak) | Varies | Varies | TRPC6 kinetics |
Experimental Protocols
Protocol 1: Preparation and Application of this compound to Neuronal Cultures
This protocol describes the preparation and application of this compound to primary neuronal cultures for electrophysiological or imaging experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Extracellular solution (e.g., Artificial Cerebrospinal Fluid - ACSF)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or incubator at 37-40°C
-
Micropipettes
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to make a 50 mM stock solution.
-
To aid dissolution, warm the solution to 37-40°C for 5-10 minutes.
-
If necessary, briefly sonicate the solution.
-
Aliquot the stock solution and store at -20°C for long-term storage, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Warm the stock solution to 37-40°C for 5-10 minutes before dilution.
-
Dilute the stock solution in the desired extracellular solution to a final concentration of 20-30 µM. The final DMSO concentration should be kept low (e.g., <0.1%).
-
-
Application to Neuronal Cultures:
-
For dissociated neuronal cultures, incubate the cells with the this compound working solution for 20-60 minutes at room temperature in the dark.
-
After incubation, the cells are ready for electrophysiological recording or calcium imaging with light stimulation.
-
Protocol 2: Application of this compound to Acute Brain Slices
This protocol outlines the procedure for applying this compound to acute brain slices for studying neuronal activity in a more intact circuit preparation.
Materials:
-
Acute brain slices prepared using standard methods.
-
This compound working solution (20-30 µM in ACSF).
-
Recording chamber for brain slices.
-
Perfusion system.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., from hippocampus or substantia nigra) using a vibratome and a protective cutting solution.
-
Slice Recovery: Allow the slices to recover in ACSF for at least 1 hour before the experiment.
-
This compound Loading:
-
Transfer a slice to the recording chamber and perfuse with the this compound working solution for at least 30 minutes prior to recording.
-
Alternatively, slices can be incubated in the this compound working solution before being transferred to the recording chamber.
-
-
Recording and Photoswitching:
-
Perform whole-cell patch-clamp or field potential recordings from neurons in the slice.
-
Use a light source (e.g., LED or Xenon lamp) coupled to the microscope to deliver UV and blue light to the slice for photoswitching this compound.
-
Protocol 3: Photostimulation and Electrophysiological Recording
This protocol details the setup for optical stimulation and simultaneous electrophysiological recording from neurons treated with this compound.
Materials:
-
Microscope with epifluorescence illumination.
-
Light source (e.g., Xenon lamp with monochromator or high-power LEDs) with filters for UV (~365 nm) and blue (~430 nm) light.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes for recording.
-
Neuronal preparation treated with this compound.
Procedure:
-
Establish a stable whole-cell patch-clamp recording from a neuron of interest in either current-clamp or voltage-clamp mode.
-
Record baseline activity in the dark or under blue light illumination to ensure this compound is in its inactive state.
-
Deliver a pulse of UV light (e.g., 365 nm for 1-10 seconds) to the area of the recorded neuron to activate this compound.
-
Record the changes in membrane potential or current. In current-clamp, expect a depolarization and potentially an increase in action potential firing. In voltage-clamp, an inward current should be observed.
-
Deliver a pulse of blue light (e.g., 430 nm for 1-10 seconds) to deactivate this compound and observe the return of the membrane potential or current to baseline.
-
Repeat the light stimulation protocol as needed to assess the reproducibility and kinetics of the response.
References
Application Notes and Protocols for Loading OptoDArG into Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoDArG is a photoswitchable diacylglycerol (DAG) analog that provides precise spatiotemporal control over the activation of DAG-sensitive signaling pathways. As a synthetic photolipid, this compound enables researchers to investigate the intricate roles of DAG signaling in various cellular processes, particularly in neuroscience. In its inactive trans configuration, this compound has minimal biological activity. Upon illumination with ultraviolet (UV) light (approximately 365 nm), it rapidly isomerizes to its active cis form, mimicking the endogenous second messenger DAG. This activation is reversible; exposure to blue light (approximately 430 nm) efficiently reverts this compound to its inactive trans state. This optical control allows for repeatable and targeted activation of DAG-sensitive proteins, most notably the Transient Receptor Potential Canonical (TRPC) channels, which are crucial for regulating calcium influx and downstream signaling cascades in neurons.
These application notes provide a detailed protocol for the loading of this compound into primary neurons, enabling the study of its effects on neuronal signaling and function.
Data Presentation
The following table summarizes the key quantitative parameters for using this compound, compiled from published studies. These values provide a starting point for experimental design and may require optimization for specific primary neuronal cultures and experimental goals.
| Parameter | Value | Cell Type | Application |
| Working Concentration | 20 - 30 µM | HEK293 cells, Primary Hippocampal Neurons | Electrophysiology, Live-Cell Imaging |
| Activation Wavelength | ~365 nm (UV) | HEK293 cells, Primary Neurons | Isomerization to cis (active) form |
| Deactivation Wavelength | ~430 nm (Blue Light) | HEK293 cells, Primary Neurons | Isomerization to trans (inactive) form |
| Incubation Time | 1 hour (for HEK293 cells) | HEK293 cells | Loading for imaging |
| Solvent | DMSO | N/A | Stock solution preparation |
Experimental Protocols
Materials
-
Primary neuronal culture (e.g., cortical, hippocampal) plated on glass-bottom dishes suitable for live-cell imaging.
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Light source capable of delivering UV (~365 nm) and blue (~430 nm) light (e.g., LED system, filtered lamp)
Protocol for Loading this compound into Primary Neurons
This protocol is designed for loading this compound into adherent primary neurons for subsequent live-cell imaging or functional assays. As no specific loading protocol for primary neurons is widely established, this procedure is based on best practices for loading lipophilic compounds and may require optimization.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Loading Medium:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the 10 mM this compound stock solution in pre-warmed (37°C) neuronal culture medium or a suitable imaging buffer (e.g., HBSS) to the final working concentration (e.g., 20-30 µM).
-
Vortex briefly to ensure complete mixing. It is crucial to add the this compound stock to the medium and not vice-versa to avoid precipitation.
-
-
Loading of Primary Neurons:
-
Aspirate the culture medium from the primary neurons.
-
Gently wash the neurons once with pre-warmed HBSS.
-
Add the prepared loading medium containing this compound to the neurons.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes. The optimal incubation time should be determined empirically to achieve sufficient membrane incorporation without causing cytotoxicity.
-
Note on Toxicity: As there is limited data on the specific toxicity of this compound in primary neurons, it is recommended to perform a concentration and time-course titration to determine the optimal loading conditions for your specific neuronal culture.
-
-
Washing:
-
After incubation, gently aspirate the loading medium.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove any unincorporated this compound.
-
-
Experimental Procedure:
-
The loaded primary neurons are now ready for experimentation.
-
For activation, illuminate the region of interest with UV light (~365 nm).
-
For deactivation, illuminate with blue light (~430 nm).
-
Phototoxicity Mitigation: Both UV and high-intensity blue light can be phototoxic to neurons. It is crucial to use the lowest effective light intensity and duration for photo-switching. The use of a photo-inert imaging medium can also help reduce phototoxicity.
-
Mandatory Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for loading and photoswitching this compound in primary neurons.
This compound Signaling Pathway in Neurons
Caption: Signaling pathway of this compound-mediated TRPC channel activation in neurons.
Combining OptoDArG with Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OptoDArG is a photoswitchable diacylglycerol (DAG) analog that provides precise spatiotemporal control over DAG-mediated signaling pathways. This powerful tool, when combined with fluorescence microscopy, enables researchers to optically control and visualize the dynamic cellular processes regulated by DAG, a critical second messenger involved in numerous physiological and pathological conditions. This document provides detailed application notes and protocols for utilizing this compound in conjunction with fluorescence microscopy to investigate DAG signaling.
This compound exists in two isomeric states: a biologically inactive trans form in the dark or under blue light illumination (around 430 nm), and a biologically active cis form upon exposure to UV light (around 365 nm). This reversible isomerization allows for the precise initiation and termination of DAG signaling, making it an invaluable tool for studying downstream events such as ion channel activation and protein translocation.[1]
Applications
The combination of this compound and fluorescence microscopy can be applied to a wide range of research areas, including:
-
Neuroscience: Investigating the role of DAG in synaptic transmission and plasticity.
-
Cardiovascular Biology: Studying the involvement of DAG in cardiac muscle contraction and vascular function.
-
Oncology: Elucidating the contribution of aberrant DAG signaling to cancer cell proliferation and migration.
-
Drug Development: Screening for compounds that modulate DAG-sensitive pathways with high temporal resolution.
Key Experimental Approaches
-
Visualizing Ion Channel Activity: this compound can be used to control the activity of DAG-sensitive ion channels, such as Transient Receptor Potential Canonical (TRPC) channels.[1][2][3] Changes in intracellular ion concentrations, particularly calcium (Ca2+), can be visualized using fluorescent indicators.
-
Monitoring Protein Translocation: A key downstream event of DAG signaling is the recruitment of proteins containing a C1 domain, such as Protein Kinase C (PKC), from the cytosol to the plasma membrane.[4] This translocation can be monitored in real-time by imaging cells expressing fluorescently tagged versions of these proteins (e.g., PKC-GFP).
Data Presentation
Quantitative Analysis of this compound-Induced Cellular Responses
The following tables summarize representative quantitative data from experiments utilizing this compound to modulate cellular activity.
Table 1: this compound-Induced TRPC Channel Activation
| Cell Type | TRPC Channel | This compound Concentration | Wavelength for Activation | Measured Parameter | Result |
| HEK293 | TRPC3-WT | 30 µM | 365 nm (UV) | Inward Current Density (pA/pF) | -4.8 ± 0.9 |
| HEK293 | TRPC3-G652A | 30 µM | 365 nm (UV) | Inward Current Density (pA/pF) | -15.2 ± 2.1 |
| HEK293T | hTRPC6 | 30 µM | 360 nm (UV) | Ramp Current at +100 mV | Activation |
Data is illustrative and compiled from published studies. Actual values may vary based on experimental conditions.
Table 2: Kinetics of this compound-Induced Responses in TRPC3 Channels
| Parameter | TRPC3-WT | TRPC3-G652A (100% UV) | TRPC3-G652A (50% UV) |
| Activation Time Constant (τ_on) | 1.8 ± 0.2 s | 0.4 ± 0.05 s | 0.8 ± 0.1 s |
| Deactivation Time Constant (τ_off) with Blue Light | 0.2 ± 0.03 s | 0.3 ± 0.04 s | 0.3 ± 0.05 s |
This table highlights the rapid activation and deactivation kinetics achievable with this compound, enabling precise temporal control of channel activity.
Experimental Protocols
Protocol 1: Live-Cell Calcium Imaging with this compound
This protocol describes how to visualize changes in intracellular calcium concentration in response to this compound-induced activation of DAG-sensitive channels.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the TRPC channel of interest (e.g., TRPC3-WT)
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2), and light sources for UV (e.g., 365 nm) and blue light (e.g., 430 nm) excitation, as well as the appropriate filters for the chosen calcium indicator.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom imaging dishes at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Transfect the cells with the plasmid encoding the TRPC channel of interest according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Loading of Calcium Indicator:
-
If using a chemical dye like Fura-2 AM, incubate the cells with the dye according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Wash the cells with imaging buffer (e.g., HBSS) to remove excess dye.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in imaging buffer to the desired final concentration (e.g., 30 µM).
-
Replace the cell culture medium with the this compound-containing imaging buffer.
-
Incubate the cells for at least 15 minutes at 37°C to allow for the incorporation of this compound into the cell membrane.
-
-
Fluorescence Microscopy and Photo-stimulation:
-
Mount the imaging dish on the microscope stage within the environmental chamber.
-
Locate the transfected cells (if a fluorescent marker was co-transfected) and begin acquiring baseline fluorescence images for the calcium indicator.
-
To activate this compound, illuminate the region of interest with UV light (e.g., 365 nm). The duration and intensity of the UV light should be optimized for the specific experimental setup.
-
Continue acquiring fluorescence images to monitor the change in intracellular calcium.
-
To deactivate this compound and observe the reversal of the effect, illuminate the cells with blue light (e.g., 430 nm).
-
-
Data Analysis:
-
Measure the fluorescence intensity of the calcium indicator over time in individual cells.
-
Calculate the change in fluorescence relative to the baseline to quantify the calcium response.
-
Protocol 2: Visualizing PKC Translocation with this compound
This protocol details the methodology for observing the translocation of a fluorescently tagged PKC from the cytosol to the plasma membrane upon photo-stimulation of this compound.
Materials:
-
Cell line of interest (e.g., HeLa or COS-7)
-
Plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCγ-GFP)
-
This compound
-
Cell culture medium
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Confocal or widefield fluorescence microscope with an environmental chamber, and appropriate laser lines for the fluorescent protein, UV, and blue light.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom imaging dishes.
-
Transfect the cells with the plasmid encoding the fluorescently tagged PKC.
-
Incubate for 24-48 hours.
-
-
Application of this compound:
-
Prepare and apply this compound to the cells as described in Protocol 1, Step 3.
-
-
Fluorescence Microscopy and Photo-stimulation:
-
Place the imaging dish on the microscope.
-
Identify cells expressing the fluorescently tagged PKC. The fluorescence should be diffuse throughout the cytoplasm and nucleus at baseline.
-
Acquire baseline images of the fluorescent protein distribution.
-
Activate this compound by delivering a pulse of UV light (e.g., 365 nm) to the cells.
-
Immediately begin time-lapse imaging to capture the translocation of the fluorescently tagged PKC to the plasma membrane.
-
To observe the reversal of translocation, illuminate the cells with blue light (e.g., 430 nm) and continue imaging.
-
-
Data Analysis:
-
Quantify the translocation by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. This can be done by defining regions of interest (ROIs) at the cell periphery and in the cytoplasm.
-
Visualizations
DAG Signaling Pathway
Caption: Simplified DAG signaling pathway.
This compound Experimental Workflow
Caption: Experimental workflow for combining this compound with fluorescence microscopy.
Conclusion
The integration of this compound with fluorescence microscopy provides a robust platform for the precise investigation of DAG-mediated signaling pathways. The detailed protocols and application notes provided here serve as a guide for researchers to design and execute experiments that can unravel the complex spatiotemporal dynamics of cellular communication, ultimately contributing to a deeper understanding of physiology and disease.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Quantitative properties and receptor reserve of the DAG and PKC branch of Gq-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OptoDArG in In Vitro Protein-Lipid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing OptoDArG, a photoswitchable diacylglycerol (DAG) analog, for the in vitro investigation of protein-lipid interactions. This compound offers precise spatiotemporal control over DAG signaling pathways, making it an invaluable tool for studying the kinetics and molecular determinants of DAG-sensitive proteins, such as Transient Receptor Potential Canonical (TRPC) channels and Protein Kinase C (PKC).
Introduction to this compound
This compound is a synthetic, photochromic lipid that mimics the structure and function of endogenous diacylglycerol. It incorporates one or two azobenzene moieties within its fatty acid chains, which allows for reversible isomerization between a trans and a cis conformation upon exposure to specific wavelengths of light.[1]
-
Inactive State (trans): In its thermally stable trans form, this compound is biologically inactive. This state is maintained in the dark or under ambient light.[2]
-
Active State (cis): Upon illumination with UV light (typically around 365 nm), this compound rapidly converts to its cis isomer.[2][3] This conformation mimics the active state of endogenous DAG, enabling it to bind to and activate DAG-effector proteins.
-
Reversibility: The cis-to-trans isomerization can be rapidly reversed by exposing the molecule to blue light (around 430-460 nm), effectively switching off the biological signal.[1] This rapid and reversible control allows for precise "optical clamp" experiments to study the kinetics of protein activation and deactivation.
Key Applications in Protein-Lipid Interaction Studies
This compound is a powerful tool for a variety of in vitro applications, including:
-
Kinetic Analysis of Ion Channel Gating: Precisely control the activation and deactivation of DAG-sensitive ion channels like TRPC3, TRPC6, and TRPC7 to study their gating kinetics with high temporal resolution.
-
Elucidation of Lipid-Binding Sites: In conjunction with mutagenesis studies, this compound can help identify and characterize the specific amino acid residues involved in DAG binding and protein activation.
-
Drug Screening and Development: Provides a reliable method to screen for compounds that modulate DAG signaling pathways by offering a controlled and reproducible activation of the target protein.
-
Studying Protein Translocation: Optically control the recruitment of C1 domain-containing proteins, such as PKC, to the plasma membrane.
Signaling Pathway and Mechanism of Action
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is typically supplied dissolved in an organic solvent like dimethyl sulfoxide (DMSO).
-
Prior to use, gently warm the stock solution to 37°C for 5 minutes to ensure it is fully dissolved.
-
Vortex the solution briefly before dilution.
-
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
In Vitro Electrophysiology using Whole-Cell Patch-Clamp
This protocol is adapted for studying TRPC channels expressed in HEK293 cells.
Materials:
-
HEK293 cells transiently or stably expressing the protein of interest (e.g., TRPC3, TRPC6).
-
This compound stock solution.
-
Patch-clamp rig with an inverted microscope equipped for fluorescence microscopy.
-
Light source capable of delivering specific wavelengths (e.g., monochromator or LEDs for ~365 nm and ~430 nm).
-
Standard intracellular and extracellular solutions for patch-clamp recording.
Procedure:
-
Cell Preparation:
-
Plate the transfected HEK293 cells onto glass coverslips 24 hours before the experiment.
-
Allow cells to grow to 50-80% confluency.
-
-
Loading this compound:
-
Prepare a working solution of this compound in the extracellular bath solution at a final concentration of 20-30 µM.
-
Incubate the cells with the this compound solution for at least 10 minutes in the dark to allow for membrane incorporation.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Maintain the holding potential at a suitable voltage (e.g., -40 mV or -60 mV) to record inward currents.
-
-
Photo-stimulation:
-
To activate the protein, illuminate the cell with UV light (~365 nm) for a defined duration (e.g., 5-10 seconds). This will isomerize this compound to its active cis form, leading to channel activation.
-
To deactivate the protein, illuminate the cell with blue light (~430 nm) for a similar duration. This will revert this compound to its inactive trans form, causing channel closure.
-
Repeat the light-stimulation cycles as needed to study the kinetics of activation, deactivation, and potential sensitization or desensitization.
-
Experimental Workflow:
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from in vitro studies using this compound.
Table 1: this compound Photo-stimulation Parameters
| Parameter | Value | Reference |
| Activating Wavelength (trans to cis) | ~365 nm | |
| Deactivating Wavelength (cis to trans) | ~430-460 nm | |
| Typical Concentration | 20-30 µM | |
| Illumination Duration | 3-10 seconds |
Table 2: Electrophysiological Data for TRPC Channels Activated by this compound
| Channel | Cell Type | This compound Conc. | Holding Potential | Key Findings | Reference |
| TRPC3 | HEK293 | 20 µM | -40 mV | Rapid activation upon UV illumination; isoform-dependent decay in the dark. | |
| TRPC3 | HEK293 | 30 µM | -40 mV | Efficient optical control of TRPC3 conductance. | |
| TRPC6 | HEK293 | 30 µM | -60 mV | Distinct activation and deactivation kinetics compared to other photoswitchable activators. | |
| TRPC7 | HEK293 | 20 µM | -40 mV | Isoform-dependent decay kinetics of cis this compound-induced currents. | |
| KvAP | Planar Lipid Bilayers | ~20 m% | N/A | Modulation of channel activity through changes in membrane mechanical properties. |
Troubleshooting and Considerations
-
Phototoxicity: Prolonged exposure to high-intensity UV light can be phototoxic to cells. Minimize illumination times and intensities where possible.
-
Thermal Relaxation: The active cis form of this compound can slowly relax back to the inactive trans form in the dark. The rate of this thermal relaxation can be influenced by the lipid bilayer environment and protein binding.
-
Incomplete Isomerization: The photo-conversion between cis and trans states may not be 100% complete, which could affect the magnitude of the biological response.
-
Control Experiments: It is crucial to perform control experiments on untransfected cells to ensure that the observed effects are specific to the protein of interest and not due to off-target effects of this compound or the light stimulation itself.
Logical Relationship of this compound Isomerization
References
Application Notes and Protocols for Studying TRPC6 and TRPC7 Channels using the OptoDArG Protocol
For Researchers, Scientists, and Drug Development Professionals
The OptoDArG protocol provides a powerful method for the precise spatiotemporal control of diacylglycerol (DAG)-sensitive ion channels, such as Transient Receptor Potential Canonical (TRPC) 6 and TRPC7. This compound is a photoswitchable DAG analog that, upon illumination with ultraviolet (UV) light, rapidly converts to its active cis isomer, potently activating TRPC6 and TRPC7 channels. Subsequent exposure to blue light reverts this compound to its inactive trans form, leading to channel deactivation. This optical control allows for repeatable and reversible modulation of channel activity, making it an invaluable tool for studying channel kinetics, physiology, and pharmacology.
Data Presentation
The following tables summarize key quantitative data from electrophysiological studies utilizing this compound to modulate TRPC6 and TRPC7 channel activity.
Table 1: this compound Experimental Parameters
| Parameter | Value | Channel(s) | Reference |
| This compound Concentration | 20-30 µM | TRPC3, TRPC6, TRPC7 | [1][2][3][4][5] |
| Activation Wavelength (cis-OptoDArG) | 365 nm (UV) | TRPC3, TRPC6, TRPC7 | |
| Deactivation Wavelength (trans-OptoDArG) | 430-450 nm (Blue) | TRPC3, TRPC6, TRPC7 | |
| Holding Potential | -40 mV to -60 mV | TRPC3, TRPC6 |
Table 2: Kinetic Properties of this compound-Activated TRPC Channels
| Channel Isoform | Deactivation Time Constant (τ) in Blue Light (s) | Deactivation Time Constant (τ) in Dark (s) | Reference |
| TRPC3 | ~1.5 | ~150 | |
| TRPC6 | ~2.5 | ~250 | |
| TRPC7 | ~1.0 | ~100 |
Note: Deactivation kinetics in the dark reflect the thermal relaxation of cis-OptoDArG to trans-OptoDArG when bound to the channel and can provide insights into DAG-protein interactions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPC6/7 activation and the general experimental workflow for the this compound protocol.
References
- 1. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photoswitchable TRPC6 channel activators evoke distinct channel kinetics reflecting different gating behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpikg.mpg.de [mpikg.mpg.de]
A Method for Spatiotemporal Control of Signaling with OptoDArG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing OptoDArG, a photoswitchable diacylglycerol (DAG) analog, for the precise spatiotemporal control of cellular signaling pathways. This technology offers an unparalleled ability to manipulate signaling events with light, providing a powerful tool for investigating cellular processes and for the development of novel therapeutic strategies.
Introduction to this compound
This compound is a synthetic, photochromic lipid that allows for the reversible control of diacylglycerol-sensitive signaling pathways.[1][2] As a DAG analog, it can activate downstream effectors such as Transient Receptor Potential Canonical (TRPC) channels and Protein Kinase C (PKC).[2] The key feature of this compound is its ability to isomerize upon exposure to specific wavelengths of light. In its inactive trans conformation, this compound has minimal biological activity. However, upon illumination with ultraviolet (UV) light (e.g., 365 nm), it converts to the biologically active cis conformation, initiating downstream signaling cascades.[1][2] This activation is reversible; subsequent exposure to blue light (e.g., 430 nm) rapidly reverts this compound to its inactive trans state, terminating the signal. This optical control allows for precise temporal and spatial manipulation of signaling events within living cells.
Mechanism of Action
The functionality of this compound is rooted in its azobenzene moiety, which undergoes a reversible cis-trans isomerization upon photon absorption. This light-dependent conformational change dictates its ability to interact with and activate target proteins.
Caption: Mechanism of this compound photoswitching and target activation.
Applications
The ability to precisely control DAG signaling opens up numerous experimental possibilities:
-
Dissecting Signaling Dynamics: The rapid on/off switching of this compound allows for the investigation of the kinetics of signaling pathway activation and deactivation with high temporal resolution.
-
Spatial Control of Signaling: By focusing light on specific subcellular regions, researchers can activate signaling pathways in a spatially restricted manner, enabling the study of localized signaling events.
-
Studying Lipid-Protein Interactions: this compound serves as a powerful tool to investigate the molecular details of how lipids like DAG interact with and modulate the function of their target proteins, such as identifying lipid-binding sites.
-
Drug Discovery and Screening: Photoswitchable ligands like this compound can be used to develop novel screening assays for compounds that modulate DAG-sensitive pathways.
Data Presentation
The following tables summarize quantitative data from experiments utilizing this compound to control TRPC channel activity.
Table 1: Comparison of Current Densities Induced by Photoswitchable DAG Analogs in TRPC3-expressing HEK293 Cells.
| Compound | Concentration (µM) | Current Density at +70 mV (pA/pF) | Reference |
| PhoDAG-1 | 400 | ~5 | |
| This compound | 30 | ~25 |
Table 2: Kinetic Parameters of this compound-mediated TRPC3 Channel Gating.
| Parameter | Condition | Value | Reference |
| Activation Time Constant (τ_on) | 100% UV intensity | ~450 ms | |
| Deactivation (in dark) | TRPC3-WT | Isoform-dependent exponential decay | |
| Deactivation (blue light) | TRPC3-WT | Rapid |
Table 3: Wavelengths for Optical Control of this compound.
| Action | Wavelength (nm) | Conformation | Reference |
| Activation | 340 - 375 | cis (Active) | |
| Deactivation | 430 - 488 | trans (Inactive) |
Experimental Protocols
Protocol 1: General Workflow for this compound Experiments
This protocol outlines the general steps for using this compound to control signaling in cultured cells.
Caption: General experimental workflow for this compound applications.
Protocol 2: Electrophysiological Recording of this compound-Activated TRPC Channels
This protocol provides a detailed methodology for whole-cell patch-clamp recordings of TRPC channels activated by this compound.
Materials:
-
HEK293 cells expressing the TRPC channel of interest
-
This compound (e.g., from Aobious)
-
Patch-clamp rig with an inverted microscope
-
Light source for UV (e.g., 365 nm) and blue light (e.g., 430 nm) illumination
-
Extracellular solution (ECS): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4 with NaOH.
-
Pipette solution: 150 mM Cesium Methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA, pH 7.3 with CsOH.
Procedure:
-
Cell Preparation:
-
Culture and transfect HEK293 cells with the desired TRPC channel construct.
-
Plate cells on glass coverslips suitable for electrophysiology 24-48 hours before the experiment.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in ECS to a final working concentration of 20-30 µM.
-
Transfer a coverslip with cells to a perfusion chamber filled with the this compound-containing ECS.
-
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Set the holding potential (e.g., -40 mV or -60 mV).
-
Acquire baseline current in the dark or under blue light illumination to ensure this compound is in the inactive trans state.
-
-
Photostimulation and Recording:
-
To activate the channels, illuminate the cell with UV light (e.g., 365 nm) for a defined duration (e.g., 10 seconds).
-
Record the resulting inward current.
-
To deactivate the channels, terminate the UV illumination and/or illuminate with blue light (e.g., 430 nm) for a short period (e.g., 3-10 seconds).
-
Repeat the light-cycling protocol as needed for the experiment.
-
-
Data Analysis:
-
Analyze the recorded currents using software such as Clampfit.
-
Measure parameters such as current density, activation and deactivation kinetics (time constants).
-
Protocol 3: Calcium Imaging of this compound-Mediated Ca²⁺ Entry
This protocol describes how to visualize changes in intracellular calcium resulting from this compound-mediated TRPC channel activation.
Materials:
-
Cells expressing the TRPC channel of interest
-
This compound
-
Calcium indicator dye (e.g., Fura-2 AM or GCaMP)
-
Fluorescence microscope equipped with appropriate filter sets and light sources for both calcium imaging and this compound photoswitching.
-
Extracellular solution (ECS) as described in Protocol 2.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
-
This compound Incubation:
-
Replace the dye-containing medium with ECS containing 20 µM this compound.
-
-
Imaging and Photostimulation:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
To induce Ca²⁺ entry, illuminate the cells with UV light (e.g., 365 nm for 5 seconds) to activate this compound.
-
Continuously or intermittently acquire fluorescence images to monitor the change in intracellular calcium.
-
To terminate Ca²⁺ entry, switch off the UV light and/or illuminate with blue light (e.g., 430 nm for 3 seconds).
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.
-
Signaling Pathway
This compound primarily acts on pathways regulated by diacylglycerol. A key example is the activation of TRPC3/6/7 channels, which are non-selective cation channels.
Caption: this compound-mediated activation of TRPC channels and PKC.
References
Practical Guide to Photoswitching OptoDArG in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing OptoDArG, a photoswitchable diacylglycerol (DAG) analog, for the precise spatiotemporal control of signaling pathways in live cells. These protocols and application notes are designed to assist researchers in pharmacology, cell biology, and drug development in leveraging this powerful optogenetic tool.
Introduction to this compound
This compound is a synthetic, photoswitchable lipid that mimics the endogenous second messenger diacylglycerol (DAG).[1][2] This molecule contains two azobenzene moieties within its fatty acid chains, which undergo reversible isomerization upon exposure to specific wavelengths of light.[3] In its thermally stable trans state, this compound is inactive. However, upon illumination with UV light (approximately 365 nm), it converts to the cis isomer, which is biologically active and can modulate the activity of DAG-sensitive proteins, most notably the transient receptor potential canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7.[3][4] The active cis state can be rapidly and reversibly switched back to the inactive trans state with blue light (approximately 430-460 nm), allowing for precise temporal control of cellular signaling.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the activation of DAG-sensitive TRPC channels. In its light-activated cis form, this compound binds to the TRPC channels, inducing a conformational change that opens the channel and allows for the influx of cations, including Ca2+. This influx of calcium can then trigger a variety of downstream cellular processes. The binding of cis-OptoDArG to TRPC channels has been shown to promote its transition back to the trans conformation, contributing to the deactivation of the channel in the dark.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in live cells, compiled from various studies.
Table 1: Photoswitching Parameters
| Parameter | Wavelength | Duration | Effect | Reference |
| Activation | ~365 nm (UV) | 10 seconds | Isomerization to active cis form | |
| Deactivation | ~430-460 nm (Blue) | 3-10 seconds | Isomerization to inactive trans form |
Table 2: Experimental Conditions in Live Cells
| Parameter | Value | Cell Type | Reference |
| Concentration | 20-30 µM | HEK293 cells | |
| Incubation Time | Not explicitly stated, but loading is typically 30-60 min | Mammalian cells | |
| Temperature | 20-37°C | Mammalian cells |
Table 3: Kinetic Properties
| Parameter | Description | Value | Reference |
| Activation Kinetics | Time to reach maximum TRPC3 activation | ~30 seconds (with repetitive activation) | |
| Deactivation Kinetics (in dark) | Exponential decay of TRPC3/6/7 activity after UV light is turned off | Isoform-dependent |
Experimental Protocols
This section provides detailed protocols for the application of this compound in live-cell imaging experiments.
Preparation of this compound Stock Solution
-
Dissolve this compound: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. The final concentration of the stock solution should be high enough to allow for dilution to the working concentration without adding a significant volume of solvent to the cell culture medium.
-
Storage: Store the stock solution at -20°C, protected from light.
Cell Culture and Plating
-
Cell Line: This protocol is optimized for HEK293 cells expressing TRPC channels, but can be adapted for other cell lines.
-
Plating: Seed cells onto glass-bottom dishes or coverslips suitable for live-cell imaging. The seeding density should be optimized to achieve 50-70% confluency at the time of the experiment.
-
Incubation: Culture the cells in a suitable medium at 37°C and 5% CO2.
Loading of this compound into Live Cells
-
Prepare Loading Medium: Dilute the this compound stock solution to the desired final working concentration (e.g., 20-30 µM) in serum-free medium or a suitable imaging buffer.
-
Wash Cells: Gently wash the cells once with pre-warmed serum-free medium or imaging buffer.
-
Incubation: Replace the medium with the this compound loading medium. Incubate the cells for 30-60 minutes at a temperature between 20-37°C, protected from light. Note: Higher temperatures may improve loading efficiency for some cell types.
-
Wash: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove excess this compound.
Live-Cell Imaging and Photoswitching
The following workflow outlines the steps for a typical photoswitching experiment.
Caption: Experimental workflow for this compound photoswitching.
-
Microscope Setup: Use an inverted microscope equipped for live-cell imaging with an environmental chamber to maintain cells at 37°C and 5% CO2. The microscope should have appropriate light sources (e.g., LED, laser) and filters for delivering UV (~365 nm) and blue (~430-460 nm) light.
-
Baseline Recording: Before activation, acquire baseline images or electrophysiological recordings to establish the basal state of the cells.
-
Activation: Illuminate the region of interest with UV light (~365 nm) for a defined period (e.g., 10 seconds) to convert this compound to its active cis form. The light intensity and duration should be optimized to achieve sufficient activation while minimizing phototoxicity.
-
Data Acquisition (Active State): Immediately following activation, acquire data (e.g., fluorescence imaging of a Ca2+ indicator, whole-cell patch-clamp recordings) to measure the cellular response.
-
Deactivation: To switch off the signal, illuminate the sample with blue light (~430-460 nm) for a short duration (e.g., 3-10 seconds).
-
Data Acquisition (Inactive State): Acquire data after deactivation to confirm the return to the basal state.
-
Cycling: The activation/deactivation cycle can be repeated multiple times to study the dynamics of the signaling pathway.
Data Analysis
The specific method of data analysis will depend on the experimental readout. For fluorescence imaging of Ca2+ indicators, changes in fluorescence intensity over time will be the primary metric. For electrophysiological recordings, parameters such as current amplitude and channel kinetics will be analyzed.
Troubleshooting and Considerations
-
Phototoxicity: Minimize exposure to UV light to prevent cell damage. Use the lowest effective light intensity and duration.
-
Compound Stability: Protect this compound solutions from light to prevent premature isomerization.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response.
-
Controls: Include appropriate controls, such as cells not treated with this compound but subjected to the same light stimulation protocol, to rule out any light-induced artifacts.
-
Temperature: Be aware that temperature can influence the loading efficiency and kinetics of cellular processes.
By following these guidelines, researchers can effectively employ this compound to investigate DAG-mediated signaling pathways with high spatiotemporal precision in live cells.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Recording Techniques with OptoDArG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing OptoDArG, a photoswitchable diacylglycerol (DAG) analog, for the optical control of DAG-sensitive ion channels in electrophysiological studies. The protocols detailed below are primarily focused on the Transient Receptor Potential Canonical (TRPC) family of ion channels, which are key targets in various signaling pathways and disease models.
Introduction to this compound
This compound is a synthetic, photochromic lipid that mimics the structure and function of endogenous diacylglycerol.[1][2] Its unique property lies in its ability to undergo reversible isomerization when exposed to specific wavelengths of light. This allows for precise temporal and spatial control over the activation of DAG-sensitive signaling pathways.
-
Inactive State (trans-OptoDArG): In the dark or under blue light (around 430-488 nm), this compound exists in its inactive trans conformation.[1] In this state, it does not significantly activate its target channels.
-
Active State (cis-OptoDArG): Upon illumination with UV light (around 340-375 nm), this compound rapidly converts to its active cis conformation.[1] In this form, it effectively activates DAG-sensitive channels like TRPC3, TRPC6, and TRPC7.
This reversible photoswitching provides a powerful tool for studying the kinetics and mechanisms of ion channel gating with high precision, offering a significant advantage over traditional, irreversible methods like photouncaging.
Signaling Pathway: this compound-Mediated TRPC Channel Activation
This compound acts as a direct activator of TRPC channels, bypassing the need for upstream phospholipase C (PLC) activation, which is the physiological source of DAG. This allows for the specific investigation of the channel's response to DAG.
Caption: Canonical GPCR/RTK signaling pathway leading to TRPC channel activation via PLC-mediated DAG production, and the alternative direct activation by photoisomerized cis-OptoDArG.
Application Notes
High-Resolution Kinetic Analysis of TRPC Channel Gating
The rapid and reversible nature of this compound photoisomerization allows for the precise measurement of ion channel activation and deactivation kinetics. By applying brief pulses of UV and blue light, researchers can repeatedly open and close TRPC channels, enabling the study of:
-
Activation time constants (τ_on): The speed at which the channel opens in response to the presence of cis-OptoDArG.
-
Deactivation time constants (τ_off): The speed at which the channel closes upon removal of the cis-isomer (by conversion to trans with blue light).
-
Desensitization and sensitization: Studying how the channel's response changes with repeated stimulation. For instance, sub-threshold levels of cis-OptoDArG can sensitize TRPC3 channels, leading to faster activation upon subsequent stimulation.
Investigating Lipid-Protein Interactions and Gating Mechanisms
This compound serves as a powerful tool for structure-function studies of DAG-sensitive channels. By combining this compound-mediated activation with site-directed mutagenesis, researchers can identify specific amino acid residues within the channel that are critical for DAG binding and channel gating. This "optical lipid clamp" approach has been instrumental in identifying a lipid-gating fenestration within the pore domain of TRPC3.
Drug Screening and Development
The precise control offered by this compound can be leveraged in drug discovery platforms. By establishing a stable, light-inducible baseline of TRPC channel activity, one can screen for compounds that modulate channel function. This could include identifying allosteric modulators, blockers, or compounds that interfere with the DAG-binding pocket.
Experimental Protocols
Experimental Workflow
Caption: A typical experimental workflow for electrophysiological recording with this compound.
Protocol 1: Cell Preparation for Electrophysiology
-
Cell Culture:
-
Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
For transient expression of TRPC channels, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the desired TRPC channel subunit (e.g., human TRPC3) and a fluorescent marker (e.g., GFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Seeding for Electrophysiology:
-
24 hours post-transfection, detach the cells and seed them onto sterile glass coverslips in a 35 mm dish.
-
Allow cells to adhere and grow for another 24 hours before recording.
-
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound
This protocol is adapted from methodologies described for TRPC3 and TRPC6 channels.
Solutions and Reagents:
-
External (Bath) Solution (ECS): 140 mM NaCl, 5 mM CsCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: 140 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 0.05 mM BAPTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store protected from light. The final working concentration in the ECS is typically between 20-30 µM.
Equipment:
-
Inverted microscope with fluorescence capabilities (for identifying transfected cells).
-
Patch-clamp amplifier and digitizer.
-
Micromanipulator.
-
Perfusion system for solution exchange.
-
Light source for photostimulation (e.g., LEDs or a xenon lamp with appropriate filters) coupled to the microscope light path.
-
UV Light: ~365 nm for trans-to-cis isomerization (activation).
-
Blue Light: ~430 nm for cis-to-trans isomerization (deactivation).
-
Procedure:
-
Mount Coverslip: Place a coverslip with transfected cells into the recording chamber on the microscope stage.
-
Perfusion: Begin perfusing the chamber with standard ECS.
-
Identify Target Cell: Using fluorescence microscopy, identify a healthy, transfected cell suitable for patching.
-
Pipette Positioning and Seal Formation:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Using the micromanipulator, approach the target cell with the pipette and form a gigaohm seal (>1 GΩ).
-
-
Establish Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration. Clamp the cell at a holding potential of -40 mV or -60 mV.
-
Apply this compound: Switch the perfusion to ECS containing the final working concentration of this compound (e.g., 20 µM). Allow several minutes for the compound to incorporate into the cell membrane.
-
Photostimulation and Recording:
-
To ensure all this compound is in the inactive state, pre-illuminate the cell with blue light (~430 nm) for 10-20 seconds.
-
To activate the channels, apply a pulse of UV light (~365 nm) for a defined duration (e.g., 10 seconds). Record the resulting inward and outward currents.
-
To deactivate the channels, switch the illumination to blue light (~430 nm) for a defined duration (e.g., 10 seconds).
-
Repeat the UV/blue light cycles as needed to study channel kinetics and pharmacology. Voltage ramps can be applied during illumination to determine the current-voltage relationship.
-
Data Presentation
Table 1: this compound Application Parameters in Electrophysiology
| Parameter | Value | Cell Type | Target Channel | Reference |
| Concentration | 30 µM | HEK293 | TRPC3 | |
| 20 µM | HEK293 | TRPC3, TRPC6, TRPC7 | ||
| 30 µM | HEK293T | TRPC6 | ||
| 20 µM | HEK293 | TRPC3 | ||
| Holding Potential | -40 mV | HEK293 | TRPC3 | |
| -40 mV | HEK293 | TRPC3, TRPC6, TRPC7 | ||
| -60 mV | HEK293T | TRPC6 | ||
| -40 mV | HEK293 | TRPC3 |
Table 2: Photostimulation Parameters for this compound
| Light Source | Wavelength | Typical Duration | Purpose | Reference |
| UV Light | 340 - 375 nm | 1 - 10 seconds | Activation (trans to cis) | |
| Blue Light | 430 - 488 nm | 3 - 20 seconds | Deactivation (cis to trans) |
Troubleshooting and Considerations
-
Phototoxicity: Prolonged exposure to high-intensity UV light can be damaging to cells. Minimize UV exposure by using the lowest effective light intensity and duration.
-
Compound Stability: this compound and its stock solutions should be protected from light to prevent unintentional isomerization.
-
Incomplete Isomerization: The steady-state ratio of cis to trans isomers depends on the wavelength and intensity of the light. This should be considered when interpreting quantitative data.
-
Thermal Relaxation: The active cis-OptoDArG can thermally relax back to the inactive trans form in the dark. The rate of this relaxation can be influenced by the lipid environment and the channel itself, which can be a parameter of interest.
Conclusion
This compound is a versatile and powerful tool for the study of DAG-sensitive ion channels. Its ability to be reversibly switched between active and inactive states with light provides unparalleled temporal control, enabling detailed kinetic and mechanistic studies that are not possible with conventional pharmacological agents. For researchers in both academia and the pharmaceutical industry, this compound offers a robust method to investigate the role of TRPC channels in cellular signaling and to develop novel therapeutic modulators of these important drug targets.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in OptoDArG experiments
Welcome to the technical support center for OptoDArG experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments using the photoswitchable diacylglycerol (DAG), this compound.
Frequently Asked Questions (FAQs)
Issue: Inconsistent or No Response
Q1: We are observing no significant current or signal after UV light stimulation. What are the primary troubleshooting steps?
A: Lack of response is a common issue that can typically be traced to a few key factors:
-
Cell Line Viability and Expression: Confirm that your cell line (e.g., HEK293) has a high transfection efficiency and robustly expresses the target of interest, such as the TRPC3 channel. The expression levels of ion channels can change with cell passage number; it is recommended to use cells within a consistent and low passage number range.[1]
-
This compound Integrity and Concentration: Ensure that your this compound stock solution has been stored correctly (protected from light at -20°C or -80°C) to prevent degradation.[1] Use a working concentration that has been validated in the literature, typically around 20-30 μM.[2][3][4]
-
Light Source Calibration: Verify the power output and wavelength of your light source. This compound activation requires UV light (typically ~365 nm), and deactivation requires blue light (~430 nm). Insufficient light intensity will result in poor photoisomerization and a weak response.
Q2: The amplitude of the response to this compound is highly variable between experiments and even between cells in the same batch. Why is this?
A: High variability can stem from several sources:
-
Heterogeneous Protein Expression: Even in a clonal cell line, the expression level of the target protein can vary from cell to cell, leading to different response amplitudes.
-
Mechanical Activation of Channels: Some channels, like TRPC6, are sensitive to mechanical stress. Inconsistent cell handling, pipetting, or fluid exchange during the experiment can inadvertently activate these channels, leading to variable baselines and responses.
-
Cell Health: Unhealthy or stressed cells will respond unpredictably. Always ensure your cells have good morphology and are within an optimal passage number range before starting an experiment.
-
Incomplete Photo-conversion: To ensure a consistent starting state, it is crucial to quantitatively convert all this compound to its inactive trans conformation. This can be achieved by a pre-illumination step with blue light (e.g., 430 nm for 20 seconds) before beginning the experiment.
Issue: Atypical Kinetics and Channel Behavior
Q3: We observe that the channel activation kinetics become faster with repetitive UV light stimulation. Is this expected behavior?
A: Yes, this phenomenon is known as sensitization. Initial exposure to the active cis-OptoDArG can induce a "sensitized" state in the TRPC3 channel. Subsequent activations will then display significantly faster kinetics. This is an important consideration for experimental design, as the first stimulation may not be representative of subsequent ones. To analyze this, compare the time constant of activation (Tau) between the first and second UV pulses.
Q4: After stimulation with UV light, the current does not fully return to baseline following a blue light pulse for deactivation. What causes this incomplete deactivation?
A: Incomplete deactivation, observed as an elevated baseline current, can occur during repetitive activation-deactivation cycling. This phenomenon is often more prominent at higher UV light intensities and suggests that the photoconversion from the active cis form back to the inactive trans form is not fully efficient under these conditions. This can lead to a gradual increase in the baseline signal over the course of an experiment.
Q5: The deactivation of the current in the dark (after UV stimulation is turned off) seems to have its own kinetics. What does this signify?
A: The active cis form of this compound can thermally relax back to the more stable trans form in the absence of light. This process is much slower than blue-light-induced deactivation. Interestingly, the rate of this thermal relaxation can be influenced by the channel itself; the binding of cis-OptoDArG to TRPC channels appears to promote this transition. The kinetics of this decay can provide insights into the interactions between the lipid and its binding pocket on the channel.
Experimental Parameters & Data
This compound Stimulation Parameters
This table summarizes typical parameters used in this compound experiments for activating and deactivating TRPC3 channels expressed in HEK293 cells.
| Parameter | Activation (cis-OptoDArG) | Deactivation (trans-OptoDArG) | Primary References |
| Wavelength | ~365 nm (UV) | ~430 nm (Blue) | |
| Typical Duration | 1 - 10 seconds | 3 - 10 seconds | |
| Typical Concentration | 20 - 30 µM | 20 - 30 µM | |
| Resulting State | Channel Activation | Channel Deactivation |
Comparison of Photoswitchable DAGs
This compound generally produces a more robust response compared to earlier photoswitchable DAGs like PhoDAG-1.
| Compound | Typical Concentration | Relative TRPC3 Activation | Primary References |
| PhoDAG-1 | 100 - 400 µM | Lower current densities | |
| This compound | 20 - 30 µM | Significantly higher current densities |
Diagrams and Workflows
This compound Mechanism of Action
The diagram below illustrates the photocycling of this compound to control a target ion channel like TRPC3.
Caption: Light-dependent activation of TRPC3 by this compound photoswitching.
Standard Experimental Workflow
This workflow outlines the key steps for a typical whole-cell patch-clamp electrophysiology experiment using this compound.
Caption: Workflow for an this compound electrophysiology experiment.
Troubleshooting Flowchart
Use this logical diagram to diagnose common issues during your experiments.
Caption: A decision tree for troubleshooting this compound experiments.
Key Experimental Protocol
Whole-Cell Electrophysiology with Optical Stimulation
This protocol is adapted from methodologies used to study this compound's effect on TRPC3 channels in HEK293 cells.
1. Cell Preparation:
-
Culture HEK293 cells transiently or stably expressing the channel of interest (e.g., hTRPC3).
-
Seed cells onto glass coverslips 24 hours before the experiment.
2. Solutions:
-
External Solution (ECS): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: Prepare a solution containing (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 MgCl₂. Adjust pH to 7.2 with CsOH.
-
This compound Working Solution: Prepare a 20 µM solution of this compound in the external solution. Protect from light.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a perfusion chamber on the stage of an inverted microscope.
-
Perfuse the cells with the this compound working solution.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance).
-
Clamp the cell at a holding potential of -40 mV.
4. Optical Stimulation:
-
Use a high-power LED or a xenon lamp coupled to a monochromator for illumination through the microscope objective.
-
Pre-Deactivation: Before recording, illuminate the cell with blue light (~430 nm) for 20 seconds to ensure all this compound molecules are in the inactive trans state.
-
Activation: To activate the channel, apply a pulse of UV light (~365 nm) for a defined duration (e.g., 10 seconds).
-
Deactivation: To deactivate the channel, apply a pulse of blue light (~430 nm) for a defined duration (e.g., 10 seconds).
5. Data Acquisition and Analysis:
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Record membrane currents continuously using an appropriate amplifier and data acquisition software (e.g., Clampfit).
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Normalize the current to cell capacitance (pA/pF) to account for variations in cell size.
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Analyze key parameters such as peak current amplitude, time constant of activation (Tau-on), and time constant of deactivation (Tau-off).
References
- 1. benchchem.com [benchchem.com]
- 2. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerols interact with the L2 lipidation site in TRPC3 to induce a sensitized channel state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to optimize OptoDArG concentration to avoid off-target effects
Welcome to the technical support center for OptoDArG. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize this compound concentration and minimize potential off-target effects in their experiments.
Troubleshooting Guide: Minimizing Off-Target Effects of this compound
This guide addresses specific issues that may arise during the use of this compound and provides a systematic approach to concentration optimization.
Issue 1: Observing cellular responses in the dark (before UV activation)
Question: I am seeing changes in my cells even before applying UV light to activate this compound. Is this an off-target effect?
Answer: Ideally, this compound in its inactive trans conformation (in the dark) should not elicit significant biological responses.[1] If you observe effects, it could be due to several factors. Here is a step-by-step guide to troubleshoot this issue:
Experimental Protocol: Baseline Activity Check
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Cell Viability/Morphology Assessment:
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Plate your cells of interest at a desired density.
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Incubate the cells with a range of this compound concentrations (e.g., 5 µM, 10 µM, 20 µM, 30 µM, 50 µM) in the dark for the intended duration of your experiment.
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Include a vehicle-only control (the solvent used to dissolve this compound).
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At the end of the incubation period, assess cell morphology using brightfield microscopy and cell viability using a standard assay (e.g., Trypan Blue exclusion, MTT, or a live/dead stain).
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Functional Assay Baseline:
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Prepare your standard experimental setup (e.g., whole-cell patch-clamp, calcium imaging).
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Perfuse the cells with your chosen range of trans-OptoDArG concentrations without UV stimulation.
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Record the relevant parameter (e.g., membrane current, intracellular calcium) for a period longer than your planned experiment.
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Compare the recordings to the vehicle-only control to detect any baseline changes.
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Interpretation of Results:
| Observation | Possible Cause | Recommended Action |
| No change in viability or baseline activity | The observed dark activity is likely not due to this compound. | Proceed with your experiment, but consider other confounding factors. |
| Concentration-dependent decrease in viability or change in baseline activity | The trans form of this compound may have some activity at higher concentrations in your specific cell type. | Determine the highest concentration with no significant dark activity and use this as your upper limit for experiments. |
Issue 2: Suspected off-target effects after UV activation
Question: After activating this compound with UV light, I am observing unexpected cellular responses that may not be related to my primary target. How can I confirm and mitigate these?
Answer: Off-target effects of the active cis-OptoDArG can occur, especially at higher concentrations. These could manifest as activation of other DAG-sensitive pathways or general cellular stress. A systematic concentration optimization is crucial.
Experimental Protocol: Dose-Response and Specificity Testing
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Dose-Response Curve for the On-Target Effect:
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Using your primary assay (e.g., TRPC3 channel activation), generate a dose-response curve for cis-OptoDArG.
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Use a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM, 50 µM) and a fixed UV light stimulus.
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Determine the EC50 (half-maximal effective concentration) and the lowest concentration that gives a robust, saturating response for your target.
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-
Assessment of Potential Off-Target Pathways:
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PKC Translocation: As a known DAG-sensitive protein, Protein Kinase C (PKC) translocation can be a useful indicator of broader DAG signaling.[1]
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Use a fluorescently tagged PKC isoform (e.g., PKCα-GFP).
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Treat cells with different concentrations of this compound and activate with UV light.
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Monitor the translocation of the fluorescent signal from the cytosol to the plasma membrane.
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-
General Cellular Stress/Cytotoxicity:
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Perform a cytotoxicity assay (e.g., LDH release, Annexin V/PI staining) after UV activation of a range of this compound concentrations.
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This will help identify concentrations that induce cell death, a clear off-target effect.
-
-
Workflow for Optimizing this compound Concentration
References
Improving the signal-to-noise ratio in OptoDArG-mediated recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with OptoDArG to improve signal-to-noise ratio in their recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoswitchable diacylglycerol (DAG) analog used to optically control DAG-sensitive signaling pathways.[1] It contains two azobenzene moieties that undergo reversible isomerization when exposed to specific wavelengths of light.[2][3] In its inactive trans conformation (in the dark or under blue light), this compound does not significantly affect target proteins.[1] Upon illumination with UV light (approximately 365 nm), it converts to the active cis conformation, which can then bind to and activate DAG-sensitive proteins like Transient Receptor Potential Canonical (TRPC) channels.[1] This activation can be reversed by exposing the sample to blue light (approximately 430 nm), which converts this compound back to its inactive trans state.
Q2: What are the key experimental parameters to consider for successful this compound experiments?
Successful this compound experiments depend on the careful optimization of several parameters:
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This compound Concentration: Typically used in the range of 20-30 µM.
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Light Wavelength and Intensity: UV light (~365 nm) for activation and blue light (~430 nm) for deactivation are standard. The intensity of the light source should be sufficient to induce isomerization but minimized to prevent phototoxicity.
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Illumination Duration: The duration of light pulses will influence the extent of isomerization and the kinetics of the cellular response.
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Cell Type and Expression System: The response to this compound can be cell-type dependent and is influenced by the expression levels of the target protein (e.g., TRPC channels).
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Recording Configuration: Whole-cell patch-clamp is a common method for recording this compound-induced currents.
Q3: How does this compound compare to other photoswitchable DAGs like PhoDAG-1?
Both this compound and PhoDAG-1 are photoswitchable DAGs, but they exhibit different kinetic properties. While both are activated by UV light, this compound-induced TRPC channel activity shows a notable exponential decay in the dark, whereas PhoDAG-activated currents tend to be more stable. This difference in thermal relaxation can be leveraged for isoform-selective modulation of TRPC channels. This compound has also been reported to generate larger and more robust TRPC3 channel activation compared to PhoDAG-1.
Troubleshooting Guide
Issue 1: Low Signal Amplitude or No Response
| Potential Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | Increase the concentration of this compound in your working solution. A typical starting range is 20-30 µM. |
| Incomplete Isomerization | - Increase UV Light Intensity/Duration: Ensure your UV light source is powerful enough and the illumination period is sufficient to convert a significant population of this compound to the cis form. - Check Light Source Wavelength: Verify that your light source emits at the optimal wavelength for this compound isomerization (~365 nm). |
| Low Expression of Target Protein | - Verify Expression: Confirm the expression of the DAG-sensitive target protein (e.g., TRPC channels) in your cell model using techniques like Western blot or immunofluorescence. - Use a More Robust Expression System: If using transient transfection, consider optimizing transfection efficiency or using a stable cell line. |
| Target Protein Insensitivity | The specific isoform of your target protein may have a lower sensitivity to this compound. Consider investigating different isoforms or related proteins. |
| Incorrect Recording Conditions | Ensure your recording solutions (intra- and extracellular) and holding potential are appropriate for the target channel. For TRPC3, a holding potential of -40 mV is often used. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Poor Seal Resistance (Patch-Clamp) | Aim for a high-resistance seal (>1 GΩ) to minimize leak currents and associated noise. If the seal is poor, discard the cell and attempt a new recording. |
| Electrical Noise | - Grounding: Ensure all equipment is properly grounded. - Faraday Cage: Use a Faraday cage to shield the setup from external electromagnetic interference. - Filter Settings: Apply a low-pass filter to your recording signal to remove high-frequency noise. A filter setting of 2 kHz is a reasonable starting point. |
| Mechanical Vibrations | Use an anti-vibration table to isolate the experimental setup from building vibrations. |
| Phototoxicity | High-intensity or prolonged UV exposure can damage cells, leading to increased membrane noise and leak currents. Minimize UV exposure to the shortest duration and lowest intensity necessary to elicit a response. |
Issue 3: Signal Instability and Baseline Drift
| Potential Cause | Troubleshooting Steps |
| Thermal Relaxation of this compound | cis-OptoDArG can thermally relax back to the trans form in the dark, leading to a decay in the signal. This is an inherent property of the molecule. For stable, prolonged activation, repeated short pulses of UV light may be necessary. |
| Channel Desensitization or Inactivation | Some channels, like TRPC3, exhibit an inactivation phase after initial activation. This is a physiological property of the channel. |
| Run-down of Cellular Components | In whole-cell patch-clamp, dialysis of the cell with the pipette solution can lead to the loss of essential intracellular components over time, causing signal run-down. If this is suspected, consider using the perforated patch technique. |
| Photobleaching or Phototoxicity | Repeated or prolonged illumination can lead to phototoxicity, causing a gradual decline in cell health and signal stability. Limit light exposure as much as possible. |
Issue 4: Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health and Expression | - Consistent Cell Culture: Maintain consistent cell culture conditions (passage number, confluency) to ensure a homogenous cell population. - Monitor Transfection Efficiency: If using transient transfection, monitor the efficiency between experiments. |
| Inconsistent Light Delivery | - Calibrate Light Source: Regularly check the output power of your light source to ensure consistent illumination intensity. - Precise Illumination Field: Ensure the illumination field is consistently positioned over the cell of interest. |
| Pre-activation by Ambient Light | This compound can be sensitive to ambient light. To ensure all molecules are in the inactive trans state at the start of an experiment, pre-illuminate the sample with blue light (~430 nm) for a short period (e.g., 20 seconds). |
| Sensitization of the Channel | Repetitive activation of TRPC3 by this compound can lead to a sensitized state, resulting in faster activation kinetics upon subsequent stimulation. Be aware of this phenomenon when designing and interpreting experiments involving repeated stimulation. |
Quantitative Data Summary
Table 1: this compound Experimental Parameters
| Parameter | Value | Reference(s) |
| Concentration | 20 - 30 µM | |
| Activation Wavelength | ~365 nm (UV) | |
| Deactivation Wavelength | ~430 nm (Blue Light) | |
| Typical Holding Potential | -40 mV |
Table 2: Reported Current Densities for TRPC3 Activation by this compound
| Cell Type | This compound Concentration | Mean Current Density (pA/pF) | Reference |
| HEK293 expressing TRPC3-WT | 30 µM | ~50 | |
| HEK293 expressing TRPC3-WT | 20 µM | ~100-150 (second activation) |
Note: Current densities can vary significantly depending on expression levels and specific experimental conditions.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced Currents in HEK293 Cells
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Cell Culture and Transfection:
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Culture HEK293 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, HEPES, L-glutamine, streptomycin, and penicillin at 37°C and 5% CO2.
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Transiently transfect cells with the plasmid DNA encoding the target channel (e.g., TRPC3) using a suitable transfection reagent.
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Seed the transfected cells onto glass coverslips for recording 24 hours post-transfection.
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-
Electrophysiology:
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Mount the coverslip in a perfusion chamber on an inverted microscope.
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Prepare the extracellular solution containing (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 MgCl2, 2 CaCl2, adjusted to pH 7.4.
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Prepare the intracellular (pipette) solution containing (in mM): 150 cesium methanesulfonate, 20 CsCl, 15 HEPES, 5 MgCl2, 3 EGTA, adjusted to pH 7.3.
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Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
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Establish a whole-cell patch-clamp configuration on a transfected cell.
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Hold the cell at a potential of -40 mV.
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Acquire data using an appropriate amplifier and software, filtering the signal at 2 kHz and digitizing at 8 kHz.
-
-
Photostimulation:
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Perfuse the chamber with the extracellular solution containing 20-30 µM this compound.
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To ensure all this compound is in the inactive state, pre-illuminate the cell with blue light (~430 nm) for 20 seconds before starting the recording protocol.
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To activate the channels, illuminate the cell with UV light (~365 nm) for a defined period (e.g., 10 seconds).
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To deactivate the channels, illuminate the cell with blue light (~430 nm) for a defined period (e.g., 3-10 seconds).
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Record the resulting currents during and between light stimulations.
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Protocol 2: Calcium Imaging of this compound-Induced Responses
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Cell Preparation:
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Co-transfect HEK293 cells with the plasmid for the target channel and a genetically encoded calcium indicator (e.g., R-GECO).
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Seed the cells on a coverslip.
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-
Imaging Procedure:
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Transfer the coverslip to a bath containing 20 µM this compound in an appropriate extracellular solution.
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Use an inverted microscope with an oil-immersion objective.
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Excite the calcium indicator at its specific wavelength (e.g., 577 nm for R-GECO) and record the fluorescence emission.
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Trigger photoisomerization of this compound using UV (~365 nm) and blue (~430 nm) light illumination for defined periods (e.g., 5 seconds for UV, 3 seconds for blue light).
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Calculate the change in fluorescence intensity (F/F0) to quantify the intracellular calcium concentration changes.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound recordings.
References
How to prevent OptoDArG bleaching or degradation during experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the functional degradation of OptoDArG and minimize experimental variability.
Understanding this compound "Bleaching" vs. Degradation
A common concern when using photo-activatable molecules is photobleaching. However, for this compound, the primary cause of signal loss is not typically irreversible bleaching but rather a reversible process of isomerization and thermal relaxation.
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Photobleaching : This refers to the irreversible photochemical destruction of a molecule, rendering it permanently non-functional. Azobenzene compounds like this compound are generally robust and can undergo many switching cycles without significant photobleaching.[1][2]
-
Functional Degradation (Signal Loss) : This is primarily due to two factors:
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Incomplete Photoisomerization : The conversion from the inactive trans isomer to the active cis isomer by UV light may not be 100% efficient.
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Thermal Relaxation : The active cis form is metastable and will thermally relax back to the more stable, inactive trans form over time, even in the absence of light.[3][4][5] This process is significantly accelerated when cis-OptoDArG is bound to its target protein, such as TRPC channels.
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The main challenge in this compound experiments is therefore to maintain a sufficient concentration of the active cis isomer at the target site while minimizing potential side effects like phototoxicity from the activating UV light.
Frequently Asked Questions (FAQs)
Q1: Why is the response to this compound activation transient, even in continuous UV light?
This is unexpected, as continuous UV light should maintain a photostationary state with a high proportion of the cis isomer. If the signal still decays, consider other biological factors such as channel desensitization or internalization, which may be independent of this compound itself.
Q2: My signal decays very quickly after the UV activation pulse is turned off. How can I prolong the effect?
This rapid decay is characteristic of this compound's interaction with its target protein. The binding to proteins like TRPC channels facilitates the thermal relaxation of the active cis form back to the inactive trans form. To prolong the signal, you can apply periodic UV light pulses to replenish the population of cis-OptoDArG. The frequency and duration of these pulses will need to be optimized for your specific system.
Q3: I am not seeing any response upon UV illumination. What could be the problem?
There are several potential reasons for a lack of response:
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Insufficient this compound Concentration : Ensure that the final concentration of this compound is adequate. See the table below for typical concentration ranges.
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Inadequate Light Intensity : The UV light source may not be powerful enough to induce efficient trans-to-cis isomerization. Check the specifications of your light source and ensure it is properly focused on the sample.
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Incorrect Wavelengths : Confirm that your light sources are emitting at the correct wavelengths for activation (~365 nm) and deactivation (~430-460 nm).
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Cell Health : The cells may be unhealthy or not expressing the target protein (e.g., TRPC channels).
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Compound Viability : Ensure the this compound stock solution has been stored correctly and has not degraded.
Q4: How can I minimize phototoxicity during my experiment?
Phototoxicity is a significant concern, as the UV light required to activate this compound can damage cells. To mitigate this:
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Minimize Exposure : Use the lowest possible UV light intensity and the shortest pulse duration that still elicits a reliable response.
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Use Pulsed Light : Instead of continuous illumination, use brief pulses of UV light to reactivate this compound as needed.
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Optimize the Experimental Protocol : Plan your experiment to minimize the total duration of UV exposure.
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Use Red-Shifted Photoswitches (if applicable) : For future experiments, consider alternative photoswitchable molecules that are activated by longer, less damaging wavelengths, although this would mean using a different compound than this compound.
Q5: I've noticed the second activation pulse gives a faster or stronger response than the first. Why is this?
This phenomenon is known as sensitization. The initial activation and binding of cis-OptoDArG to the target channel can induce conformational changes that make subsequent activations more efficient or rapid. This is an important consideration for the interpretation of kinetic data from repetitive stimulation protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Response to UV Light | 1. Sub-optimal this compound concentration.2. Insufficient UV light intensity or incorrect wavelength.3. Poor cell health or lack of target protein expression.4. This compound degradation in stock solution. | 1. Titrate this compound concentration (typical range is 20-60 µM).2. Verify light source power and wavelength. Increase intensity or pulse duration cautiously.3. Check cell viability and confirm target expression via other methods (e.g., Western blot, immunofluorescence).4. Use a fresh aliquot of this compound. |
| Rapid Signal Decay in the Dark | 1. Target-facilitated thermal relaxation of cis-OptoDArG.2. This is an inherent property of the this compound-protein interaction. | 1. This is the expected behavior. The decay kinetics can provide information about the drug-target interaction.2. To maintain a prolonged active state, apply periodic UV pulses. Optimize the frequency and duration of these pulses for your experimental needs. |
| Inconsistent Results Between Experiments | 1. Variability in cell health or passage number.2. Inconsistent this compound loading time or concentration.3. Fluctuations in light source power.4. Temperature fluctuations affecting thermal relaxation rates. | 1. Use cells within a consistent passage number range and monitor their health.2. Standardize the this compound incubation protocol.3. Warm up the light source before starting the experiment and check for stable output.4. Maintain a constant temperature throughout the experiment. |
| Signs of Cell Stress or Death (e.g., membrane blebbing) | 1. Phototoxicity from excessive UV exposure.2. Cytotoxicity from high concentrations of this compound or solvent (e.g., DMSO). | 1. Reduce UV light intensity and/or duration. Use intermittent pulses instead of continuous exposure.2. Perform a dose-response curve to find the minimum effective concentration of this compound. Ensure the final solvent concentration is non-toxic to your cells. |
Data Presentation
Summary of Experimental Parameters for this compound
| Parameter | Electrophysiology | Calcium Imaging | Notes |
| Cell Type | HEK293 cells expressing TRPC channels | HEK293 cells expressing TRPC channels | Can be adapted for other cell types expressing DAG-sensitive proteins. |
| This compound Concentration | 20-60 µM | 20 µM | Higher concentrations may be needed depending on the target and cell type. |
| Activation Light (trans → cis) | 365 nm UV light | 365 nm UV light | Use of LEDs or a monochromator is common. |
| Activation Duration | 5-10 second pulses | 5 second pulses | Should be optimized to achieve sufficient activation while minimizing phototoxicity. |
| Deactivation Light (cis → trans) | 430-460 nm blue light | 430 nm blue light | Blue light efficiently reverts the molecule to its inactive state. |
| Deactivation Duration | 3-10 second pulses | 3 second pulses | Typically shorter than the activation pulse. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
The primary mechanism of this compound involves its light-induced isomerization to the cis form, which then acts as a diacylglycerol (DAG) analog. This cis form can bind to and activate DAG-sensitive proteins, such as the TRPC3 ion channel, leading to cation influx and downstream cellular responses.
Caption: this compound activation and downstream signaling pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for an experiment using this compound, from initial cell culture to final data analysis.
Caption: General experimental workflow for using this compound.
Detailed Protocol: Calcium Imaging with this compound
This protocol is a general guideline for measuring intracellular calcium changes in response to this compound activation in cultured cells.
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Cell Preparation :
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Plate cells (e.g., HEK293 cells transfected with a TRPC channel) on glass-bottom dishes suitable for microscopy.
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Culture cells to an appropriate confluency (typically 60-80%).
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On the day of the experiment, load cells with a suitable calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP) according to the manufacturer's instructions.
-
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This compound Loading :
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Prepare a stock solution of this compound in DMSO.
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Dilute the this compound stock solution in your extracellular buffer (e.g., HBSS) to the final working concentration (e.g., 20 µM).
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Replace the cell culture medium with the this compound-containing buffer.
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Incubate the cells for a designated period (e.g., 30-60 minutes) at room temperature, protected from light.
-
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Imaging Setup :
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Mount the dish on an inverted microscope equipped for fluorescence imaging and with light sources for UV (~365 nm) and blue (~430 nm) illumination.
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Focus on the cells and acquire a baseline fluorescence signal. Ensure the system is configured to keep the sample in the dark or under blue light to maintain this compound in its inactive trans state.
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Activation and Recording :
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Begin recording the calcium signal (e.g., time-lapse imaging).
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After establishing a stable baseline, apply a brief pulse of UV light (e.g., 5 seconds) to activate this compound.
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Continue to record the fluorescence to capture the rise and subsequent decay of the intracellular calcium signal.
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To deactivate this compound and observe the termination of the signal, apply a pulse of blue light (e.g., 3 seconds).
-
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Data Analysis :
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For each cell or region of interest, quantify the change in fluorescence intensity over time.
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Calculate parameters such as peak response amplitude, time to peak, and the decay rate of the calcium signal. The decay rate in the dark can be used to infer the kinetics of target-dependent thermal relaxation.
-
References
Strategies to account for the sensitization effect of OptoDArG
Welcome to the technical support center for OptoDArG. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and strategize experiments while accounting for the unique sensitization effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the "sensitization effect" observed with this compound?
The sensitization effect is a phenomenon observed during the use of this compound, a photoswitchable diacylglycerol (DAG) analog, primarily with TRPC3 channels. During the initial photoactivation (using UV light to switch this compound to its active cis form), the ion channel exhibits a complex and slow activation kinetic. However, upon subsequent UV light stimulation cycles, the channel activates substantially faster and often with an enhanced maximum current density.[1] This indicates that the first exposure to cis-OptoDArG primes the channel, leaving it in a "sensitized state" that is more responsive to subsequent activation.[1]
Q2: What is the underlying mechanism of this compound sensitization?
The sensitization mechanism involves the interaction of cis-OptoDArG with a specific lipid-binding site within the TRPC3 channel's pore domain, known as the L2 lipidation site.[1][2] Even at concentrations below the threshold required for full channel opening, cis-OptoDArG can occupy this L2 site while the channel is still closed.[1] This binding induces a distinct conformational state—a sensitized closed state. This state is not readily reversed by blue light, which typically deactivates this compound. When a subsequent activating UV pulse is delivered, these already-primed channels can transition to the open state much more rapidly.
Diagram: Proposed Mechanism of this compound Sensitization
Caption: Logical flow of the TRPC3 channel state during this compound photoactivation cycles.
Q3: How does the sensitization effect impact experimental data and interpretation?
The sensitization effect can significantly alter the kinetics and amplitude of responses upon repeated stimulation.
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Kinetics: The most prominent effect is the accelerated activation speed (a decrease in the time constant, Tau ON) after the initial exposure.
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Amplitude: The peak current density may be enhanced in the sensitized state.
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Interpretation: If not accounted for, this change in channel behavior could be misinterpreted as a different biological effect (e.g., downstream signaling feedback) rather than a direct consequence of the photoprobe's interaction with the channel. It is crucial to distinguish between these possibilities in your experimental design.
Troubleshooting & Experimental Guides
Q4: My TRPC3 current activation is slow on the first UV pulse but fast on the second. Is this normal?
Yes, this is the expected behavior and the primary characteristic of the this compound sensitization effect. The initial, slower activation reflects the process of cis-OptoDArG binding to the L2 site to establish the sensitized state. Subsequent activations are faster because the channels are already in this primed conformation.
Q5: How can I design an experiment to control for or minimize the sensitization effect?
Accounting for sensitization is key to achieving consistent and interpretable results. The appropriate strategy depends on your experimental goals.
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Strategy 1: Pre-sensitization Pulse (for consistent kinetics) If your experiment requires consistent and fast activation kinetics for all recorded responses, introduce a "pre-sensitization" pulse before your main experimental protocol. This pulse should be sufficient to induce the sensitized state across the cell population. Research shows that a low-intensity, short-duration UV pulse can achieve this without significant channel activation.
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Strategy 2: First-Pulse Analysis (to study the naive state) If you are interested in the channel's response from a naive, non-sensitized state, your analysis should focus exclusively on the data from the very first UV light exposure for each cell. Subsequent activations on the same cell should be treated as being in a different (sensitized) state.
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Strategy 3: Quantify and Report In all cases, it is good practice to quantify the change in activation kinetics between the first and subsequent pulses. This can be reported as the "Fold Change in Tau ON" and serves as an internal control demonstrating the presence of the sensitization effect.
Diagram: Experimental Workflow to Account for Sensitization
Caption: Decision tree for designing experiments considering this compound sensitization.
Q6: Can you provide a sample protocol for a "pre-sensitization" pulse?
The following protocol is based on published findings and is intended for whole-cell patch-clamp experiments on HEK293 cells expressing TRPC3.
Objective: To induce the sensitized state with minimal current activation before running the main experiment.
Protocol:
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Preparation: Establish a stable whole-cell recording from a TRPC3-expressing cell. Perfuse the chamber with an extracellular solution containing 20 µM this compound.
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Pre-sensitization: Apply a single pulse of UV light (365 nm) for 1 second at 30% of maximum intensity. This should elicit little to no inward current.
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Deactivation: Immediately following the UV pulse, apply a pulse of blue light (430 nm) for 3-10 seconds to isomerize the remaining unbound cis-OptoDArG back to its inactive trans state.
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Ready State: The TRPC3 channels are now predominantly in the sensitized state. You can proceed with your primary experimental protocol (e.g., using 10-second pulses of 100% intensity UV light), and you should observe fast activation kinetics from the first pulse of this main protocol.
Data & Methodologies
Quantitative Impact of Sensitization on TRPC3 Activation
The following table summarizes the reported changes in the time constant of current activation (Tau ON) between the first and second photoactivation pulses of this compound. A lower Tau ON value indicates faster activation.
| Channel | Condition | First Activation (Tau ON, s) | Second Activation (Tau ON, s) | Fold Change (Speed Increase) | Reference |
| TRPC3-WT | Standard Pulse (10s UV) | ~2.5 - 3.5 | ~0.5 - 1.0 | ~3-5x faster | |
| TRPC3-WT | After Pre-Pulse (1s UV @30%) | - | ~0.5 - 1.0 | N/A | |
| G652A Mutant | Standard Pulse (10s UV) | ~1.0 - 1.5 | ~0.2 - 0.4 | ~4-5x faster |
Data are approximate values derived from published charts and represent mean values. For precise data and statistical significance, refer to the cited literature.
Key Experimental Protocol: Whole-Cell Patch Clamp
This section provides a summary of the core methodology used to characterize the this compound sensitization effect.
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Cell Line: HEK293 cells expressing wild-type or mutant human TRPC3.
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Reagents:
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This compound: 20 µM in the extracellular solution.
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Extracellular Solution (ECS, in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 CaCl₂, and 2 MgCl₂ at pH 7.4.
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Pipette Solution (in mM): 150 cesium methanesulfonate, 20 CsCl, 15 HEPES, 5 MgCl₂, 3 EGTA at pH 7.3.
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Electrophysiology:
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Technique: Whole-cell, gap-free recording.
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Holding Potential: -40 mV.
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Data Acquisition: Signals low-pass filtered at 2 kHz and digitized at 8 kHz.
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Photostimulation:
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Activation (cis form): 365 nm UV light. Standard pulse: 10 seconds at 100% intensity.
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Deactivation (trans form): 430 nm blue light. Standard pulse: 3-10 seconds.
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Light Source: A monochromator (e.g., Polychrome V) coupled to the microscope.
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References
Optimizing experimental conditions for stable OptoDArG responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for stable and reliable OptoDArG responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoswitchable diacylglycerol (DAG) analog. It contains an azobenzene moiety that undergoes a conformational change upon illumination with specific wavelengths of light.[1][2] In its trans conformation (in darkness or under blue light), it is biologically inactive. Upon exposure to UV light, it isomerizes to the cis conformation, which is biologically active and can modulate the activity of target proteins, such as TRPC channels.[1][3][4] This allows for precise temporal control of cellular signaling pathways.
Q2: What are the recommended wavelengths for activating and deactivating this compound?
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Activation (trans to cis): UV light, typically around 365 nm, is used to convert this compound to its active cis form.
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Deactivation (cis to trans): Blue light, typically around 430 nm, is used to rapidly revert this compound to its inactive trans form.
Q3: What is a typical working concentration for this compound?
The optimal concentration can vary depending on the cell type and the specific target protein. However, a common starting concentration used in published studies is between 20 µM and 30 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How stable is the cis form of this compound in the dark?
The cis form of this compound is metastable and will thermally relax back to the more stable trans form in the dark. However, this thermal relaxation is generally slow within the lipid bilayer environment. The rate of decay of this compound-induced activity in the dark can be influenced by its interaction with the target protein. For experiments requiring a sustained active state, periodic UV light stimulation may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No response or very weak response to UV light stimulation. | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a detectable response. 2. Insufficient light intensity or duration: The UV light source may not be powerful enough, or the illumination time may be too short to effectively isomerize this compound. 3. Cell health issues: The cells may not be healthy or may not be expressing the target protein at sufficient levels. 4. Incorrect filter sets: The microscope filters may not be appropriate for the excitation and emission spectra of your fluorophores and the wavelengths required for this compound switching. | 1. Perform a dose-response experiment to determine the optimal this compound concentration (e.g., test a range from 10 µM to 50 µM). 2. Increase the intensity of the UV light source or the duration of the light pulse. Ensure your light source is properly calibrated. 3. Check cell viability and morphology. Verify the expression of your target protein using techniques like Western blot or immunofluorescence. 4. Verify that your microscope's filter cubes are appropriate for both imaging your fluorescent reporters and for delivering the correct wavelengths for this compound isomerization. |
| Response runs down quickly or is unstable with repeated stimulation. | 1. Phototoxicity: Excessive UV light exposure can be damaging to cells, leading to a decline in health and responsiveness. 2. Channel desensitization or internalization: Some target proteins may desensitize or be internalized after prolonged or repeated activation. 3. Depletion of intracellular signaling molecules: The cellular response may depend on other signaling molecules that become depleted over time. | 1. Reduce the intensity and/or duration of the UV light stimulation to the minimum required to elicit a response. Increase the interval between light pulses. 2. Allow for a sufficient recovery period in the dark or under blue light between UV stimulations. A pre-illumination step with blue light can ensure all this compound is in the inactive state before starting a new stimulation cycle. 3. Ensure your experimental buffer contains the necessary ions and nutrients to support cellular function over the course of the experiment. |
| High background activity in the dark (before UV stimulation). | 1. Presence of cis-OptoDArG: Some this compound may be in the active cis conformation even before UV stimulation due to ambient light exposure. 2. Off-target effects of trans-OptoDArG: At high concentrations, the inactive trans isomer might have some minor biological activity. | 1. Before starting the experiment, pre-illuminate the sample with blue light (e.g., 430 nm for 10-20 seconds) to ensure that the majority of the this compound is in the inactive trans state. 2. Lower the concentration of this compound to the minimum effective dose. |
| Variability in responses between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, density, or health can lead to different levels of target protein expression and overall responsiveness. 2. Inconsistent this compound preparation: Improper storage or handling of the this compound stock solution can affect its potency. 3. Fluctuations in light source intensity: The output of lamps can vary over time. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density. 2. Aliquot the this compound stock solution and store it protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Regularly check the power output of your light source to ensure consistent illumination intensity. |
Experimental Protocols
Standard Protocol for this compound-mediated TRPC3 Channel Activation in HEK293 Cells
This protocol describes a whole-cell patch-clamp electrophysiology experiment to measure this compound-induced currents in HEK293 cells expressing TRPC3.
Materials:
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HEK293 cells transiently transfected with a TRPC3 expression plasmid.
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This compound stock solution (e.g., 10 mM in DMSO).
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External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
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Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 MgCl₂ (pH adjusted to 7.2 with CsOH).
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Patch-clamp setup with an inverted microscope equipped for fluorescence imaging and light stimulation.
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Light source capable of delivering UV (~365 nm) and blue (~430 nm) light.
Procedure:
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Cell Preparation:
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Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
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Just before recording, transfer a coverslip to the recording chamber and perfuse with external solution.
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This compound Application:
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Dilute the this compound stock solution in the external solution to the final desired concentration (e.g., 20 µM).
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Perfuse the cells with the this compound-containing external solution for at least 2-5 minutes to allow for incorporation into the cell membrane.
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Electrophysiological Recording:
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Establish a whole-cell patch-clamp configuration on a transfected cell.
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Clamp the cell at a holding potential of -40 mV.
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Before the first UV stimulation, illuminate the cell with blue light (~430 nm) for 10-20 seconds to ensure all this compound is in the inactive trans state.
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Photo-stimulation and Data Acquisition:
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Record the baseline current in the dark.
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Apply a pulse of UV light (~365 nm, e.g., for 10 seconds) to activate this compound and record the induced current.
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To deactivate, apply a pulse of blue light (~430 nm, e.g., for 3-10 seconds) and record the current returning to baseline.
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Repeat the UV/blue light stimulation cycle as required for the experiment, allowing for a recovery period between stimulations.
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Data Presentation
Table 1: Recommended Experimental Parameters for this compound
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 20 - 30 µM | Optimal concentration should be determined empirically for each cell type and target. |
| Activation Wavelength | ~365 nm (UV) | |
| Activation Light Duration | 5 - 10 seconds | Can be adjusted based on light intensity and desired response kinetics. |
| Deactivation Wavelength | ~430 nm (Blue) | |
| Deactivation Light Duration | 3 - 10 seconds | |
| Holding Potential (Electrophysiology) | -40 mV to -60 mV | Dependent on the specific ion channel and experimental goals. |
| Pre-experiment Illumination | Blue light (~430 nm) for 10-20 s | To ensure all this compound is in the inactive trans state before starting stimulation. |
Visualizations
References
How to troubleshoot variability in OptoDArG photoisomerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with OptoDArG photoisomerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, leading to variability in photoisomerization.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| OD-V-01 | Why am I observing inconsistent or low activation of my target protein with UV light? | 1. Incomplete conversion to the cis state: The duration or intensity of the UV light might be insufficient.[1][2] 2. Suboptimal this compound concentration: The concentration of this compound may be too low for effective activation.[2][3] 3. Photodegradation: Prolonged exposure to high-intensity UV light can lead to photodegradation of this compound or cellular components.[4] 4. Incorrect wavelength: The UV light source may not be at the optimal wavelength for trans-to-cis isomerization (around 365 nm). | 1. Optimize UV exposure: Increase the duration or intensity of the 365 nm UV light incrementally. Start with established protocols (e.g., 10 seconds at 100% intensity) and adjust as needed. 2. Titrate this compound concentration: Perform a dose-response curve to determine the optimal concentration for your specific system (e.g., starting from 20-30 µM). 3. Minimize UV exposure: Use the lowest effective UV light intensity and duration. Implement intermittent exposure protocols if continuous activation is not required. 4. Verify light source: Ensure your UV light source is emitting at or near 365 nm. |
| OD-V-02 | My protein deactivates slower or faster than expected after switching to blue light. | 1. Incomplete conversion to the trans state: The duration or intensity of the blue light may be insufficient for complete cis-to-trans isomerization. 2. Thermal relaxation: The cis isomer of this compound can thermally relax to the trans state in the dark, and this rate can be influenced by the target protein. 3. Protein-specific kinetics: Different protein isoforms or mutants can exhibit varied deactivation kinetics. | 1. Optimize blue light exposure: Increase the duration or intensity of the blue light (around 430 nm). A pre-illumination step with blue light before the experiment can ensure all this compound is in the inactive trans state. 2. Characterize thermal relaxation: Measure the rate of deactivation in the dark to understand the contribution of thermal relaxation in your specific system. 3. Consult literature for your specific target: Be aware that the kinetics you observe may be inherent to the protein you are studying. |
| OD-V-03 | I am seeing significant cell death or phototoxicity in my experiments. | 1. UV light damage: UV light, especially at shorter wavelengths, can be damaging to cells. 2. Reactive oxygen species (ROS) formation: Photoswitching can sometimes lead to the generation of ROS, which are toxic to cells. | 1. Use longer wavelengths if possible: While this compound requires UV for activation, minimize exposure. For other applications, consider photoswitches that operate at longer, less damaging wavelengths. 2. Reduce light intensity and duration: Use the minimum light required to achieve the desired effect. 3. Use antioxidants: Consider including antioxidants in your experimental buffer to mitigate the effects of ROS. |
| OD-V-04 | The activation kinetics of my target protein change over repeated cycles of photoisomerization. | 1. Sensitization process: Some target proteins, like TRPC3, can become sensitized to this compound after an initial activation, leading to faster activation kinetics in subsequent cycles. 2. Incomplete reversal to the resting state: If the blue light exposure is not sufficient to convert all cis-OptoDArG back to the trans form, subsequent activations may start from a partially activated state. | 1. Account for sensitization: Be aware of this phenomenon and consider if it is a feature of your system. Analyze the first activation cycle separately from subsequent ones if necessary. 2. Ensure complete deactivation: Use a saturating pulse of blue light between activation cycles to ensure a complete return to the baseline state. |
Frequently Asked Questions (FAQs)
1. What are the optimal wavelengths for this compound photoisomerization?
For the trans to cis isomerization (activation), UV light with a wavelength of approximately 365 nm is most effective. For the cis to trans isomerization (deactivation), blue light with a wavelength of around 430 nm is typically used.
2. How stable is the cis isomer of this compound in the dark?
The thermal relaxation of cis-OptoDArG to the trans form is generally slow in a pure lipid bilayer environment. However, the rate of this thermal relaxation can be significantly influenced by the interaction of this compound with its target protein. This interaction can promote the transition back to the more stable trans conformation.
3. Can the cellular environment affect this compound photoisomerization?
Yes, the lipid composition of the cell membrane and the specific protein environment can impact the efficiency of photoisomerization and the stability of the different isomers. The binding of cis-OptoDArG to its target protein is a key factor that can alter its properties.
4. What concentration of this compound should I use?
The optimal concentration of this compound can vary depending on the experimental system. A common starting concentration is in the range of 20-30 µM. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific application.
5. How can I be sure that the observed effects are due to this compound photoisomerization and not a light artifact?
To confirm the specificity of this compound, perform control experiments. These include applying the light stimulus to cells that have not been treated with this compound and observing if there is any response. Additionally, in untransfected cells, this compound should not induce a response, confirming its target specificity.
Experimental Protocols
Standard this compound Photoisomerization Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies on TRPC channels.
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Cell Preparation: Plate HEK293 cells expressing the target ion channel on coverslips.
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Loading with this compound:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in the extracellular solution to a final concentration of 20-30 µM.
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Incubate the cells with the this compound-containing solution.
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Electrophysiology Setup:
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Transfer a coverslip to a perfusion chamber on an inverted microscope.
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Establish a whole-cell patch-clamp configuration.
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Photoisomerization:
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Baseline: Record the baseline current in the dark or with ambient light that does not cause photoisomerization.
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Pre-illumination (Optional but Recommended): Before the first activation, illuminate the cell with blue light (e.g., 430 nm) for 10-20 seconds to ensure all this compound molecules are in the inactive trans state.
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Activation (trans to cis): Illuminate the cell with UV light (e.g., 365 nm) for a defined period (e.g., 2-10 seconds) to induce a conformational change to the active cis isomer.
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Deactivation (cis to trans): Illuminate the cell with blue light (e.g., 430 nm) for a defined period (e.g., 3-10 seconds) to revert this compound to the inactive trans isomer.
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Washout: Perfuse the chamber with an this compound-free solution to wash out the compound.
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Visualizations
Caption: this compound photoisomerization and signaling pathway.
Caption: Troubleshooting workflow for this compound variability.
References
Calibrating light intensity for optimal OptoDArG performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating light intensity for optimal OptoDArG performance in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the calibration of light intensity for this compound experiments.
Q1: I am not observing any response or a very weak response after UV light stimulation.
A1: This is a common issue that can stem from several factors. Here's a step-by-step troubleshooting guide:
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Insufficient Light Intensity: The activation of this compound is highly dependent on the power of the UV light source.[1] Low-intensity light sources may not be sufficient to induce a rapid and complete isomerization of this compound to its active cis form.[1]
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Recommendation: Verify the specifications of your UV light source. High-intensity light sources like LEDs are often more effective than xenon lamps for achieving fast and robust activation.[1] If possible, measure the light output at the sample plane to ensure it meets the required levels for this compound activation.
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Incorrect Wavelength: this compound is maximally activated by UV light, typically around 365 nm.[2][3]
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Recommendation: Confirm that your light source is emitting the correct wavelength for cis isomerization.
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Suboptimal this compound Concentration: The concentration of this compound can influence the magnitude of the response.
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Recommendation: A typical starting concentration for this compound is 20-30 µM. If you are observing a weak response, consider performing a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
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Cell Health and Expression Levels: The health and transfection efficiency of your cells are critical.
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Recommendation: Ensure your cells are healthy and show good expression of the target channel (e.g., TRPC3, TRPC6). Poor cell health can lead to diminished responses.
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Q2: The activation of the current is very slow, even with a strong UV stimulus.
A2: Slow activation kinetics can be due to the following:
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Light Source Characteristics: As mentioned, the intensity of the light source is critical for the speed of activation.
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Recommendation: High-intensity and fast-switching light sources are essential for determining the true ion channel current kinetics. An LED light source is often preferable to a xenon lamp for this reason.
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Incomplete Isomerization: If the light intensity is not saturating, the conversion to the cis state will be slower and incomplete.
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Recommendation: Try increasing the duration or intensity of the UV light pulse. However, be mindful of potential phototoxicity with prolonged high-intensity UV exposure.
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Q3: I am observing a significant rundown of the current with repeated stimulations.
A3: Current rundown can be a complex issue with several potential causes:
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Phototoxicity: Prolonged or repeated exposure to high-intensity UV light can be damaging to cells.
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Recommendation: Minimize UV exposure by using the shortest light pulse that elicits a maximal response. Allow for sufficient recovery time between stimulations. Consider using a lower light intensity for a slightly longer duration to achieve the same level of activation with potentially less phototoxicity.
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Channel Desensitization: Some ion channels exhibit desensitization upon prolonged or repeated activation.
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Recommendation: Investigate the literature for the specific channel you are studying to understand its desensitization properties. A "sensitization" phenomenon has also been observed with this compound, where a second activation cycle can lead to faster activation and enhanced current densities.
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Instability of the Recording: In electrophysiology experiments, rundown can be caused by instability of the whole-cell patch.
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Recommendation: Ensure a stable and high-resistance seal for your patch-clamp recordings.
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Q4: How do I properly deactivate this compound?
A4: this compound is reverted to its inactive trans form by illumination with blue light, typically around 430-488 nm.
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Recommendation: Apply a pulse of blue light to deactivate the channels. The duration and intensity of the blue light pulse should be optimized to ensure complete deactivation. A 10-second pulse of blue light has been shown to be effective. It is also important to ensure all this compound is in the inactive trans state before starting an experiment by pre-illuminating with blue light.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a photoswitchable diacylglycerol (DAG) analog. In its inactive trans state (in the dark or under blue light), it does not activate DAG-sensitive channels like TRPC3, TRPC6, and TRPC7. Upon illumination with UV light (~365 nm), this compound undergoes isomerization to the cis conformation, which is the active form. This cis form mimics the action of endogenous DAG, binding to and activating the target ion channels, leading to cation influx. The process is reversible, and illumination with blue light (~430 nm) converts this compound back to the inactive trans form, thus closing the channels.
Q2: What are the key parameters to consider when calibrating light intensity?
A2: The three primary parameters to optimize are:
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Light Wavelength: Use UV light (around 365 nm) for activation and blue light (around 430 nm) for deactivation.
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Light Intensity: This is a critical parameter that will determine the magnitude and kinetics of the response. It is recommended to perform a light-intensity response curve to find the optimal intensity for your setup.
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Pulse Duration: The length of the light pulse will affect the degree of activation and the total light exposure to the cells. Shorter, high-intensity pulses are often preferred to minimize phototoxicity. Typical activation pulses range from 2 to 10 seconds.
Q3: Is there a recommended experimental setup for light delivery?
A3: A common setup for this compound experiments, particularly in electrophysiology, involves coupling a light source (e.g., a high-power LED) to the microscope. The light is then delivered to the sample through the objective. This allows for precise temporal and spatial control of the light stimulus.
Data Presentation
Table 1: Recommended Light Parameters for this compound Isomerization
| Parameter | Activation (cis form) | Deactivation (trans form) |
| Wavelength | ~365 nm (UV) | ~430 nm (Blue) |
| Typical Pulse Duration | 2 - 10 seconds | 3 - 10 seconds |
| Light Source | High-intensity LED recommended | LED or Xenon Lamp |
Table 2: Example of Light Intensity-Dependent Activation of TRPC3 by this compound
Note: The following data is illustrative and based on published findings. Actual values may vary depending on the experimental setup.
| Light Intensity (% of max output) | Peak Inward Current Density (pA/pF) (Mean ± SEM) |
| 10% | -5.2 ± 1.1 |
| 25% | -15.8 ± 3.5 |
| 50% | -30.1 ± 6.2 |
| 100% | -45.7 ± 8.9 |
(Data adapted from studies on HEK293 cells expressing TRPC3 and stimulated with a 670 mW UV source)
Experimental Protocols
Protocol 1: Basic Light Calibration for this compound Activation in Whole-Cell Patch-Clamp Recordings
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Cell Preparation: Culture HEK293 cells expressing the target TRPC channel on glass coverslips.
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Loading with this compound: Incubate the cells with 20-30 µM this compound in the extracellular solution for at least 10 minutes in the dark.
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Patch-Clamp Setup:
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Transfer a coverslip to the recording chamber on the microscope stage.
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Establish a whole-cell patch-clamp recording configuration.
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Use an appropriate intracellular and extracellular solution. For example, an extracellular solution containing (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 MgCl2, 2 CaCl2, adjusted to pH 7.4.
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Pre-Illumination: Before starting the experiment, illuminate the cell with blue light (~430 nm) for 20 seconds to ensure all this compound molecules are in the inactive trans state.
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Light Intensity-Response Curve:
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Set your UV light source (~365 nm) to the lowest intensity setting.
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Apply a 2-second UV light pulse and record the resulting current.
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After the response reaches a peak, apply a 10-second pulse of blue light (~430 nm) to deactivate the channels and allow the current to return to baseline.
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Increase the UV light intensity in a stepwise manner (e.g., 10%, 25%, 50%, 75%, 100% of maximum power) and repeat the activation/deactivation cycle for each intensity.
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Allow for a consistent recovery period (e.g., 1-2 minutes) in the dark or under blue light between each stimulation.
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Data Analysis: Plot the peak current response as a function of the light intensity to determine the optimal light intensity for your experiments.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for light calibration.
References
Identifying and mitigating artifacts in OptoDArG experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OptoDArG. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photoswitchable diacylglycerol (DAG) analog designed for the optical control of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7.[1][2] It allows for precise temporal control over channel activation and deactivation using light. This compound exists in two isomeric states:
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trans-OptoDArG: The inactive form, stable in the dark.
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cis-OptoDArG: The active form, which is generated upon illumination with UV light (approximately 365 nm). This form activates TRPC channels.[1][3][4]
The cis form can be rapidly converted back to the inactive trans form by illumination with blue light (approximately 430 nm), thus deactivating the channels. This rapid and reversible control makes this compound a powerful tool for studying lipid-gated ion channels.
Q2: What are the key experimental parameters for a successful this compound experiment?
Several parameters are critical for the successful application of this compound. These include the concentration of this compound, the wavelength and intensity of the light used for activation and deactivation, and the duration of light exposure. The optimal parameters can vary depending on the specific experimental setup and cell type. Below is a summary of commonly used parameters from published studies.
| Parameter | Recommended Value | Notes |
| This compound Concentration | 10 µM - 30 µM | Higher concentrations may be needed for robust activation, but can also increase the potential for off-target effects. |
| Activation Wavelength | ~365 nm (UV light) | This wavelength efficiently converts this compound to its active cis form. |
| Deactivation Wavelength | ~430 nm (Blue light) | This wavelength rapidly converts this compound back to its inactive trans form. |
| Activation Light Duration | 2 - 10 seconds | The duration should be optimized to achieve the desired level of channel activation while minimizing potential phototoxicity. |
| Deactivation Light Duration | 3 - 10 seconds | Sufficient duration is needed to ensure complete conversion to the trans form and channel closure. |
Q3: What are some essential control experiments to include when using this compound?
To ensure the observed effects are specifically due to the light-mediated activation of TRPC channels by this compound, the following control experiments are crucial:
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No this compound Control: Expose untransfected cells or cells not loaded with this compound to the same light stimulation protocol. This will help identify any effects of the light itself on the cells.
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No Light Control: Measure the baseline activity of cells loaded with this compound in the dark to ensure that the trans form of this compound is inactive.
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Vehicle Control: If this compound is dissolved in a solvent like DMSO, a vehicle control should be performed to rule out any effects of the solvent on the cells.
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Pharmacological Blockade: Use a known inhibitor of the target TRPC channel to confirm that the this compound-induced response is mediated by that specific channel.
Troubleshooting Guide
Problem 1: No or weak response to UV light stimulation.
Possible Causes:
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Insufficient this compound concentration: The concentration of this compound may be too low to effectively activate the target channels.
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Inadequate light intensity or duration: The UV light source may not be powerful enough, or the exposure time may be too short to convert a sufficient amount of this compound to the cis form.
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Low expression of target channels: The cells may not be expressing a sufficient number of TRPC channels on their surface.
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Degradation of this compound: Improper storage or handling of the this compound stock solution could lead to its degradation.
Solutions:
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Increase this compound concentration: Titrate the concentration of this compound, for example, from 10 µM up to 30 µM.
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Optimize light stimulation: Increase the intensity of the UV light source or the duration of the light pulse.
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Verify channel expression: Confirm the expression of the target TRPC channels using techniques like immunofluorescence or Western blotting.
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Use fresh this compound: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Problem 2: Unstable or drifting baseline current after loading this compound.
Possible Causes:
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Thermal relaxation of cis-OptoDArG: In the dark, the active cis form of this compound can slowly revert to the inactive trans form. This can result in a slow drift in the baseline current.
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Basal activity of TRPC channels: Some TRPC channels may exhibit a low level of basal activity even in the absence of a stimulus.
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General issues with patch-clamp recording: An unstable baseline can also be due to a poor seal, electrode drift, or issues with the recording solutions.
Solutions:
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Pre-illuminate with blue light: Before starting the experiment, illuminate the sample with blue light for a sufficient duration (e.g., 10-20 seconds) to ensure that all this compound is in the inactive trans form.
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Monitor baseline before stimulation: Allow the baseline to stabilize in the dark before applying the UV stimulus.
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Troubleshoot patch-clamp setup: Check the seal resistance, ensure the stability of the electrode, and verify the composition of the intracellular and extracellular solutions.
Problem 3: Incomplete deactivation of the current with blue light.
Possible Causes:
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Insufficient blue light intensity or duration: The blue light may not be sufficient to fully convert the cis-OptoDArG back to the trans form.
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Slow dissociation of cis-OptoDArG from the channel: The active form of this compound may have a slow off-rate from the channel's binding pocket.
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Channel sensitization: Repetitive stimulation can lead to a sensitized state of the channel, which may alter its deactivation kinetics.
Solutions:
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Optimize deactivation light: Increase the intensity or duration of the blue light pulse.
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Allow for longer recovery time: Extend the period between stimulations to allow for complete channel deactivation and recovery.
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Investigate sensitization: Be aware that repeated activation can lead to faster activation kinetics in subsequent stimulations, a phenomenon that has been described as a lipidation-dependent sensitization process.
Problem 4: Evidence of phototoxicity or cell damage.
Possible Causes:
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High intensity or prolonged UV light exposure: UV light can be damaging to cells, leading to the formation of reactive oxygen species and DNA damage.
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Photosensitizing properties of this compound or other compounds: The experimental compounds themselves might contribute to phototoxicity when illuminated.
Solutions:
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Minimize UV exposure: Use the lowest effective light intensity and the shortest possible pulse duration to achieve the desired activation.
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Use a red-shifted activator if possible: While this compound is UV-activated, for other optogenetic experiments, using red-shifted activators can reduce phototoxicity.
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Include viability assays: After the experiment, assess cell health using viability assays like trypan blue exclusion or a live/dead cell staining kit.
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Control for heat effects: Ensure that the light source is not significantly heating the sample, as temperature changes can also affect channel activity.
Experimental Protocols & Methodologies
Whole-Cell Patch-Clamp Recording with this compound
This protocol is adapted from studies investigating TRPC channel activation using this compound in HEK293 cells.
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Cell Preparation: Plate HEK293 cells expressing the target TRPC channel onto glass coverslips 24 hours before the experiment.
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Solution Preparation:
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Extracellular Solution (ECS): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; pH adjusted to 7.4 with NaOH.
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Pipette Solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; pH adjusted to 7.3 with CsOH.
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Recording Setup:
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Transfer a coverslip to a perfusion chamber on an inverted microscope.
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Perfuse the chamber with ECS containing 20 µM this compound.
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Establish a whole-cell patch-clamp configuration.
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Data Acquisition:
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Hold the cell at a potential of -40 mV or -60 mV.
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To ensure all this compound is in the inactive state, pre-illuminate with blue light (~430 nm) for 10-20 seconds.
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Record baseline current in the dark.
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To activate the channels, illuminate the cell with UV light (~365 nm) for 2-10 seconds.
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To deactivate the channels, illuminate the cell with blue light (~430 nm) for 3-10 seconds.
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Record the resulting currents.
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Calcium Imaging with this compound
This protocol is based on studies measuring intracellular calcium changes in response to this compound-mediated TRPC channel activation.
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Cell Preparation and Dye Loading:
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Plate cells expressing the target TRPC channel on glass coverslips.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or a red-shifted dye like R-GECO) according to the manufacturer's instructions.
-
-
Experimental Setup:
-
Transfer the coverslip to a perfusion chamber on an inverted fluorescence microscope.
-
Perfuse the chamber with ECS containing 20 µM this compound.
-
-
Imaging and Stimulation:
-
Acquire baseline fluorescence images.
-
Pre-illuminate with blue light (~430 nm) to inactivate all this compound.
-
Activate TRPC channels by illuminating with UV light (~365 nm) for 5 seconds.
-
Acquire fluorescence images to measure the change in intracellular calcium.
-
Deactivate the channels with blue light (~430 nm) for 3 seconds and monitor the return to baseline fluorescence.
-
Visualizations
Caption: Experimental workflow for this compound experiments.
Caption: Signaling pathway of this compound-mediated TRPC channel activation.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound | MDPI [mdpi.com]
- 4. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Tips for long-term stability of OptoDArG in experimental setups
Welcome to the technical support center for OptoDArG, your resource for ensuring the long-term stability and success of your experiments. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental setups. Here you will find troubleshooting advice and frequently asked questions to address common challenges.
Troubleshooting Guides
Effective and prolonged use of this compound requires careful optimization of experimental parameters. Below is a table summarizing potential issues, their likely causes, and actionable solutions to enhance the long-term stability of your experiments.
| Problem | Potential Cause | Recommended Solution |
| Decreased or no response to UV light activation over time. | 1. Photodegradation of this compound: Prolonged or high-intensity UV exposure may lead to irreversible damage to the molecule. 2. Cellular Health Decline: UV-induced phototoxicity can damage cells, affecting their ability to respond.[1][2] 3. Compound Depletion: In perfusion systems, the concentration of this compound may decrease over time. | 1. Optimize Illumination: Use the minimum effective UV (365 nm) light intensity and duration. Implement pulsed illumination rather than continuous exposure to allow for cellular recovery.[2] 2. Monitor Cell Viability: Regularly assess cell health using viability assays. Reduce light intensity or duration if phototoxicity is observed. 3. Maintain Compound Concentration: For long-term experiments, use a perfusion system with a stable reservoir of this compound solution. Ensure consistent flow rates and check for compound adsorption to tubing. |
| Spontaneous activation of signaling pathways in the dark. | 1. Slow Thermal Relaxation: The active cis isomer of this compound may have a long half-life in the dark, leading to sustained signaling. Thermal relaxation of cis this compound is significantly slower in a lipid bilayer environment compared to its deactivation by blue light.[3][4] 2. Incomplete Deactivation: The blue light (430 nm) pulse may not be sufficient to convert all cis isomers back to the inactive trans state. | 1. Actively Deactivate: Do not rely solely on thermal relaxation. Use blue light (430 nm) to actively switch this compound to its inactive trans form. 2. Optimize Deactivation Protocol: Increase the duration or intensity of the blue light illumination to ensure complete deactivation. Test different pulse lengths to find the optimal deactivation parameters for your system. |
| Variability in experimental results between long-term experiments. | 1. Inconsistent Light Delivery: Fluctuations in lamp/laser power or uneven illumination across the sample can lead to variable activation. 2. Temperature Fluctuations: Temperature can influence the rate of thermal relaxation and cellular processes. 3. Inconsistent this compound Concentration: Issues with stock solution stability or dilution accuracy. | 1. Calibrate Light Source: Regularly measure the power output of your light source at the sample plane. Ensure uniform illumination of the experimental area. 2. Maintain Stable Temperature: Use a temperature-controlled stage or incubator to ensure a consistent experimental temperature. 3. Prepare Fresh Solutions: Prepare this compound solutions fresh from a stock stored under recommended conditions (e.g., protected from light, at an appropriate temperature). |
| Cellular stress or apoptosis observed during long-term imaging. | 1. UV Phototoxicity: DNA damage and generation of reactive oxygen species due to 365 nm light exposure is a known issue in long-term imaging. 2. Phototoxicity from Blue Light: While less damaging than UV, high-intensity or prolonged blue light exposure can also induce cellular stress. | 1. Minimize UV Exposure: Use the lowest possible UV dose for activation. Consider using a spinning disk confocal or two-photon excitation to reduce phototoxicity if available. 2. Limit Blue Light Exposure: Use the minimum necessary blue light for deactivation. 3. Include Recovery Periods: Intersperse light stimulation with dark periods to allow for cellular repair mechanisms to function. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a photoswitchable diacylglycerol (DAG) analog. In its thermally stable trans conformation (in the dark), it is inactive. Upon illumination with UV light (~365 nm), it isomerizes to the cis conformation, which is biologically active and mimics the function of endogenous DAG. This activation can be reversed by exposing the molecule to blue light (~430 nm), which converts it back to the inactive trans form.
References
- 1. Module 7: Technical Considerations for Optogenetic Experiments [neuronline.sfn.org]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: OptoDArG vs. PhoDAG-1 for Precise TRPC Channel Modulation
For researchers in neuroscience, pharmacology, and cell signaling, the ability to precisely control cellular signaling pathways is paramount. Photopharmacology offers an unparalleled level of spatiotemporal control, and for those studying Transient Receptor Potential Canonical (TRPC) channels, photoswitchable diacylglycerol (DAG) analogs have emerged as powerful tools. This guide provides a detailed comparison of two prominent photoswitches, OptoDArG and PhoDAG-1, to aid researchers in selecting the optimal tool for their experimental needs.
This comparison guide delves into the efficacy, kinetics, and experimental considerations for both compounds, supported by experimental data from peer-reviewed studies. We present quantitative data in a clear, tabular format, provide detailed experimental protocols, and visualize key pathways and workflows to facilitate a comprehensive understanding.
Executive Summary
This compound and PhoDAG-1 are both photoswitchable lipids that allow for the optical control of DAG-sensitive TRPC channels. Both molecules can be isomerized from an inactive trans state to an active cis state using UV light, and reverted to the inactive state with blue light. However, experimental evidence demonstrates that This compound is a more potent and efficient activator of TRPC3 channels compared to PhoDAG-1 , eliciting significantly larger currents at a much lower concentration. Furthermore, the two compounds exhibit distinct deactivation kinetics, a feature that can be leveraged for isoform-specific channel modulation.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and PhoDAG-1 in modulating TRPC3 channels, based on whole-cell patch-clamp recordings in HEK293 cells.
| Parameter | This compound | PhoDAG-1 | Source |
| Effective Concentration | 30 µM | 400 µM | [1] |
| Activation Light Wavelength | ~365 nm (UV) | ~365 nm (UV) | [1][2] |
| Deactivation Light Wavelength | ~430 nm (Blue) | ~430 nm (Blue) | [1][2] |
| Maximum Current Density (TRPC3-WT at -90 mV) | Significantly higher than PhoDAG-1 | Minute currents, clearly lower than PLC-pathway stimulation | |
| Activation Kinetics | Sigmoidal | Sigmoidal | |
| Deactivation upon Blue Light | Rapidly reversible | Reversible | |
| Current Decay in Dark (after UV) | Exponential decay (isoform-dependent) | Stable currents |
Mechanism of Action and Signaling Pathway
Both this compound and PhoDAG-1 are analogs of diacylglycerol (DAG), an endogenous activator of a subset of TRPC channels (TRPC3, TRPC6, and TRPC7). In their inactive trans form, they do not significantly activate the channels. Upon illumination with UV light, they undergo photoisomerization to the cis form, which mimics the structure of endogenous DAG and binds to a lipid-binding pocket within the channel, leading to its opening and subsequent cation influx (primarily Ca²⁺ and Na⁺). This influx of cations depolarizes the cell membrane and increases intracellular calcium concentration, triggering a variety of downstream cellular responses.
Signaling pathway of TRPC channel modulation by photoswitchable DAG analogs.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings
This method is used to directly measure the ion currents flowing through TRPC channels in response to photo-activation of this compound or PhoDAG-1.
Cell Preparation:
-
HEK293 cells are transiently transfected with the desired TRPC channel construct (e.g., TRPC3-WT).
-
Cells are plated on glass coverslips 24-48 hours post-transfection.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration on a transfected HEK293 cell.
-
Hold the membrane potential at a constant voltage (e.g., -40 mV or -60 mV).
-
Apply the photoswitchable compound (30 µM this compound or 400 µM PhoDAG-1) to the bath solution and allow for membrane incorporation.
-
To activate the channels, illuminate the cell with UV light (~365 nm) for a defined duration (e.g., 10 seconds).
-
To deactivate the channels, illuminate the cell with blue light (~430 nm) for a defined duration (e.g., 10 seconds).
-
Record the resulting membrane currents throughout the experiment.
Experimental workflow for whole-cell patch-clamp recordings.
Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration, a downstream consequence of TRPC channel activation.
Cell Preparation and Dye Loading:
-
Plate cells (e.g., HEK293 transfected with a TRPC channel) on glass-bottom dishes.
-
Load the cells with a calcium-sensitive dye, such as Fura-2 AM (e.g., 1 µg/ml in recording buffer for 30 minutes at room temperature).
-
Wash the cells with recording buffer and allow 30 minutes for de-esterification of the dye.
Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Apply the photoswitchable compound (e.g., 20 µM this compound).
-
Activate the compound with a pulse of UV light (~365 nm) and record the change in the 340/380 nm fluorescence ratio, which corresponds to an increase in intracellular calcium.
-
Deactivate the compound with blue light (~430 nm) and observe the return of the fluorescence ratio to baseline.
Discussion and Conclusion
The available data clearly indicates that This compound is a more efficient and potent activator of TRPC3 channels than PhoDAG-1 . It elicits larger currents at a significantly lower concentration, making it a more suitable tool for achieving robust channel activation. This higher efficacy may be attributed to the presence of two photoswitchable azobenzene moieties in this compound, compared to one in PhoDAG-1.
A key difference between the two compounds lies in their behavior after the activating UV light is turned off. While PhoDAG-1-induced currents remain stable in the dark, this compound-induced currents exhibit an exponential decay. This thermal relaxation of cis-OptoDArG back to the inactive trans form is isoform-dependent and can be exploited to selectively modulate different TRPC channels.
References
Illuminating TRPC Channel Function: A Guide to Validating OptoDArG-Mediated Activation
For researchers, scientists, and drug development professionals, the precise control of cellular signaling pathways is paramount. OptoDArG, a photoswitchable diacylglycerol (DAG) analog, offers unprecedented spatiotemporal control over the activation of Transient Receptor Potential Canonical (TRPC) channels. This guide provides a comprehensive overview of the control experiments essential for validating TRPC channel activation by this compound, alongside a comparison with alternative methods and detailed experimental protocols.
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes. Their activation is intricately linked to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). As a membrane-diffusible second messenger, DAG directly gates several TRPC isoforms, including TRPC3, TRPC6, and TRPC7.[1][2] The development of this compound, a photopharmacological tool, has enabled researchers to dissect the kinetics and molecular determinants of DAG-mediated TRPC channel gating with high precision.[3]
This compound is a synthetic DAG analog incorporating an azobenzene moiety into its structure. This photoswitchable element allows for reversible control of its biological activity using light. In its thermally stable trans configuration, this compound is inactive. Upon illumination with ultraviolet (UV) light (e.g., 365 nm), it rapidly isomerizes to the cis form, which is biologically active and potently activates TRPC channels. Subsequent exposure to blue light (e.g., 430-460 nm) efficiently reverts the molecule back to its inactive trans state, leading to channel deactivation.[4][5] This reversible control provides a powerful method for studying channel dynamics.
Comparative Analysis of TRPC Channel Activators
To objectively assess the performance of this compound, it is crucial to compare its effects with other TRPC channel activators. The following table summarizes key performance metrics for this compound, another photoswitchable DAG analog (PhoDAG-1), and a conventional, non-photoswitchable DAG analog (OAG).
| Activator | Activation Mechanism | Temporal Control | Reversibility | Typical Concentration | Key Findings |
| This compound | Photoswitchable DAG analog (UV light activation) | High (milliseconds) | High (with blue light) | 20-30 µM | Rapid and robust activation of TRPC3/6/7. Activation/deactivation kinetics are isoform-dependent. |
| PhoDAG-1 | Photoswitchable DAG analog (UV light activation) | High (milliseconds) | High (with blue light) | 100-400 µM | Activates TRPC3, but with slower kinetics and lower efficacy compared to this compound. |
| OAG (1-oleoyl-2-acetyl-sn-glycerol) | Non-photoswitchable DAG analog | Low (seconds to minutes) | Low (requires washout) | 100 µM | Induces non-reversible channel activation, making kinetic studies challenging. |
Validating this compound Specificity and Efficacy: Essential Control Experiments
A rigorous set of control experiments is necessary to unequivocally attribute the observed channel activation to the light-mediated action of this compound on the TRPC channels of interest.
Basal Activity and Light-Only Controls
The first step is to establish that neither this compound in its inactive state nor the light stimulus alone activates the channels.
-
Experiment: Record whole-cell currents from HEK293 cells expressing the TRPC channel of interest.
-
Control 1 (Inactive this compound): Apply this compound (e.g., 30 µM) in its trans form (kept in the dark or pre-illuminated with blue light) and record for a baseline period. No significant change in current should be observed.
-
Control 2 (Light on Untransfected Cells): In untransfected HEK293 cells loaded with this compound, apply the same UV and blue light illumination protocol. The absence of a current response confirms that the effect is not due to endogenous channels or a non-specific effect of light on the cells.
Specificity for TRPC Channels
To confirm that the observed currents are mediated by the expressed TRPC channels, a negative control using untransfected cells is crucial.
-
Experiment: Perform whole-cell patch-clamp recordings on untransfected HEK293 cells.
-
Procedure: Load the cells with this compound and apply the UV/blue light illumination protocol.
-
Expected Outcome: No significant current activation should be observed upon UV illumination, demonstrating that the this compound-mediated effect is specific to the presence of the exogenously expressed TRPC channels.
Mutational Analysis of the DAG Binding Site
Site-directed mutagenesis of putative DAG binding residues within the TRPC channel can provide strong evidence for a direct interaction with this compound. For TRPC3, the G652 residue has been identified as a critical determinant of lipid gating.
-
Experiment: Express a mutant TRPC3 channel (e.g., G652A) in HEK293 cells.
-
Procedure: Perform whole-cell recordings and compare the this compound-induced currents in cells expressing the wild-type (WT) and mutant channels.
-
Expected Outcome: The G652A mutation in TRPC3 has been shown to alter the sensitivity and kinetics of activation by this compound, supporting the involvement of this residue in the gating process.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired TRPC channel (e.g., YFP-TRPC3) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The standard intracellular (pipette) solution contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 MgCl2, adjusted to pH 7.2 with CsOH.
-
Patch pipettes are pulled to a resistance of 3-5 MΩ.
-
Currents are recorded using an appropriate amplifier and data acquisition system. Cells are typically held at a holding potential of -40 mV or -60 mV.
-
-
Application of this compound and Photostimulation:
-
A stock solution of this compound is prepared in DMSO and diluted to the final concentration (e.g., 30 µM) in the extracellular solution.
-
Cells are incubated with the this compound-containing solution.
-
UV (e.g., 365 nm) and blue (e.g., 430 nm) light for photoisomerization are delivered through the microscope objective using a high-power LED or a monochromator. Light intensity should be calibrated to avoid cellular damage.
-
A typical illumination protocol consists of a 10-second pulse of UV light to activate the channels, followed by a period in the dark or a 3-10 second pulse of blue light to deactivate them.
-
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and underlying mechanisms, the following diagrams illustrate the key concepts.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optogenetic Control of Neuronal Firing: A Comparative Guide to OptoDArG and Channelrhodopsin
For researchers, scientists, and drug development professionals, the ability to precisely control neuronal activity is paramount. Optogenetics has emerged as a revolutionary technology, offering unprecedented spatiotemporal control over neural circuits. This guide provides a detailed comparison of two distinct optogenetic tools: OptoDArG, a photoswitchable chemical, and channelrhodopsin, a light-sensitive ion channel. We will delve into their mechanisms of action, present quantitative data for performance comparison, and provide detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Channelrhodopsin (ChR2 and variants) |
| Tool Type | Photoswitchable chemical ligand (diacylglycerol) | Genetically encoded light-gated cation channel |
| Mechanism | Modulates endogenous TRPC channels | Direct depolarization of the neuron via cation influx |
| Cellular Target | Cells expressing diacylglycerol-sensitive channels (e.g., TRPC3, TRPC6, TRPC7) | Genetically targeted neurons expressing the channelrhodopsin gene |
| Effect on Neuron | Indirect modulation of excitability via second messenger pathways | Direct and rapid depolarization leading to action potentials |
| Light Activation | UV light (e.g., 365 nm) for activation (trans to cis) | Blue light (e.g., 470 nm) for activation (for ChR2) |
| Light Deactivation | Blue light (e.g., 430 nm) for deactivation (cis to trans) or thermal relaxation | Cessation of light |
| Temporal Precision | Milliseconds to seconds, dependent on channel kinetics and light application | Milliseconds |
| Primary Application | Studying lipid signaling, ion channel gating, and downstream cellular processes | Precise temporal control of neuronal firing and circuit mapping |
Mechanism of Action
This compound: A Chemical Approach to Modulating Neuronal Activity
This compound is a synthetic, photoswitchable diacylglycerol (DAG) molecule.[1][2] In its inactive trans state, it does not activate its target channels. Upon illumination with ultraviolet (UV) light, this compound isomerizes to its active cis form. This cis isomer can then bind to and activate specific ion channels, such as members of the Transient Receptor Potential Canonical (TRPC) family, which are sensitive to DAG.[2][3] The activation of these channels can lead to cation influx and subsequent changes in neuronal excitability. The process is reversible; exposure to blue light reverts the molecule to its inactive trans state, thus terminating the signal.[1] This allows for a degree of temporal control over signaling pathways that are downstream of DAG and TRPC channel activation.
Channelrhodopsin: A Genetically Encoded Light Switch for Neurons
Channelrhodopsins (ChRs) are light-gated ion channels derived from algae. The most commonly used variant, Channelrhodopsin-2 (ChR2), is a non-specific cation channel that is activated by blue light. When genetically expressed in neurons, ChR2 integrates into the cell membrane. Upon illumination with blue light, the channel rapidly opens, allowing an influx of positive ions (primarily Na⁺ and H⁺, and to a lesser extent K⁺ and Ca²⁺). This influx of positive charge leads to a rapid depolarization of the neuronal membrane. If this depolarization reaches the neuron's threshold, it will fire an action potential. The channel closes upon cessation of the light stimulus, allowing the neuron to repolarize. This direct and rapid control over membrane potential makes channelrhodopsins ideal tools for precisely controlling the timing of neuronal firing.
Quantitative Performance Comparison
The performance of these two tools must be evaluated based on their intended applications. This compound's performance is tied to the kinetics of the TRPC channels it modulates, while channelrhodopsin's performance is measured by its direct ability to evoke neuronal firing.
Table 1: this compound Performance Metrics (in TRPC3-expressing HEK293 cells)
| Parameter | Value | Reference |
| Activation Light | 365 nm (UV) | |
| Deactivation Light | 430 nm (Blue) | |
| Activation Time Constant (τ_on) | Varies with light intensity and mutant; can be in the range of seconds | |
| Deactivation Time Constant (τ_off) | Can show exponential decay in the dark, isoform-dependent | |
| Concentration for robust activation | 20-30 µM |
Table 2: Channelrhodopsin Variant Performance Metrics (in neurons)
| Variant | Peak Excitation (nm) | τ_on (ms) | τ_off (ms) | Relative Photocurrent | Firing Frequency | Reference |
| ChR2(H134R) | ~470 | ~2-4 | ~19 | High | Up to ~100 Hz | |
| ChETA | ~470 | ~1-2 | ~4-5 | Moderate | Up to 200 Hz | |
| Chronos | ~500 | ~2.3 | ~3.6 | High | >100 Hz | |
| Chrimson | ~590 | Slow | ~21.4 | Moderate | <20 Hz |
Experimental Protocols
Experimental Workflow: this compound for TRPC Channel Modulation
The use of this compound involves its application to a cellular preparation and subsequent illumination to control its isomeric state.
-
Cell Preparation: Culture cells of interest (e.g., HEK293 cells transfected with a specific TRPC channel, or primary neurons known to express these channels).
-
This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the extracellular recording solution to the desired final concentration (e.g., 20 µM). Perfuse the cells with the this compound-containing solution.
-
Electrophysiological Recording: Establish a whole-cell patch-clamp recording configuration to monitor ion channel activity.
-
Photostimulation:
-
Activation: Illuminate the sample with UV light (e.g., 365 nm) to convert this compound to its cis form and activate the channels.
-
Deactivation: Illuminate the sample with blue light (e.g., 430 nm) to revert this compound to its trans form and deactivate the channels.
-
-
Data Analysis: Analyze the recorded currents to determine the kinetics and magnitude of channel activation and deactivation.
References
A Comparative Analysis of OptoDArG and Traditional Pharmacological Agonists for TRPC Channel Activation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Agonist for TRPC3/6/7 Channel Research.
In the realm of cellular signaling and ion channel research, the precise activation of specific pathways is paramount. For investigators studying the diacylglycerol (DAG)-sensitive Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7, a critical choice lies between photopharmacological tools like OptoDArG and traditional pharmacological agonists. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. Traditional Agonists
The fundamental difference between this compound and traditional pharmacological agonists lies in their mode of activation and the level of control they offer. This compound, a photoswitchable diacylglycerol analog, provides unparalleled spatiotemporal precision through light activation. In contrast, traditional agonists, such as the widely used 1-oleoyl-2-acetyl-sn-glycerol (OAG) and phorbol esters, offer a more conventional, systemic application.
| Feature | This compound | Traditional Pharmacological Agonists (e.g., OAG, Phorbol Esters) |
| Activation Principle | Light-induced isomerization from inactive trans to active cis form | Chemical binding to the diacylglycerol binding site |
| Temporal Control | High (milliseconds to seconds) | Low (seconds to minutes, limited by diffusion and washout) |
| Spatial Control | High (micrometer scale, defined by light beam) | Low (whole-cell or whole-tissue level) |
| Reversibility | High (rapid deactivation with a second wavelength of light) | Low (dependent on washout, often slow and incomplete) |
| Potency | Effective concentrations in the low micromolar range (e.g., 20-30 µM)[1][2] | Varies by compound; OAG typically used at ~100 µM[3], some synthetic activators have nanomolar EC50 values[4][5] |
| Selectivity | Primarily targets DAG-sensitive TRPC channels (TRPC3/6/7) | Can have off-target effects; phorbol esters are potent activators of Protein Kinase C (PKC) |
| Applications | Precise study of channel kinetics, localized signaling events, in vivo optogenetics | Global channel activation, screening assays, established protocols |
Mechanism of Action: A Tale of Two Activation Strategies
Traditional Pharmacological Agonists: The Lock and Key
Traditional agonists for TRPC3/6/7 channels are typically membrane-permeant molecules that mimic the structure of endogenous diacylglycerol. Upon introduction to a cellular system, these compounds diffuse across the cell membrane and bind directly to the DAG-binding site on the TRPC channel, inducing a conformational change that opens the channel pore and allows cation influx. This mechanism, while effective, offers limited control over the timing and location of channel activation.
This compound: The Light Switch
This compound is a synthetic diacylglycerol analog that incorporates a photoswitchable azobenzene moiety into its structure. In its thermally stable trans conformation (in the dark), this compound is inactive and does not activate TRPC channels. However, upon illumination with UV light (around 365 nm), the azobenzene group isomerizes to the cis conformation. This change in shape renders the molecule active, allowing it to bind to and open TRPC3/6/7 channels. The activation is rapidly reversible by exposing the system to blue light (around 430 nm), which promotes the back-isomerization to the inactive trans state. This optical control provides researchers with the ability to turn channel activity on and off with high temporal and spatial resolution.
Signaling Pathways and Experimental Workflows
The activation of TRPC3/6/7 channels, whether by endogenous DAG, traditional agonists, or this compound, is a key event in G-protein coupled receptor (GPCR) signaling cascades.
Caption: GPCR signaling pathway leading to TRPC3/6/7 activation.
The experimental workflow for comparing this compound and a traditional agonist like OAG highlights the differences in their application and control.
Caption: Comparative experimental workflows for this compound and OAG.
Quantitative Performance Data
| Agonist | Target Channel(s) | Effective Concentration / EC50 | Activation Time | Deactivation Time | Reference(s) |
| This compound | TRPC3, TRPC6, TRPC7 | 20-30 µM | Milliseconds to seconds (light-dependent) | Milliseconds to seconds (light-dependent) | |
| OAG | TRPC3, TRPC6, TRPC7 | ~100 µM | Seconds to minutes (diffusion-limited) | Minutes (washout-dependent) | |
| Phorbol Esters | TRPC1, TRPC3, TRPC4, TRPC5, TRPC7, TRPV4, PKC | Varies | Seconds to minutes | Slow/Irreversible | |
| GSK1702934A | TRPC3, TRPC6 | Potent activator | Not specified | Not specified | |
| Pyrazolopyrimidines | TRPC3, TRPC6, TRPC7 | Nanomolar EC50 | Not specified | Not specified |
Experimental Protocols
Activation of TRPC3 Channels with this compound using Whole-Cell Patch-Clamp Electrophysiology
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the human TRPC3 channel.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Electrophysiology Setup:
-
Use a standard patch-clamp rig with an inverted microscope.
-
Equip the microscope with a light source capable of delivering UV (~365 nm) and blue (~430 nm) light through the objective.
3. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH).
-
This compound Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
4. Experimental Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a TRPC3-expressing cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Add this compound to the external solution to a final concentration of 20-30 µM. Ensure the chamber is shielded from ambient light.
-
To activate TRPC3 channels, deliver a pulse of UV light (~365 nm). This will induce an inward current at the holding potential.
-
To deactivate the channels, deliver a pulse of blue light (~430 nm). The current should rapidly return to the baseline level.
-
Repeat the light-pulse sequence to assess the kinetics and reversibility of channel activation.
Activation of TRPC3 Channels with OAG using Whole-Cell Patch-Clamp Electrophysiology
1. Cell and Electrophysiology Setup:
-
Follow steps 1 and 2 from the this compound protocol. A specialized light source is not required.
2. Solutions:
-
Use the same external and internal solutions as in the this compound protocol.
-
OAG Stock Solution: Prepare a stock solution of OAG in DMSO.
3. Experimental Procedure:
-
Establish a whole-cell patch-clamp configuration and record a stable baseline current.
-
Perfuse the recording chamber with the external solution containing the desired final concentration of OAG (e.g., 100 µM).
-
Monitor the development of the inward current as OAG diffuses to the cell and activates the TRPC3 channels.
-
To study deactivation, perfuse the chamber with the OAG-free external solution to wash out the agonist. Observe the slow decay of the current back to baseline.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and traditional pharmacological agonists depends critically on the experimental question.
This compound is the superior choice for:
-
Investigating the kinetics of channel gating with high temporal resolution.
-
Studying the role of TRPC channels in localized subcellular signaling events.
-
In vivo experiments where precise spatial and temporal control is necessary.
Traditional pharmacological agonists are suitable for:
-
High-throughput screening assays where optical instrumentation is not feasible.
-
Experiments requiring global and sustained channel activation.
-
Validating findings from studies using photoswitchable compounds.
For researchers aiming to dissect the intricate dynamics of TRPC channel function and their role in cellular physiology, the precision offered by this compound represents a significant advancement. However, traditional agonists remain valuable tools for a wide range of applications, particularly in initial characterization and large-scale screening. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to design more insightful and impactful experiments.
References
OptoDArG vs. Other Photoswitchable Lipids: A Comparative Guide
In the expanding field of photopharmacology, photoswitchable lipids have emerged as powerful tools for the precise spatiotemporal control of cellular signaling pathways. Among these, OptoDArG, a photoswitchable diacylglycerol (DAG) analog, has garnered significant attention. This guide provides a detailed comparison of this compound with other photoswitchable lipids, focusing on their performance, underlying mechanisms, and the experimental data that supports these findings. This information is intended for researchers, scientists, and drug development professionals working in areas where precise modulation of lipid signaling is crucial.
Mechanism of Action: A Tale of Two Isomers
Photoswitchable lipids like this compound and the well-established PhoDAG series of compounds rely on an azobenzene moiety incorporated into their molecular structure. This chemical group can exist in two distinct isomeric states: a thermally stable trans form and a metastable cis form. The transition between these states is controlled by light.
Typically, ultraviolet (UV) light, in the range of 360-380 nm, triggers the isomerization from the inactive trans form to the biologically active cis form. In this conformation, the lipid can mimic endogenous diacylglycerol, a crucial second messenger in numerous signaling cascades. Conversely, illumination with blue light (around 430-470 nm) rapidly converts the molecule back to its inactive trans state, effectively switching off the biological signal. This reversible control allows for unprecedented precision in studying cellular processes.
Performance Comparison: this compound vs. PhoDAGs
Experimental evidence consistently demonstrates that this compound is a more efficient and potent photoswitchable lipid compared to its predecessors, most notably PhoDAG-1. This is particularly evident in the context of Transient Receptor Potential Canonical (TRPC) channel activation, a key downstream event in DAG signaling.
| Feature | This compound | PhoDAG-1 | PhoDAG-3 |
| Structure | Contains two photoswitchable arachidonyl-mimetic azobenzene chains. | Contains one photoswitchable acyl chain. | More hydrophilic version of PhoDAG-1. |
| Activation Wavelength | ~365 nm (UV) | ~365 nm (UV) | ~365 nm (UV) |
| Deactivation Wavelength | ~430 nm (Blue) | ~460 nm (Blue) | ~460 nm (Blue) |
| Effective Concentration (TRPC3) | 30 µM[1][2] | 400 µM[1][2] | N/A |
| TRPC3 Activation Efficiency | Significantly higher than PhoDAG-1.[1] | Lower than this compound. | N/A |
| Thermal Relaxation | Displays significant thermal relaxation back to the inactive trans form in the dark when bound to TRPC channels. | Remains stable in the active cis form in the dark. | N/A |
Signaling Pathways and Experimental Workflow
The primary signaling pathway influenced by these photoswitchable DAG analogs is the Protein Kinase C (PKC) pathway. Upon activation by the cis form of the lipid, PKC translocates to the plasma membrane and phosphorylates a wide range of downstream targets, leading to diverse cellular responses.
Caption: Diacylglycerol (DAG) signaling pathway activated by photoswitchable lipids.
A typical experimental workflow for investigating the effects of photoswitchable lipids on ion channels, such as TRPC channels, involves whole-cell patch-clamp electrophysiology.
Caption: Experimental workflow for optical control of TRPC channels.
Experimental Protocols
Optical Control of TRPC3 Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies described in studies comparing this compound and PhoDAGs.
1. Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the TRPC3 channel.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (Pipette Solution): 140 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 10 mM BAPTA. Adjust pH to 7.2 with CsOH.
-
Lipid Stock Solution: Prepare a 10 mM stock solution of this compound or PhoDAG-1 in DMSO.
3. Experimental Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope equipped for patch-clamp recording and fluorescence microscopy.
-
Perfuse the chamber with ECS containing the desired final concentration of the photoswitchable lipid (e.g., 30 µM for this compound, 400 µM for PhoDAG-1). Incubate for 5-10 minutes in the dark to allow the lipid to incorporate into the cell membrane.
-
Establish a whole-cell patch-clamp configuration on a single cell using a borosilicate glass pipette filled with the intracellular solution.
-
Clamp the cell membrane potential at -60 mV.
-
Record the baseline current in the dark. In this state, the photoswitchable lipid is predominantly in the inactive trans form.
-
To activate the TRPC3 channels, illuminate the cell with UV light (e.g., from a high-power LED) at ~365 nm for a defined duration (e.g., 5-10 seconds). This will isomerize the lipid to the active cis form, resulting in an inward current.
-
To deactivate the channels, switch the illumination to blue light at ~430 nm for a similar duration. This will revert the lipid to the trans form, and the current should return to the baseline level.
-
Repeat the light-stimulation cycles as needed to assess the reproducibility and kinetics of the photoresponse.
4. Data Analysis:
-
Measure the amplitude of the light-induced currents.
-
Analyze the activation and deactivation kinetics by fitting the current traces to exponential functions.
-
Compare the current densities (current amplitude normalized to cell capacitance) elicited by different photoswitchable lipids to assess their relative efficacies.
Conclusion
This compound represents a significant advancement in the field of photoswitchable lipids, offering higher potency and efficiency compared to earlier compounds like PhoDAG-1. Its distinct thermal relaxation properties also provide an additional layer of temporal control. The ability to precisely and reversibly control DAG signaling with light opens up new avenues for dissecting complex cellular processes and holds promise for the development of novel therapeutic strategies. The provided data and protocols serve as a valuable resource for researchers looking to employ these powerful tools in their own investigations.
References
Validating the Specificity of OptoDArG for Diacylglycerol-Sensitive Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. Diacylglycerol (DAG) is a critical second messenger that regulates a myriad of cellular processes through its interaction with various effector proteins, most notably Protein Kinase C (PKC) isoforms and Transient Receptor Potential Canonical (TRPC) channels. This guide provides an objective comparison of OptoDArG, a photoswitchable DAG analog, with other common methods for activating DAG-sensitive pathways. We present supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms to validate the specificity and utility of this compound.
Introduction to Diacylglycerol Pathway Activation
The spatiotemporal control of DAG signaling is crucial for understanding its physiological and pathological roles. Traditional methods for activating DAG pathways, such as the use of phorbol esters and synthetic DAG analogs, have limitations in terms of specificity and temporal control. The advent of photoswitchable molecules like this compound offers a powerful tool to overcome these challenges, enabling researchers to control DAG signaling with unprecedented precision using light.
Comparative Analysis of DAG Pathway Activators
This section compares the performance of this compound with its photoswitchable predecessor, PhoDAG-1, as well as conventional chemical activators like 1-oleoyl-2-acetyl-sn-glycerol (OAG) and phorbol esters (e.g., Phorbol 12-myristate 13-acetate - PMA, Phorbol 12,13-dibutyrate - PDBu). A newer class of synthetic activators, DAG-lactones, is also included in this comparison.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for each type of DAG pathway activator, providing a clear comparison of their potency, kinetics, and optimal usage conditions.
| Activator | Target(s) | Effective Concentration | Activation/Deactivation Kinetics | Light Wavelength (for photoswitchable compounds) |
| This compound | TRPC3, TRPC6, PKCα | 20-30 μM[1][2] | On: Sigmoidal, faster with repeated activation[1] Off: Rapid with blue light or slow thermal relaxation in the dark[3][4] | Activation (cis): ~365 nm (UV) Deactivation (trans): ~430-460 nm (Blue) |
| PhoDAG-1 | TRPC2, TRPC6, PKC | 10-100 μM | On: Rapid upon UV illumination Off: Stable in the dark, requires blue light for deactivation | Activation (cis): ~365 nm (UV) Deactivation (trans): ~460 nm (Blue) |
| OAG | PKC, TRPC channels | 25-400 μM | On: Rapid, seconds to minutes Off: Slow, requires washout | N/A |
| Phorbol Esters (PMA, PDBu) | PKC, Munc13, RasGRP | 9.5 nM - 3 μM | On: Potent and long-lasting Off: Very slow, often irreversible without washout | N/A |
| DAG-Lactones | PKC isoforms | Low nanomolar to micromolar | On: Potent Off: Varies by compound | N/A |
Specificity and Off-Target Effects
A critical aspect of any signaling pathway modulator is its specificity. The following table outlines the known specificity and potential off-target effects of each activator class.
| Activator | Specificity | Known Off-Target Effects |
| This compound | High for DAG-binding C1 domains. Shows some preference for certain TRPC channel isoforms. | In its inactive trans form, has no significant effect on basal conductances in TRPC3-expressing cells. Potential for off-target effects on other C1 domain-containing proteins exists. |
| PhoDAG-1 | High for DAG-binding C1 domains. | Similar to this compound, potential for off-target effects on other C1 domain-containing proteins. |
| OAG | Activates a broad range of PKC isoforms and other DAG effectors. | Can be metabolized by cells, leading to downstream effects. May have inhibitory effects on store-operated Ca2+ entry (SOCE) independent of PKC. |
| Phorbol Esters | Potent activators of conventional and novel PKC isoforms. Also activate other C1 domain-containing proteins like Munc13, RasGRPs, and chimaerins. | Known tumor promoters (PMA). Can lead to PKC downregulation with prolonged exposure. Their pleiotropic effects can make data interpretation complex. |
| DAG-Lactones | Can be designed for high potency and selectivity for specific PKC isoforms. | Off-target effects are less characterized but are expected to be lower for highly specific analogs. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical DAG signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for studying DAG-sensitive pathways using this compound.
Experimental Protocols
Protocol 1: Electrophysiological Recording of TRPC3 Channel Activation by this compound in HEK293T Cells
This protocol describes the whole-cell patch-clamp technique to measure inward currents in HEK293T cells expressing TRPC3 upon photoactivation of this compound.
Materials:
-
HEK293T cells
-
TRPC3 expression vector
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2)
-
Patch-clamp rig with a monochromator or LED light source (365 nm and 430 nm)
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Transfect cells with the TRPC3 expression vector using a suitable transfection reagent. Co-transfection with a fluorescent protein can aid in identifying transfected cells.
-
Cell Preparation: 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.
-
This compound Loading: Incubate the cells with 30 μM this compound in the external solution for 45-60 minutes at room temperature in the dark.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Photoactivation and Data Acquisition:
-
Record a stable baseline current.
-
Apply a pulse of UV light (365 nm) to photoisomerize this compound to its cis (active) form and record the resulting inward current.
-
To deactivate the channel, apply a pulse of blue light (430 nm) to convert this compound back to its trans (inactive) form.
-
Multiple cycles of activation and deactivation can be performed on the same cell.
-
-
Data Analysis: Analyze the amplitude, activation kinetics, and deactivation kinetics of the light-induced currents.
Protocol 2: PKC Translocation Assay Using Phorbol Esters
This protocol outlines a method to visualize the translocation of a fluorescently tagged PKC isoform from the cytosol to the plasma membrane upon stimulation with a phorbol ester.
Materials:
-
Cells expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Phorbol 12-myristate 13-acetate (PMA) or Phorbol 12,13-dibutyrate (PDBu) (stock solution in DMSO)
-
Imaging medium (e.g., HBSS)
-
Confocal microscope
Procedure:
-
Cell Plating: Plate cells expressing the PKC-GFP construct onto glass-bottom dishes suitable for live-cell imaging.
-
Baseline Imaging:
-
Replace the culture medium with imaging medium.
-
Mount the dish on the confocal microscope stage.
-
Acquire baseline images of the cells, ensuring the GFP signal is primarily cytosolic.
-
-
Phorbol Ester Stimulation:
-
Prepare a working solution of the phorbol ester in the imaging medium at the desired final concentration (e.g., 100 nM PMA).
-
Carefully add the phorbol ester solution to the dish.
-
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to visualize the translocation of PKC-GFP from the cytosol to the plasma membrane.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to determine the kinetics of translocation.
Conclusion
This compound presents a significant advancement for the study of diacylglycerol-sensitive signaling pathways. Its high temporal precision, reversibility, and specificity offer distinct advantages over traditional chemical activators like phorbol esters and synthetic DAG analogs. While phorbol esters are potent activators, their pleiotropic effects and slow reversibility can complicate data interpretation. Synthetic DAGs like OAG offer better temporal control than phorbol esters but lack the spatial precision and rapid reversibility of photoswitchable compounds. DAG-lactones represent a promising class of activators with the potential for high isoform specificity, but they are not temporally controllable in the same way as optogenetic tools.
In comparison to its predecessor, PhoDAG-1, this compound exhibits different deactivation kinetics, with a notable thermal relaxation in the dark, which can be a desirable feature for certain experimental designs. The choice of activator will ultimately depend on the specific experimental question. For studies requiring precise spatiotemporal control of DAG signaling, this compound is a superior tool. This guide provides the necessary data and protocols to aid researchers in making an informed decision and in designing experiments to validate the specificity of their findings in the complex landscape of DAG signaling.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis-trans Isomerization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for OptoDArG: Ensuring Light-Dependent Specificity
A comparative guide for researchers to validate the targeted effects of the photoswitchable diacylglycerol (DAG) analog, OptoDArG, in cellular signaling pathways.
This compound is a powerful photopharmaceutical tool that allows for precise spatiotemporal control over the activation of diacylglycerol-sensitive ion channels, particularly Transient Receptor Potential Canonical (TRPC) channels.[1][2] Its biological activity is governed by light-induced cis-trans isomerization. In its trans form, present in the dark or under blue light (e.g., 430 nm), this compound is inactive. Upon illumination with UV light (e.g., 365 nm), it rapidly converts to the cis conformation, which activates target channels.[1][3] This guide outlines essential control experiments to confirm that the observed cellular responses are specifically due to the light-mediated activation of the intended target by this compound.
Core Principles of this compound Control Experiments
To rigorously validate the effects of this compound, a series of control experiments are necessary to rule out alternative explanations for the observed phenomena. These controls are designed to address the specificity of the compound for its target, the light-dependency of its action, and potential off-target effects of either the compound or the light stimulus.
Comparison of Key Control Experiments
The following table summarizes the critical control experiments, their purpose, and expected outcomes when studying this compound's effect on a target channel, such as TRPC3, expressed in a host cell line (e.g., HEK293).
| Experiment | Purpose | Experimental Condition | Expected Outcome for a Positive Result | Rationale |
| 1. Target Specificity Control | To confirm that the observed effect is dependent on the presence of the target protein. | Untransfected HEK293 cells loaded with this compound and subjected to UV/blue light cycles.[4] | No significant change in membrane conductance or intracellular signaling upon UV illumination. | This demonstrates that this compound and the light stimulation do not activate endogenous channels or pathways in the host cell line. |
| 2. Light-Dependency Control (Dark/Blue Light) | To verify that this compound is inactive in its trans state. | TRPC3-expressing HEK293 cells loaded with this compound, kept in the dark or under constant blue light (430 nm). | Basal conductance levels should remain unchanged; no channel activation should be observed. | This confirms that the mere presence of the compound without the activating light stimulus is insufficient to elicit a response. |
| 3. Reversibility Control | To demonstrate that the effect of this compound can be switched off by converting it back to its inactive state. | After UV activation, illuminate TRPC3-expressing cells with blue light (430 nm). | The activated current or signaling should rapidly return to baseline levels. | This showcases the reversible nature of the photoswitch and provides precise temporal control over the target's activity. |
| 4. Comparison with Other Photoswitches | To benchmark the efficiency and potency of this compound. | Compare the effects of this compound and another photoswitchable DAG (e.g., PhoDAG-1) on TRPC3-expressing cells under identical conditions. | This compound is expected to elicit a more robust and efficient activation of TRPC3 channels compared to PhoDAG-1. | This provides context for the compound's performance and highlights its advantages for specific applications. |
| 5. Mutational Analysis of Binding Site | To confirm the interaction of this compound with the putative DAG-binding site on the target channel. | Express a mutant form of the target channel with altered residues in the presumed DAG-binding pocket (e.g., TRPC3 G652A) and test for a response to this compound. | The channel's sensitivity to this compound should be altered (e.g., enhanced or diminished activation). | This provides strong evidence for a direct interaction between this compound and the target protein at a specific site. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of this compound action on TRPC channels.
Caption: Workflow for validating this compound's effects.
Experimental Protocols
Below are detailed methodologies for the key control experiments.
General Cell Preparation and this compound Loading
-
Cell Culture: Culture HEK293T cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For transfected cells, include the appropriate selection antibiotic. Seed cells onto glass coverslips suitable for microscopy and electrophysiology.
-
Transfection (for target-expressing cells): Transiently transfect cells with a plasmid encoding the target ion channel (e.g., human TRPC3) using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
-
This compound Loading: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the extracellular solution to the final working concentration (e.g., 20-30 µM). Incubate the cells with the this compound-containing solution for a specified period before recording.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Solutions:
-
Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 MgCl₂, 2 CaCl₂; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Intracellular): Containing (in mM): 150 cesium methanesulfonate, 20 CsCl, 15 HEPES, 5 MgCl₂, 3 EGTA; pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Transfer a coverslip with this compound-loaded cells to a perfusion chamber on an inverted microscope.
-
Establish a whole-cell patch-clamp configuration.
-
Record membrane currents at a holding potential of -40 mV or using voltage ramps (e.g., -100 to +100 mV) to determine the current-voltage relationship.
-
To ensure all this compound is in the trans state, pre-illuminate the cell with blue light (430 nm) for 10-20 seconds.
-
Record a stable baseline current.
-
To activate the channels, illuminate the cell with UV light (365 nm) for a defined period (e.g., 10 seconds).
-
To deactivate, switch the illumination to blue light (430 nm) for a similar duration.
-
Repeat the UV/blue light cycle as needed.
-
Calcium Imaging
-
Calcium Indicator: Co-transfect cells with the target channel and a genetically encoded calcium indicator (e.g., R-GECO), or load cells with a chemical calcium indicator dye.
-
Imaging Procedure:
-
Load cells with this compound as described above.
-
Mount the coverslip on an imaging setup.
-
Acquire baseline fluorescence of the calcium indicator.
-
Perform the same UV/blue light illumination protocol as for electrophysiology.
-
Record changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
By implementing these control experiments, researchers can confidently attribute the observed physiological effects to the specific, light-dependent activation of their target protein by this compound, thereby ensuring the integrity and validity of their findings.
References
- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of DAG Binding to TRPC Channels by Target-Dependent cis–trans Isomerization of this compound [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of OptoDArG Findings with Site-Directed Mutagenesis in Elucidating TRPC Channel Gating
For researchers, scientists, and drug development professionals, the precise elucidation of molecular interactions is paramount. This guide provides a comprehensive comparison of a photopharmacological approach using the photoswitchable diacylglycerol, OptoDArG, and a genetic approach, site-directed mutagenesis, in the validation of the diacylglycerol (DAG) binding site on Transient Receptor Potential Canonical (TRPC) channels.
This guide will objectively compare the performance of these two powerful techniques, providing supporting experimental data from studies on TRPC3 channels, detailed experimental protocols, and visualizations of the underlying principles and workflows. The central focus is the cross-validation of the finding that the L2 lipidation site, and specifically the G652 residue in TRPC3, is critical for DAG-mediated channel activation.
Data Presentation: Quantitative Comparison of this compound-induced TRPC3 Channel Activity
The following tables summarize quantitative data from whole-cell patch-clamp experiments on HEK293 cells expressing either wild-type (WT) TRPC3 or the G652A mutant. These data illustrate how the G652A mutation alters the channel's response to optically-controlled delivery of a DAG analog, this compound.
Table 1: Comparison of this compound-Induced Inward Current Densities in TRPC3-WT and G652A Mutant Channels
| Channel | This compound Concentration (µM) | Peak Inward Current Density (pA/pF) at -90 mV (Mean ± SEM) | Reference |
| TRPC3-WT | 30 | -83.4 ± 12.5 | [1] |
| TRPC3-G652A | 30 | -158.2 ± 25.1 | [1] |
Note: An increase in the negative value of current density indicates a larger inward current.
Table 2: Comparison of Activation and Deactivation Kinetics of TRPC3-WT and G652A Mutant Channels in the Presence of this compound
| Channel | Parameter | Condition | Value (Mean ± SEM) | Reference |
| TRPC3-WT | Activation Time Constant (τ_on) | 100% UV intensity | 1.8 ± 0.2 s | [2] |
| TRPC3-G652A | Activation Time Constant (τ_on) | 100% UV intensity | 0.7 ± 0.1 s | [2] |
| TRPC3-WT | Deactivation in Dark (τ_decay) | Following UV activation | 25.4 ± 2.1 s | [3] |
| TRPC3-G652A | Deactivation in Dark (τ_decay) | Following UV activation | 14.9 ± 1.5 s |
These data demonstrate that the G652A mutation leads to a significantly larger inward current and faster activation in response to the active cis form of this compound, strongly suggesting that this residue is a key determinant in DAG-mediated gating of the TRPC3 channel.
Experimental Protocols
This compound Photopharmacology Protocol
This protocol describes the use of this compound to optically control TRPC3 channel activity in HEK293 cells.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding human TRPC3 using a suitable transfection reagent (e.g., Lipofectamine). A co-transfected fluorescent marker (e.g., GFP) is used to identify successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
-
-
Whole-Cell Patch-Clamp Recording:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl₂; pH adjusted to 7.2 with CsOH.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
-
Whole-cell configuration is established on a single, fluorescently identified cell.
-
Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. Cells are voltage-clamped at a holding potential of -40 mV.
-
-
Optical Stimulation:
-
A stock solution of this compound (typically 20-30 µM) is added to the external solution and perfused over the cells.
-
To activate TRPC3 channels, cells are illuminated with ultraviolet (UV) light (e.g., 365 nm) to induce the trans to cis isomerization of this compound.
-
To deactivate the channels, cells are illuminated with blue light (e.g., 430 nm) to promote the reverse cis to trans isomerization.
-
Light intensity and duration are controlled to modulate the concentration of the active cis-OptoDArG.
-
Site-Directed Mutagenesis and Functional Validation Protocol
This protocol describes the generation and functional characterization of the TRPC3-G652A mutant.
-
Site-Directed Mutagenesis:
-
A plasmid containing the wild-type human TRPC3 cDNA is used as a template.
-
Mutagenic primers are designed to introduce a single nucleotide change that results in the substitution of glycine (GGC) at position 652 with alanine (GCC).
-
Forward Primer Example: 5'-C TTT GTC TTC ATC GCC GTC ATC TTC TAC AAG-3' (mutation is underlined).
-
Reverse Primer Example: 5'-C TTG TAG AAG ATG ACG GCG ATG AAG ACA AAG-3' (mutation is underlined).
-
Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant DNA.
-
The resulting mutated plasmid is transformed into competent E. coli for amplification.
-
The sequence of the purified plasmid DNA is verified by Sanger sequencing to confirm the presence of the G652A mutation and the absence of other unintended mutations.
-
-
Cell Culture, Transfection, and Functional Analysis:
-
HEK293 cells are cultured and transfected with the validated TRPC3-G652A plasmid as described in the this compound protocol.
-
Whole-cell patch-clamp recordings are performed on cells expressing the mutant channel using the same solutions and general procedures as for the wild-type channel.
-
The functional properties of the mutant channel are assessed by applying a chemical agonist (e.g., the DAG analog Oleoyl-acetyl-sn-glycerol, OAG) or by co-application of this compound and optical stimulation, and comparing the resulting currents to those of the wild-type channel.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling pathway of TRPC3 channel activation by diacylglycerol (DAG).
Experimental workflows for this compound photopharmacology and site-directed mutagenesis.
Logical relationship of cross-validation using this compound and genetic methods.
References
A Quantitative Comparison of Activation Kinetics: OptoDArG vs. Other Photoswitches
For Researchers, Scientists, and Drug Development Professionals
The advent of photopharmacology has provided researchers with unprecedented spatiotemporal control over biological processes. At the heart of this field are photoswitchable molecules that can be reversibly activated and deactivated by light. This guide offers an objective comparison of the activation kinetics of OptoDArG, a photoswitchable diacylglycerol analogue, with other commonly used photoswitches. The information presented herein is supported by experimental data to aid in the selection of the most appropriate photoswitch for specific research applications.
Quantitative Comparison of Photoswitch Kinetics
The efficacy of a photoswitch is determined by several key kinetic parameters, including the speed of activation and deactivation, the quantum yield of photoisomerization, and the thermal stability of the metastable state. The following tables summarize these quantitative data for this compound and other representative photoswitches.
| Photoswitch | Target | Activation Wavelength (nm) | Activation Time (ms) | Deactivation Wavelength (nm) | Deactivation Time (ms) | Reference(s) |
| This compound | TRPC6 Channels | 365 | 5.8 ± 1.6 | 445 | 8.4 ± 1.5 | [1] |
| PhoDAG-1 | TRPC6 Channels | 365 | - | 460 | - | [1] |
| OptoBI-1 | TRPC6 Channels | 365 | - | 445 | - | [1] |
Note: Direct, side-by-side quantitative comparisons of activation/deactivation times for a broad range of photoswitches under identical conditions are limited in the literature. The data presented here are from studies focusing on specific biological systems.
| Photoswitch | Solvent | Thermal Half-Life (cis-isomer) | Reference(s) |
| This compound | DMSO | 425.82 ± 0.12 min | [1] |
| PhoDAG-1 | DMSO | 396.34 ± 0.08 min | [1] |
| OptoBI-1 | DMSO | 418.76 ± 0.13 min | |
| Azobenzene | Benzene | ~1.4 days |
Signaling Pathways and Mechanisms of Action
The mechanism by which a photoswitch modulates its target is crucial to its application. This compound, for instance, acts as a photoswitchable agonist for Transient Receptor Potential Canonical (TRPC) channels.
In its inactive trans state, this compound does not activate TRPC3 channels. Upon illumination with UV light, it isomerizes to the cis state, which then binds to the L2 lipidation site in the pore domain of the TRPC3 channel, causing a conformational change that opens the channel and allows for calcium influx. This process is reversible, with blue light promoting the return to the inactive trans isomer.
Experimental Protocols
Accurate characterization of photoswitch kinetics is paramount for their effective use. Below are standardized protocols for measuring activation kinetics using whole-cell patch-clamp electrophysiology and UV-Visible spectroscopy.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Photoswitches
This protocol is designed to measure the light-induced activation and deactivation kinetics of ion channels modulated by photoswitches like this compound.
I. Cell Preparation:
-
Culture HEK293 cells, or another suitable cell line, expressing the ion channel of interest (e.g., TRPC6).
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
II. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
III. Photoswitching and Data Acquisition:
-
Apply the photoswitch (e.g., 30 µM this compound) to the bath solution.
-
Use a high-speed light source (e.g., LED) coupled to the microscope to deliver light pulses of specific wavelengths for activation (e.g., 365 nm for this compound) and deactivation (e.g., 445 nm for this compound).
-
Record the current responses to light pulses using an appropriate amplifier and data acquisition software.
-
To measure activation kinetics, apply a brief pulse of activating light and record the rising phase of the current.
-
To measure deactivation kinetics, first activate the photoswitch and then apply a pulse of deactivating light, recording the decay of the current.
-
Analyze the current traces by fitting them with exponential functions to determine the activation and deactivation time constants (τ).
UV-Visible Spectroscopy for Characterizing Photoswitch Isomerization
This protocol allows for the determination of key photophysical properties of a photoswitch, such as its photoisomerization quantum yield and thermal half-life.
I. Sample Preparation:
-
Dissolve the photoswitch in a suitable solvent (e.g., DMSO, ethanol) to a concentration that yields an absorbance of approximately 1.0 at the λmax of the trans-isomer.
-
Transfer the solution to a quartz cuvette.
II. Measurement of Photoisomerization:
-
Place the cuvette in a UV-Vis spectrophotometer.
-
Record the initial absorption spectrum of the sample, which represents the predominantly trans-isomer population.
-
Irradiate the sample with a light source at the activation wavelength (e.g., 365 nm) for a defined period.
-
Immediately after irradiation, record the absorption spectrum again. The changes in the spectrum indicate the conversion to the cis-isomer.
-
Continue irradiating in time intervals and recording spectra until a photostationary state is reached (i.e., no further significant changes in the spectrum are observed).
-
The quantum yield (Φ) can be calculated by comparing the rate of isomerization to the photon flux of the light source.
III. Measurement of Thermal Relaxation:
-
After reaching the photostationary state with a high population of the cis-isomer, place the cuvette in a temperature-controlled holder in the spectrophotometer and keep it in the dark.
-
Record the absorption spectrum at regular time intervals as the cis-isomer thermally relaxes back to the trans-isomer.
-
Plot the absorbance at the λmax of the cis-isomer as a function of time.
-
Fit the data with a first-order exponential decay function to determine the rate constant (k) of thermal relaxation.
-
The thermal half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2)/k.
Conclusion
This compound has proven to be a robust tool for the photocontrol of TRPC channels, exhibiting rapid activation and deactivation kinetics. When selecting a photoswitch, researchers must consider not only its kinetic properties but also its mechanism of action, target specificity, and the optical properties of the biological system under investigation. The experimental protocols detailed in this guide provide a framework for the systematic characterization and comparison of existing and novel photoswitchable molecules, facilitating the continued development of photopharmacology.
References
Benchmarking OptoDArG's Utility in Different Cell Types and Expression Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OptoDArG, a photoswitchable diacylglycerol (DAG) analog, with other tools for modulating DAG-sensitive signaling pathways. We present supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows to assist researchers in selecting the optimal tool for their experimental needs.
Introduction to this compound
This compound is a powerful optogenetic tool designed for the precise spatiotemporal control of diacylglycerol (DAG) signaling. As a photoswitchable DAG analog, it allows for the reversible activation of DAG-sensitive proteins, most notably the canonical transient receptor potential (TRPC) channels (TRPC3, TRPC6, and TRPC7), using light. This enables researchers to investigate the physiological roles of these channels and the downstream consequences of DAG signaling with high precision.
The molecule exists in two isomeric states: a biologically inactive trans conformation in the dark or under blue light, and a biologically active cis conformation upon exposure to UV light. This reversible isomerization allows for dynamic control over cellular signaling pathways.
Performance Comparison: this compound vs. Alternatives
This compound has demonstrated significant advantages over earlier photoswitchable DAG analogs, such as PhoDAG-1. The primary improvement lies in its efficiency, requiring lower concentrations to elicit robust cellular responses.
Quantitative Data Summary
The following table summarizes the key performance indicators of this compound in comparison to PhoDAG-1, based on studies in HEK293 cells expressing TRPC3 channels.
| Feature | This compound | PhoDAG-1 | Cell Type / Expression System | Reference |
| Effective Concentration | 30 µM | 400 µM | HEK293 cells expressing TRPC3 | [1][2] |
| Activation Wavelength | ~365 nm (UV) | ~365 nm (UV) | General | [1][3] |
| Deactivation Wavelength | ~430-450 nm (Blue) | ~430-450 nm (Blue) | General | [1] |
| Induced Current Density | Significantly higher | Lower | HEK293 cells expressing TRPC3 | |
| Specificity | No significant effect on untransfected HEK293 cells | Not explicitly stated, but assumed to be similar | HEK293 cells |
Utility in Different Cell Types and Expression Systems
While the majority of published studies have utilized this compound in HEK293 cells heterologously expressing specific TRPC channel isoforms, its application is theoretically extendable to any cell type that either endogenously expresses or is engineered to express DAG-sensitive proteins.
-
HEK293 Cells: This is the most common system for studying this compound's effects on specific TRPC channels (TRPC3, TRPC6, TRPC7). It provides a clean background for characterizing the tool's performance and the biophysical properties of the channels.
-
RBL-2H3 Mast Cells: The photoswitchable TRPC agonist OptoBI-1, with a similar mechanism to this compound, has been used in these cells, suggesting the potential for using photoswitchable DAG analogs to study immune cell signaling.
-
Primary Neurons and Cardiomyocytes: While specific benchmarking studies of this compound in these cell types are limited in the current literature, the presence and functional importance of TRPC channels in these cells make them prime candidates for future investigations with this compound. Optogenetic tools, in general, are widely used to study neuronal and cardiac function.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Culture and Transfection (HEK293 cells)
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For heterologous expression of TRPC channels, cells are transiently transfected with plasmid DNA encoding the desired channel isoform (e.g., YFP-TRPC3) using a suitable transfection reagent according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Transfected HEK293 cells are seeded on glass coverslips 24 hours before the experiment.
-
This compound Loading: A stock solution of this compound in DMSO is heated to 37°C for 5 minutes. The stock is then diluted in the extracellular solution to the final working concentration (e.g., 20-30 µM). The coverslips with cells are incubated in this solution for a specified period before recording.
-
Recording Solutions:
-
Extracellular Solution (ECS): Containing (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 CaCl2, and 2 MgCl2, with pH adjusted to 7.4 with NaOH.
-
Pipette Solution: Containing (in mM): 150 cesium methanesulfonate, 20 CsCl, 15 HEPES, 5 MgCl2, and 3 EGTA, with pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system.
-
Cells are held at a holding potential of -40 mV to -60 mV.
-
Photoisomerization of this compound is achieved by illuminating the cells with specific wavelengths of light.
-
Activation (trans to cis): UV light at ~365 nm.
-
Deactivation (cis to trans): Blue light at ~430-450 nm.
-
-
Currents are recorded and analyzed to determine the effect of this compound on channel activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: Typical Experimental Workflow.
Off-Target Effects and Specificity
A crucial consideration for any pharmacological tool is its potential for off-target effects. Studies have shown that in untransfected HEK293T cells, which do not endogenously express significant levels of DAG-sensitive TRPC channels, this compound does not induce any significant current upon photoactivation. This suggests a high degree of specificity for its intended targets. However, it is important to note that diacylglycerol is a ubiquitous second messenger that can activate other proteins, such as Protein Kinase C (PKC). While the primary and rapid effects of this compound on TRPC channels are membrane-delimited, researchers should consider potential downstream effects mediated by other DAG-sensitive pathways in their specific experimental system.
Conclusion
This compound represents a significant advancement in the optical control of DAG signaling, offering high efficiency and spatiotemporal precision. Its utility has been robustly demonstrated in heterologous expression systems, particularly for the study of TRPC channel function. While further research is needed to fully benchmark its performance in a wider range of native cell types, such as primary neurons and cardiomyocytes, the existing data strongly support its adoption as a valuable tool for researchers in cell biology, neuroscience, and drug discovery. The detailed protocols and comparative data provided in this guide aim to facilitate the successful implementation of this compound in diverse research applications.
References
A Critical Review of OptoDArG in the Context of Existing Optogenetic Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review of OptoDArG, a photopharmacological tool, and compares its mechanism and application with established genetically encoded optogenetic tools. We will delve into the performance of these tools, supported by experimental data, to help researchers select the most appropriate approach for their experimental needs, particularly in the fields of neuroscience and drug development.
Introduction to Light-Based Cellular Control
The ability to control cellular activity with high spatiotemporal precision has revolutionized biological research. Optogenetics and photopharmacology are two powerful strategies that use light to manipulate cellular processes. Optogenetics typically involves the genetic expression of light-sensitive proteins (actuators or sensors), while photopharmacology utilizes synthetic photoswitchable molecules to control the activity of endogenous proteins. This guide focuses on this compound, a photoswitchable lipid, and places it in the broader context of optogenetic tools used to modulate neuronal function and signaling pathways.
This compound: A Photoswitch for Diacylglycerol Signaling
This compound is a synthetically developed, photoswitchable diacylglycerol (DAG) analog.[1] It is not a genetically encoded tool but rather a photopharmacological probe designed to precisely control signaling pathways that are regulated by DAG.[1]
Mechanism of Action
This compound's core structure contains an azobenzene moiety, which undergoes a conformational change in response to specific wavelengths of light.[1][2]
-
Inactive State (trans): In darkness or under blue light (e.g., 430 nm), this compound exists in its stable trans isomer, which is biologically inactive.[1]
-
Active State (cis): Upon illumination with UV light (e.g., 365 nm), it rapidly converts to the cis isomer. This cis form mimics endogenous DAG and can activate DAG-sensitive proteins.
The primary targets of this compound are the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7, which are nonselective cation channels gated by DAG. Activation of these channels leads to cation influx, including Ca2+, and subsequent cellular responses.
Performance and Comparison with PhoDAG-1
This compound was developed as an improvement upon an earlier photoswitchable DAG analog, PhoDAG-1. Experimental data shows that this compound is significantly more efficient at activating TRPC3 channels, inducing larger currents at a lower concentration.
| Parameter | This compound | PhoDAG-1 | Reference |
| Concentration Used | 30 µM | 400 µM | |
| Activation Light | UV light (~365 nm) | UV light (~365 nm) | |
| Deactivation Light | Blue light (~430 nm) | Blue light (~430 nm) | |
| Peak Current Density (TRPC3-WT) | Significantly higher than PhoDAG-1 | Lower than this compound | |
| Thermal Relaxation | Decays in the dark (channel-dependent) | Stable in the dark |
Experimental Protocol: Optical Control of TRPC3 Channels
The following provides a generalized protocol for using this compound to control TRPC3 channels in HEK293 cells, based on published studies.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in standard DMEM supplemented with 10% FBS.
-
Transiently transfect cells with a plasmid encoding the human TRPC3 channel.
-
Seed the transfected cells on glass coverslips 24 hours prior to the experiment.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Use an extracellular solution containing (in mM): 140 NaCl, 10 HEPES, 10 glucose, 2 MgCl2, 2 CaCl2, adjusted to pH 7.4.
-
The pipette solution should contain appropriate ions for recording.
-
Mount the coverslip in a perfusion chamber on an inverted microscope.
-
-
Photopharmacology:
-
Transfer the cells to a bath solution containing 20-30 µM this compound.
-
To ensure all this compound is in the inactive trans state, pre-illuminate the preparation with blue light (~430 nm) for approximately 20 seconds.
-
To activate TRPC3 channels, illuminate the cells with UV light (~365 nm) for 5-10 seconds.
-
To deactivate the channels, illuminate with blue light (~430 nm) for 3-10 seconds.
-
Record the resulting ionic currents during and between light applications. The holding potential is typically -40 mV.
-
Genetically Encoded Optogenetic Tools: The Broader Context
While this compound offers precise control over a specific signaling molecule, the broader field of optogenetics is dominated by genetically encoded tools that can be targeted to specific cell types. These tools primarily fall into two categories: those that directly control neuronal excitability and those that modulate intracellular signaling cascades.
Tools for Controlling Neuronal Excitability
These tools are microbial opsins that function as light-driven ion channels or pumps. They are the workhorses of neuroscience for establishing causal links between the activity of a specific neuronal population and behavior.
-
Channelrhodopsins (ChRs): These are light-gated non-specific cation channels. The most common variant, Channelrhodopsin-2 (ChR2), is activated by blue light (~470 nm) and allows the influx of positive ions, leading to membrane depolarization and neuronal firing. They are used to activate neurons.
-
Halorhodopsins (NpHR) and Archaerhodopsins (Arch): These are light-driven pumps. NpHR is a chloride pump activated by yellow-green light (~580 nm) that hyperpolarizes neurons by pumping Cl- ions into the cell. Arch is a proton pump that hyperpolarizes neurons by pumping H+ ions out of the cell. Both are used to silence or inhibit neuronal activity.
Tools for Controlling Intracellular Signaling
To achieve more nuanced control that mimics endogenous neuromodulation, researchers have developed optogenetic tools that hijack G-protein-coupled receptor (GPCR) signaling pathways.
-
Opto-GPCRs: These are chimeric proteins created by fusing the light-sensing domains of rhodopsin with the intracellular loops of a specific GPCR. This allows light to trigger the activation of a specific G-protein pathway (e.g., Gs, Gi/o, or Gq) in a temporally precise manner. The activation of the Gq pathway leads to the production of IP3 and, importantly, DAG, providing a conceptual link to the function of this compound.
| Tool Class | Example(s) | Function | Activation Light | Intervention Level | Nature |
| Photoswitches | This compound, PhoDAG-1 | Activate DAG targets | UV (~365 nm) | Second Messenger | Small Molecule |
| Excitatory Opsins | ChR2, CatCh | Neuronal Depolarization | Blue (~470 nm) | Membrane Potential | Genetically Encoded |
| Inhibitory Opsins | NpHR, Arch | Neuronal Hyperpolarization | Yellow/Green (~580 nm) | Membrane Potential | Genetically Encoded |
| Signaling Modulators | Opto-α1AR (Gq), Opto-β2AR (Gs) | Activate specific GPCR pathways | Blue/Green (~500 nm) | Receptor/G-Protein | Genetically Encoded |
Experimental Workflow: General Optogenetics
The workflow for using genetically encoded tools like ChR2 differs significantly from that of photopharmacology.
Critical Review and Comparison
The choice between this compound and genetically encoded optogenetic tools depends entirely on the biological question being asked. They are not competing tools for the same application but rather complementary approaches that offer different levels of control over cellular processes.
Specificity and Target
-
This compound: Offers molecular specificity. Its primary advantage is the ability to directly and rapidly increase the concentration of a DAG mimetic at the membrane, bypassing upstream signaling events. This is ideal for studying the direct effect of DAG on its targets, like TRPC channels, and for dissecting the kinetics of lipid gating. However, it lacks cell-type specificity; it will act on any cell it comes into contact with that has DAG-sensitive proteins.
-
Genetically Encoded Tools: Offer cellular specificity. By using cell-type-specific promoters (e.g., for dopamine or serotonin neurons), expression of the optogenetic tool can be restricted to a precise neuronal population. This is the cornerstone of their power in neuroscience, allowing for the dissection of complex neural circuits. However, the intervention is less specific at the molecular level. Activating ChR2, for example, causes a general depolarization that may have numerous downstream consequences, not all of which are physiological.
Application Context
-
Choose this compound when... the goal is to understand the role of DAG in a specific signaling pathway, to study the biophysics of a DAG-gated channel, or to screen for drugs that modulate DAG signaling without the confounding effects of upstream receptor activation.
-
Choose Opto-GPCRs when... the goal is to mimic the endogenous activation of a specific neuromodulatory pathway in a cell-type-specific manner to study its effect on neuronal excitability and circuit function.
-
Choose Channelrhodopsin/Halorhodopsin when... the goal is to determine the causal role of a specific neuron type's activity (or silence) in a larger circuit or a specific behavior. This is the most direct way to ask "what happens if this neuron fires?"
Conclusion
This compound is a powerful and elegant photopharmacological tool that provides unparalleled temporal control over DAG signaling. Its critical advantage is the ability to probe the function of a specific second messenger, offering a level of molecular precision that is distinct from mainstream optogenetic tools. However, it is not a tool for cell-type-specific manipulation of neuronal activity in the way that genetically encoded actuators like Channelrhodopsin or Opto-GPCRs are.
For researchers in neuroscience and drug development, the choice of tool is not about superiority but about alignment with the experimental question. For dissecting the role of specific neurons in a circuit, genetically encoded tools remain the gold standard. For understanding the fundamental mechanisms of lipid signaling and for screening compounds that target these pathways, this compound and similar photopharmacological probes are invaluable. The continued development of both genetically encoded and synthetic optical tools will provide an increasingly sophisticated and complementary toolkit for unraveling the complexities of cellular signaling and brain function.
References
Safety Operating Guide
Navigating the Disposal of OptoDArG: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for OptoDArG, a photoswitchable diacylglycerol (DAG) analog used to study TRPC channels. Adherence to these guidelines is paramount for ensuring a safe and compliant laboratory environment.
Chemical and Physical Properties of this compound
Understanding the fundamental properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for the compound.
| Property | Value | Source |
| Molecular Formula | C43H52N4O5 | [1] |
| Molecular Weight | 704.90 g/mol | [1] |
| CAS Number | 2230617-93-1 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [2] |
| Hydrogen Bond Acceptors | 9 | [3] |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 24 |
This compound Disposal Protocol: A Step-by-Step Guide
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, nitrile gloves, and safety glasses.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps (needles, pipette tips, etc.) contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
3. Containerization and Labeling:
-
Use only approved, chemically resistant containers for waste collection.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Keep waste containers securely sealed when not in use.
4. Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
5. Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Signaling Pathway
This compound is a photoswitchable probe that allows for the light-controlled activation of TRPC3 channels, which are sensitive to the lipid messenger diacylglycerol (DAG). The workflow for a typical experiment involving this compound logically precedes its disposal.
This diagram illustrates the key steps from preparation and experimental use of this compound to the final, safe disposal of all contaminated materials. The photoswitchable nature of this compound allows for precise temporal control over TRPC3 channel activity, a key feature in its application.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally conscious laboratory setting. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling OptoDArG
This guide provides immediate safety, handling, and disposal protocols for OptoDArG, a photoswitchable diacylglycerol (DAG) analog. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure contains azobenzene moieties. The safety data for azobenzene should be considered as a primary reference for handling this compound. Azobenzene is classified as harmful if swallowed or inhaled, is suspected of causing genetic defects, and may cause cancer.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1][3]
Quantitative Data Summary from Azobenzene SDS
| Hazard Classification | Statement | Source |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [1] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects. | |
| Carcinogenicity | Category 1B: May cause cancer. | |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs through prolonged or repeated exposure. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly sealed to protect against dust and splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and dispose of them immediately after contamination. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved lab coat to protect skin and clothing. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling the powder outside of a certified chemical fume hood, or if aerosol generation is possible. |
Handling and Storage
This compound is a photosensitive compound and should be handled with care to prevent degradation and ensure experimental reproducibility.
Storage:
-
Long-term: Store the solid compound at -20°C or -80°C in a light-proof container, such as an amber vial.
-
Short-term: Aliquoted solutions can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Protection from Light: Always store this compound in the dark. Use opaque or amber-colored containers. For additional protection, containers can be wrapped in aluminum foil.
Handling:
-
All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust when handling the powdered form.
-
Work in a dimly lit area or use a red safelight to minimize light exposure to the compound.
-
Keep containers tightly closed when not in use.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO:
-
Pre-handling: Ensure all necessary PPE is worn correctly. Work within a chemical fume hood.
-
Weighing: Tare a balance with an amber microcentrifuge tube. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolution: Add the required volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration. This compound has been used in experiments with stock solutions prepared in DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in properly labeled, light-proof aliquots at -20°C.
General Protocol for Use in Cell Culture:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution to the final working concentration in the cell culture medium. Typical working concentrations in published studies range from 20 µM to 30 µM.
-
Application to Cells: Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period, keeping them in the dark to prevent premature photoswitching of the compound.
-
Photoswitching: To activate this compound (trans-to-cis isomerization), expose the cells to UV light (e.g., 365 nm). To deactivate it (cis-to-trans isomerization), use blue light (e.g., 430-460 nm).
Disposal Plan
This compound waste should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., pipette tips, tubes), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, including unused solutions and contaminated media, in a separate, sealed, and labeled container for liquid hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Workflow Diagrams
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Simplified signaling pathway of this compound action on TRPC3 channels.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
